AA-dUTP sodium salt
Description
Properties
IUPAC Name |
trisodium;[[[5-[5-(3-aminoprop-1-enyl)-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N3O14P3.3Na/c13-3-1-2-7-5-15(12(18)14-11(7)17)10-4-8(16)9(27-10)6-26-31(22,23)29-32(24,25)28-30(19,20)21;;;/h1-2,7-10,16H,3-6,13H2,(H,22,23)(H,24,25)(H,14,17,18)(H2,19,20,21);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJNICVUBCOHMY-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2CC(C(=O)NC2=O)C=CCN)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3Na3O14P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to AA-dUTP Sodium Salt: Structure, Properties, and Applications in Nucleic Acid Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoallyl-dUTP (AA-dUTP) sodium salt is a modified deoxyuridine triphosphate that has become an indispensable tool in molecular biology, particularly for the indirect labeling of nucleic acids. Its structure incorporates a primary amine group, which serves as a reactive handle for the covalent attachment of a wide variety of reporter molecules, such as fluorescent dyes and haptens. This two-step labeling strategy, involving the enzymatic incorporation of AA-dUTP into a DNA probe followed by chemical labeling of the amine group, offers significant advantages in terms of efficiency, versatility, and cost-effectiveness over the direct incorporation of bulky, pre-labeled nucleotides. This guide provides a comprehensive overview of the structure, properties, and common applications of AA-dUTP sodium salt, complete with detailed experimental protocols and workflow visualizations.
Structure and Properties of this compound
AA-dUTP is an analog of deoxyuridine triphosphate (dUTP). The key modification is the attachment of an aminoallyl group to the C5 position of the pyrimidine ring. This linker provides a primary amine that is accessible for subsequent conjugation reactions without significantly compromising the enzymatic incorporation of the nucleotide by DNA polymerases.
Chemical Structure
The chemical structure of 5-(3-Aminoallyl)-2'-deoxyuridine-5'-triphosphate is as follows:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that this compound is typically supplied as an aqueous solution, and properties such as melting and boiling points are not applicable.
| Property | Value | References |
| Synonyms | 5-(3-Aminoallyl)-2'-deoxyuridine-5'-triphosphate sodium salt, Aminoallyl-dUTP sodium salt | [1] |
| CAS Number | 936327-10-5 | [2][3] |
| Molecular Formula | C₁₂H₁₉N₃O₁₄P₃•xNa⁺ | [3] |
| Molecular Weight | 523.22 g/mol (free acid basis) | [3] |
| Appearance | Lyophilized powder or clear aqueous solution | |
| Solubility | Soluble in water | |
| Storage Conditions | -20°C, protected from light |
Spectroscopic Properties
The UV absorbance spectrum of AA-dUTP is a key parameter for its quantification.
| Wavelength (λmax) | Molar Extinction Coefficient (ε) | Conditions | References |
| 240 nm | 11,900 M⁻¹cm⁻¹ | pH 7.0 | |
| 289 nm | 7,100 M⁻¹cm⁻¹ | Tris-HCl, pH 7.5 | |
| 290 nm | 7,800 M⁻¹cm⁻¹ | pH 7.0 |
Experimental Applications and Protocols
The primary application of AA-dUTP is the generation of amine-modified DNA probes, which can then be labeled with any amine-reactive molecule. This two-step process is widely used in techniques such as fluorescence in situ hybridization (FISH), microarrays, and blotting.
Experimental Workflow: Two-Step Nucleic Acid Labeling
The overall workflow for labeling nucleic acids using AA-dUTP involves enzymatic incorporation followed by chemical coupling to a reporter molecule.
References
An In-Depth Technical Guide to the Function of Aminoallyl-dUTP in DNA Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and techniques surrounding the use of aminoallyl-dUTP (AA-dUTP) for the indirect labeling of DNA. It details the core chemical processes, compares various enzymatic incorporation methods, offers detailed experimental protocols, and presents quantitative data to inform experimental design for applications such as microarrays, Fluorescence In Situ Hybridization (FISH), and blotting.
Introduction: The Advantage of Indirect DNA Labeling
Labeling nucleic acids with detectable markers is fundamental to molecular biology. While direct labeling methods that incorporate dye-conjugated nucleotides are available, they often suffer from several drawbacks. Bulky dye molecules can hinder the activity of DNA polymerases, leading to inefficient incorporation, variable labeling, and potential dye-bias in sensitive applications like microarrays[1][2].
Indirect (or two-step) labeling using aminoallyl-dUTP offers a robust and versatile alternative. This method separates the enzymatic incorporation of a modified nucleotide from the chemical attachment of the label. In the first step, AA-dUTP, a deoxyuridine triphosphate analog with a reactive primary amine group, is readily incorporated into DNA by various polymerases[3][4][5]. In the second step, this amine group serves as a chemical handle for conjugation with an amine-reactive fluorescent dye, biotin, or another hapten. This approach is more economical and results in more uniform and consistent labeling, making it a preferred method for high-fidelity applications.
Core Mechanism: A Two-Step Enzymatic and Chemical Process
The power of AA-dUTP labeling lies in its elegant two-step workflow. This process ensures that the enzymatic reaction is not sterically hindered by a large fluorophore, and the subsequent chemical reaction is highly efficient.
Step 1: Enzymatic Incorporation of Aminoallyl-dUTP
Structurally similar to thymidine triphosphate (dTTP), 5-(3-aminoallyl)-dUTP is an efficient substrate for a wide range of DNA polymerases, including Taq polymerase, Klenow fragment (exo-), and reverse transcriptases. During DNA synthesis via methods like PCR, random priming, or nick translation, AA-dUTP is incorporated into the newly synthesized DNA strand opposite adenine bases. The ratio of AA-dUTP to dTTP in the reaction mixture can be adjusted to control the density of reactive amine groups in the final product.
Step 2: Chemical Coupling with an Amine-Reactive Label
After the amine-modified DNA is synthesized and purified, the incorporated aminoallyl groups are chemically coupled to a label. The most common reaction involves the primary amine of the aminoallyl linker and an N-hydroxysuccinimide (NHS) ester of the desired label (e.g., a Cy™ dye or Alexa Fluor™ dye). This reaction occurs in a buffer with a slightly alkaline pH (typically 8.5-9.0) and forms a stable amide bond, covalently attaching the label to the DNA probe.
References
- 1. Preparation of Labeled DNA, RNA, and Oligonucleotide Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amino Allyl Labeling for Array Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. apexbt.com [apexbt.com]
- 4. abpbio.com [abpbio.com]
- 5. PCR Setup—Six Critical Components to Consider | Thermo Fisher Scientific - US [thermofisher.com]
An In-depth Technical Guide to the Mechanism of 5-Aminoallyl-2'-deoxyuridine Triphosphate (AA-dUTP) Incorporation
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminoallyl-2'-deoxyuridine triphosphate (AA-dUTP) is a modified deoxyuridine triphosphate that has become an indispensable tool in molecular biology for the enzymatic labeling of DNA. Its structure, featuring a reactive primary amine group attached to the C5 position of the uracil base via a short allyl linker, allows for a versatile two-step labeling strategy. First, AA-dUTP is incorporated into DNA by a DNA polymerase in place of its natural counterpart, deoxythymidine triphosphate (dTTP). Subsequently, the incorporated aminoallyl group serves as a chemical handle for the covalent attachment of a wide array of reporter molecules, such as fluorescent dyes, biotin, or haptens, that are conjugated to an amine-reactive group. This indirect labeling method is often more cost-effective and can result in more uniformly labeled probes compared to the direct incorporation of bulky, pre-labeled nucleotides.[1][2] This guide provides a comprehensive overview of the mechanism of AA-dUTP incorporation, including the enzymes involved, the efficiency of the process, and detailed experimental protocols.
Mechanism of Incorporation
The enzymatic incorporation of AA-dUTP into a growing DNA strand is catalyzed by a DNA polymerase during DNA synthesis. The polymerase recognizes AA-dUTP as an analog of dTTP and forms a phosphodiester bond between the 5'-phosphate of the incoming AA-dUTP and the 3'-hydroxyl group of the elongating DNA strand, following the principle of Watson-Crick base pairing with a templating adenine base.
The general mechanism can be visualized as follows:
A variety of DNA polymerases have been shown to efficiently incorporate AA-dUTP, including:
-
Klenow Fragment of E. coli DNA Polymerase I (both with and without 3'→5' exonuclease activity)[3]
-
Reverse Transcriptases (e.g., SuperScript II)
-
Vent (exo-) DNA Polymerase
-
phi29 DNA Polymerase
-
DNA Polymerase I
The C5 position of the uracil base, where the aminoallyl group is attached, resides in the major groove of the DNA double helix. This positioning is crucial as it generally does not interfere with the Watson-Crick base pairing or the interaction of the DNA with the polymerase's active site.
Quantitative Data on Incorporation Efficiency
The efficiency of AA-dUTP incorporation can be quantified by determining the kinetic parameters of the DNA polymerase for this modified substrate, typically through steady-state or pre-steady-state kinetic analysis. The key parameters are the Michaelis constant (Km), which reflects the substrate concentration at half-maximal reaction velocity and is an indicator of binding affinity, and the catalytic rate constant (kcat or kpol), representing the turnover number of the enzyme. The ratio kcat/Km provides a measure of the overall catalytic efficiency.
| DNA Polymerase | AA-dUTP Incorporation Efficiency (Relative to dTTP) | Key Findings | Citations |
| Taq DNA Polymerase | Generally considered a good substrate. | The relative incorporation efficiency of dUTP (unmodified) is about 71.3% that of dTTP. It is expected that AA-dUTP has a comparable or slightly lower efficiency. | |
| Klenow Fragment | Good substrate. | Efficiently incorporates various C5-modified dUTPs. The steric bulk of the C5 substituent can influence incorporation. | |
| Vent (exo-) DNA Polymerase | Efficiently incorporates AA-dUTP and other modified dUTPs. | Shown to incorporate multiple consecutive modified nucleotides. | |
| Reverse Transcriptases | Good substrate. | Widely used for generating labeled cDNA probes from RNA templates. |
Note: The table above provides a qualitative summary. Specific kinetic parameters (Km, kcat) for AA-dUTP are not consistently reported across the literature for a direct quantitative comparison.
Fidelity of Incorporation
The fidelity of a DNA polymerase refers to its accuracy in incorporating the correct nucleotide opposite a template base. The introduction of a modified nucleotide like AA-dUTP can potentially affect the fidelity of the polymerase. However, studies on C5-modified pyrimidines generally suggest that modifications at this position have a minimal impact on the fidelity of Watson-Crick base pairing. The aminoallyl group is positioned in the major groove and does not directly interfere with the hydrogen bonding faces of the base.
Specific quantitative data on the misincorporation frequency of AA-dUTP by various polymerases is scarce. However, the successful use of AA-dUTP in applications requiring high sequence accuracy, such as microarray analysis and DNA sequencing, suggests that its incorporation does not introduce a significant number of errors.
| DNA Polymerase | Fidelity with AA-dUTP (Error Rate) | Observations | Citations |
| General Observation | Not extensively quantified. | The C5 position is generally considered a non-critical position for base pairing fidelity. Successful application in sensitive techniques implies acceptable fidelity. |
Experimental Protocols
Labeling of DNA by Reverse Transcription using AA-dUTP
This protocol is suitable for generating amine-modified cDNA from an RNA template.
Materials:
-
RNA template (e.g., total RNA or mRNA)
-
Oligo(dT) or random primers
-
Reverse Transcriptase (e.g., SuperScript II)
-
5X First Strand Buffer
-
0.1 M DTT
-
dNTP mix (dATP, dCTP, dGTP at 10 mM each)
-
dTTP (10 mM)
-
AA-dUTP (10 mM)
-
Nuclease-free water
-
0.5 M EDTA, pH 8.0
-
1 M NaOH
-
1 M HCl
Procedure:
-
Reverse Transcription Reaction Setup: In a sterile, nuclease-free tube, combine the following on ice:
-
RNA template (1-10 µg)
-
Primer (Oligo(dT) or random primers)
-
Nuclease-free water to a final volume of 12 µL
-
-
Incubate at 70°C for 10 minutes and then place on ice for at least 1 minute.
-
Prepare the master mix for the reverse transcription reaction on ice. For each reaction, combine:
-
4 µL 5X First Strand Buffer
-
2 µL 0.1 M DTT
-
1 µL dNTP mix (dATP, dCTP, dGTP)
-
0.6 µL dTTP (final concentration 0.3 mM)
-
1.4 µL AA-dUTP (final concentration 0.7 mM)
-
(The ratio of AA-dUTP to dTTP can be optimized, a 2:1 ratio is a good starting point)
-
-
Add 9 µL of the master mix to each RNA/primer tube.
-
Incubate at 42°C for 2 minutes.
-
Add 1 µL of Reverse Transcriptase (200 U/µL).
-
Incubate at 42°C for 2 hours.
-
RNA Hydrolysis: Add 10 µL of 0.5 M EDTA and 10 µL of 1 M NaOH to each reaction.
-
Incubate at 65°C for 15 minutes.
-
Neutralization: Add 10 µL of 1 M HCl.
-
Purification: Purify the amine-modified cDNA using a PCR purification kit or ethanol precipitation to remove unincorporated nucleotides and salts.
Labeling of DNA by Nick Translation using AA-dUTP
This protocol is suitable for generating amine-modified DNA probes from a double-stranded DNA template.
Materials:
-
dsDNA template (1 µg)
-
10X Nick Translation Buffer (0.5 M Tris-HCl, pH 7.5, 0.1 M MgSO4, 1 mM DTT)
-
dNTP mix (dATP, dCTP, dGTP at 0.5 mM each)
-
dTTP (0.5 mM)
-
AA-dUTP (1 mM)
-
DNase I (diluted to 0.1 U/µL)
-
DNA Polymerase I (10 U/µL)
-
Nuclease-free water
-
0.5 M EDTA, pH 8.0
Procedure:
-
Reaction Setup: In a sterile microcentrifuge tube, combine the following on ice:
-
1 µg dsDNA template
-
5 µL 10X Nick Translation Buffer
-
1 µL dNTP mix (dATP, dCTP, dGTP)
-
1 µL dTTP
-
2 µL AA-dUTP
-
Nuclease-free water to a final volume of 48 µL
-
-
Add 1 µL of diluted DNase I and 1 µL of DNA Polymerase I.
-
Mix gently and incubate at 15°C for 1-2 hours.
-
Stop Reaction: Add 5 µL of 0.5 M EDTA to stop the reaction.
-
Purification: Purify the amine-modified DNA using a PCR purification kit or ethanol precipitation to remove unincorporated nucleotides and enzymes.
Post-labeling with Amine-Reactive Dyes
The purified amine-modified DNA can be labeled with any amine-reactive dye (e.g., NHS-ester dyes).
Materials:
-
Amine-modified DNA
-
Amine-reactive dye (e.g., Cy3 or Cy5 NHS ester)
-
DMSO (anhydrous)
-
0.1 M Sodium Bicarbonate buffer, pH 9.0
Procedure:
-
Resuspend the amine-modified DNA in 5 µL of nuclease-free water.
-
Add 5 µL of 0.1 M Sodium Bicarbonate buffer, pH 9.0.
-
Dissolve the amine-reactive dye in DMSO to a concentration of 10 mg/mL.
-
Add 1-2 µL of the dye solution to the DNA solution.
-
Incubate for 1 hour at room temperature in the dark.
-
Purify the labeled DNA from the unreacted dye using a PCR purification kit or ethanol precipitation.
Conclusion
The enzymatic incorporation of AA-dUTP is a robust and versatile method for generating amine-modified DNA suitable for a wide range of downstream applications. While a variety of DNA polymerases can utilize AA-dUTP as a substrate, the efficiency of incorporation can vary. The two-step labeling process offers flexibility in the choice of reporter molecules and is a cornerstone of modern molecular biology research. Further quantitative studies on the kinetic parameters and fidelity of AA-dUTP incorporation by different polymerases would be beneficial for optimizing labeling protocols and expanding the applications of this valuable nucleotide analog.
References
- 1. neb.com [neb.com]
- 2. Distinct Complexes of DNA Polymerase I (Klenow Fragment) for Base and Sugar Discrimination during Nucleotide Substrate Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate specificity of DNA polymerases. I. Enzyme-catalysed incorporation of 5-'1-alkenyl)-2'-deoxyuridines into DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neb.com [neb.com]
The Core Principles of Non-Radioactive Labeling: An In-depth Technical Guide to Aminoallyl-dUTP
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of aminoallyl-dUTP for non-radioactive labeling of nucleic acids. It details the underlying chemistry, experimental protocols, and data supporting its application in modern molecular biology, offering a powerful alternative to traditional radioactive methods. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile tool for applications such as microarray analysis and fluorescence in situ hybridization (FISH).
Introduction to Aminoallyl-dUTP and Indirect Labeling
Aminoallyl-dUTP (5-(3-aminoallyl)-2'-deoxyuridine-5'-triphosphate) is a modified deoxyuridine triphosphate that contains a primary amine group attached via a short linker. This modification allows for a two-step, or indirect, labeling strategy. First, the aminoallyl-dUTP is enzymatically incorporated into a DNA probe during synthesis. Subsequently, this amine-modified DNA is chemically coupled to an amine-reactive fluorescent dye or another hapten, such as biotin.[1][2][3]
This indirect labeling method offers several advantages over the direct incorporation of fluorescently labeled nucleotides. The smaller aminoallyl group is more readily accepted by DNA polymerases, leading to higher incorporation efficiency and a more uniform labeling density.[4][5] This results in brighter signals and a better signal-to-noise ratio in downstream applications. Furthermore, the two-step process is more cost-effective, as the unlabeled aminoallyl-dUTP is less expensive than pre-labeled fluorescent nucleotides, and it allows for greater flexibility in the choice of fluorescent dyes.
Data Presentation: Quantitative Comparison of Labeling Methods
The superiority of the aminoallyl-dUTP indirect labeling method can be quantified in several key areas. The following tables summarize the available data comparing indirect and direct labeling techniques.
| Parameter | Aminoallyl-dUTP Indirect Labeling | Direct Fluorescent Labeling | Source |
| Labeling Efficiency | 2- to 3-fold higher degree of labeling | Lower and more variable incorporation | |
| Optimal Labeling Density | 1 dye per 20-25 nucleotides | Often results in lower, less optimal density | |
| Signal Intensity | Higher fluorescent signals | Lower fluorescent signals | |
| Cost | Significantly lower ("hundreds of dollars cheaper") | Higher due to expensive labeled nucleotides | |
| Flexibility | Compatible with a wide range of amine-reactive dyes | Limited to the specific pre-labeled nucleotide |
Experimental Protocols
Detailed methodologies for the key experiments involving aminoallyl-dUTP are provided below. These protocols are generalized and may require optimization for specific applications.
Enzymatic Incorporation of Aminoallyl-dUTP
Aminoallyl-dUTP can be incorporated into DNA using various enzymatic methods, including reverse transcription, nick translation, and PCR.
3.1.1. Reverse Transcription for cDNA Probe Synthesis
This protocol is commonly used for generating labeled cDNA probes for microarray analysis from an RNA template.
Materials:
-
Total RNA or mRNA template
-
Oligo(dT) or random primers
-
Reverse transcriptase (e.g., SuperScript II)
-
5X First Strand Buffer
-
0.1 M DTT
-
dNTP mix (dATP, dCTP, dGTP)
-
dTTP
-
Aminoallyl-dUTP solution (e.g., 2 mM)
-
Nuclease-free water
Procedure:
-
In an RNase-free tube, combine the RNA template and primers.
-
Incubate at 70°C for 10 minutes and then place on ice for at least 1 minute.
-
Prepare a master mix containing 5X First Strand Buffer, 0.1 M DTT, and the nucleotide mix. A common ratio of aminoallyl-dUTP to dTTP is 2:1 to 4:1.
-
Add the master mix to the RNA-primer mixture.
-
Add reverse transcriptase to the reaction tube.
-
Incubate at 42°C for 2 hours.
-
Proceed to RNA hydrolysis by adding NaOH and incubating at 65°C for 15 minutes.
-
Neutralize the reaction with HCl.
-
Purify the amine-modified cDNA using a PCR purification kit. Crucially, avoid buffers containing free amines like Tris, as they will interfere with the subsequent dye coupling step.
3.1.2. Nick Translation for DNA Probe Labeling
This method is suitable for labeling DNA fragments for applications like FISH.
Materials:
-
DNA template (e.g., plasmid, BAC clone)
-
10X Nick Translation Buffer (0.5 M Tris-HCl, 50 mM MgCl₂, 0.5 mg/mL BSA, pH 7.8)
-
dNTP mix (dATP, dCTP, dGTP)
-
dTTP
-
Aminoallyl-dUTP solution
-
DNase I
-
DNA Polymerase I
-
Nuclease-free water
Procedure:
-
In a microcentrifuge tube, combine the DNA template, 10X Nick Translation Buffer, and the nucleotide mix. The recommended molar ratio of dTTP to aminoallyl-dUTP is often 1:3 to 1:5.
-
Add DNase I and DNA Polymerase I.
-
Incubate the reaction at 15°C for 1-2 hours.
-
Stop the reaction by adding EDTA.
-
Purify the amine-modified DNA probe using a PCR purification kit or ethanol precipitation.
Post-Labeling with Amine-Reactive Dyes
Once the amine-modified DNA is purified, it can be labeled with any N-hydroxysuccinimide (NHS) ester-activated fluorescent dye.
Materials:
-
Purified amine-modified DNA
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
Amine-reactive fluorescent dye (e.g., Cy3 or Cy5 NHS ester) dissolved in DMSO
-
Nuclease-free water
Procedure:
-
Resuspend the purified amine-modified DNA in nuclease-free water.
-
Add the sodium bicarbonate buffer to the DNA solution.
-
Add the reactive dye solution to the DNA mixture.
-
Incubate the reaction in the dark at room temperature for 1 hour.
-
Purify the labeled probe from the unreacted dye using a PCR purification kit.
Mandatory Visualizations
The following diagrams illustrate the key workflows described in this guide.
References
- 1. Fluorescence in situ hybridization (FISH) and image analysis [bio-protocol.org]
- 2. Probe production for in situ hybridization by PCR and subsequent covalent labeling with fluorescent dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescent sample labeling for DNA microarray analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Amino Allyl Labeling for Array Analysis | Thermo Fisher Scientific - US [thermofisher.com]
The Enzymatic Incorporation of Modified dUTPs: A Technical Guide for Researchers
An in-depth exploration of the mechanisms, applications, and methodologies for utilizing modified deoxyuridine triphosphates in molecular biology and drug development.
The enzymatic incorporation of modified deoxyuridine triphosphates (dUTPs) represents a powerful and versatile tool in the modern molecular biologist's arsenal. By substituting the natural thymidine triphosphate (dTTP) with a dUTP analog carrying a specific modification, researchers can introduce a wide array of functionalities into newly synthesized DNA strands. This technique has paved the way for significant advancements in DNA labeling, diagnostics, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core principles of modified dUTP incorporation, detailed experimental protocols, and a summary of the quantitative data guiding the selection of appropriate polymerases and modified nucleotides.
Principles of Modified dUTP Incorporation
The foundation of this technology lies in the ability of DNA polymerases to recognize and incorporate dUTP and its derivatives into a growing DNA chain opposite a template adenine base. While dUTP is a natural intermediate in nucleotide metabolism, its incorporation into genomic DNA is typically prevented by the enzyme dUTP pyrophosphatase, which hydrolyzes dUTP to dUMP, and uracil-DNA glycosylase, which removes any uracil bases that are incorporated. However, in in vitro settings, purified DNA polymerases can readily utilize dUTP and its modified versions as substrates.
The C5 position of the uracil base is a common site for the attachment of various modifications via a linker arm, as it minimally disrupts the Watson-Crick base pairing with adenine. These modifications can range from simple chemical groups to large, complex molecules such as fluorescent dyes and proteins.
Types of dUTP Modifications and Their Applications
The versatility of modified dUTPs stems from the diverse chemical moieties that can be attached to the uracil base. These modifications enable a broad spectrum of applications in molecular biology and drug development.
-
Haptens (e.g., Biotin, Digoxigenin): These small molecules act as tags that can be detected with high specificity by corresponding binding proteins (e.g., streptavidin for biotin, anti-digoxigenin antibodies). This is a cornerstone of many DNA labeling and detection techniques.
-
Fluorophores (e.g., Fluorescein, Cyanine Dyes): The incorporation of fluorescently labeled dUTPs allows for the direct visualization of DNA in applications such as Fluorescence in situ Hybridization (FISH), microarrays, and real-time PCR.[1][2][3]
-
Aminoallyl and Amino-acid Groups: These modifications introduce reactive amine groups into the DNA, which can then be used for subsequent covalent coupling to other molecules, such as fluorescent dyes or proteins.[4] This two-step labeling strategy can sometimes be more efficient than direct incorporation of large fluorophores.
-
Photolabile Groups: These groups can be cleaved from the DNA upon exposure to light of a specific wavelength, allowing for the controlled release of a desired functionality or the restoration of the natural DNA structure.
-
Duplex-Stabilizing Moieties: Modifications such as 5-propynyl or 5-bromo groups can enhance the thermal stability of the DNA duplex, which is advantageous in applications like PCR of A/T-rich regions.
DNA Polymerase Substrate Specificity and Efficiency
The successful incorporation of a modified dUTP is highly dependent on the chosen DNA polymerase. Different polymerases exhibit varying degrees of tolerance for the size and chemical nature of the modification. Polymerases lacking a 3'-5' exonuclease (proofreading) activity, often denoted as (exo-), are generally more promiscuous and efficient at incorporating modified nucleotides.
Several studies have quantitatively assessed the ability of various DNA polymerases to incorporate modified dUTPs. The key kinetic parameters considered are the Michaelis constant (Km), which reflects the binding affinity of the polymerase for the modified nucleotide, and the maximum reaction velocity (Vmax) or catalytic rate constant (kcat), which indicates the rate of incorporation. The catalytic efficiency is often expressed as the ratio kcat/Km.
Below is a summary of the relative incorporation efficiencies of different DNA polymerases with various modified dUTPs.
| DNA Polymerase Family | DNA Polymerase | Modification Type | Relative Incorporation Efficiency (Compared to dTTP) | Reference |
| Family A | Taq DNA Polymerase | Unmodified dUTP | 71.3% | |
| Family A | Taq DNA Polymerase | 5-propynyl-dUTP | High | |
| Family A | Taq DNA Polymerase | Biotin-16-dUTP | Moderate | |
| Family B | Vent (exo-) DNA Polymerase | Amino acid-like groups | High | |
| Family B | Vent (exo-) DNA Polymerase | 5-propynyl-dUTP | High | |
| Family B | Pfu DNA Polymerase | Unmodified dUTP | 9.4% | |
| Family B | KOD Dash DNA Polymerase | Amino acid-like groups | High | |
| Family B | KOD DNA Polymerase | Unmodified dUTP | 12.3% | |
| Reverse Transcriptase | Sequenase v. 2.0 | Amino acid-like groups | Low (1-2 incorporations) | |
| Terminal Transferase | Terminal deoxynucleotidyl Transferase (TdT) | Biotin-11-dUTP | High |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the enzymatic incorporation of modified dUTPs.
Polymerase Chain Reaction (PCR) with Modified dUTPs
This protocol describes a standard PCR reaction where a modified dUTP is used to label the amplicon.
Materials:
-
DNA template
-
Forward and reverse primers
-
Thermostable DNA polymerase (e.g., Taq or Vent (exo-))
-
10X PCR buffer
-
dNTP mix (dATP, dCTP, dGTP)
-
Modified dUTP
-
dTTP (for partial substitution)
-
Nuclease-free water
Protocol:
-
Prepare the Reaction Mixture: On ice, combine the following components in a sterile PCR tube. The final volume is typically 20-50 µL.
| Component | Final Concentration | Example Volume (for 50 µL) |
| 10X PCR Buffer | 1X | 5 µL |
| dNTP mix (without dTTP) | 200 µM each | 1 µL of 10 mM stock |
| Modified dUTP | 50-200 µM | Variable (e.g., 1 µL of 1 mM stock for 20 µM) |
| dTTP (optional) | 0-150 µM | Variable (adjust ratio with modified dUTP) |
| Forward Primer | 0.1-0.5 µM | 1 µL of 10 µM stock |
| Reverse Primer | 0.1-0.5 µM | 1 µL of 10 µM stock |
| DNA Template | 1-100 ng | 1 µL |
| DNA Polymerase | 1-2.5 units | 0.5 µL |
| Nuclease-free water | to 50 µL | Up to 50 µL |
-
Thermocycling: Place the PCR tube in a thermocycler and perform the following steps:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-5 min | 1 |
| Denaturation | 95°C | 30 sec | 25-35 |
| Annealing | 55-65°C | 30 sec | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ |
-
Analysis: Analyze the PCR product by agarose gel electrophoresis to confirm the amplification of a band of the expected size. The labeled DNA can then be purified and used for downstream applications.
Fluorescence in situ Hybridization (FISH) Probe Labeling by Nick Translation
This protocol describes the labeling of a DNA probe with a modified dUTP using nick translation for use in FISH experiments.
Materials:
-
DNA probe (e.g., plasmid DNA)
-
10X Nick Translation Buffer
-
DNase I
-
DNA Polymerase I
-
dNTP mix (dATP, dCTP, dGTP)
-
Fluorescently labeled dUTP (e.g., Cy3-dUTP)
-
dTTP
-
Nuclease-free water
-
EDTA (to stop the reaction)
Protocol:
-
Prepare the Reaction Mixture: On ice, combine the following components:
| Component | Amount |
| DNA Probe | 1 µg |
| 10X Nick Translation Buffer | 5 µL |
| dNTP mix (without dTTP) | 1 µL of 0.5 mM stock |
| Labeled dUTP | 1 µL of 0.2 mM stock |
| dTTP | 1 µL of 0.3 mM stock |
| DNase I/DNA Polymerase I mix | 10 µL |
| Nuclease-free water | to 50 µL |
-
Incubation: Incubate the reaction at 15°C for 1-2 hours.
-
Stop Reaction: Stop the reaction by adding 5 µL of 0.5 M EDTA.
-
Purification: Purify the labeled probe using a spin column or ethanol precipitation to remove unincorporated nucleotides.
-
Hybridization: The purified labeled probe is now ready for use in a standard FISH protocol, which involves denaturation of the probe and target DNA, hybridization, washing, and visualization by fluorescence microscopy.
3'-End Labeling with Terminal Deoxynucleotidyl Transferase (TdT)
This protocol describes the template-independent addition of a modified dUTP to the 3'-end of a DNA fragment.
Materials:
-
DNA fragment (single or double-stranded)
-
5X TdT Reaction Buffer
-
Terminal deoxynucleotidyl Transferase (TdT)
-
Modified dUTP
-
Nuclease-free water
-
EDTA
Protocol:
-
Prepare the Reaction Mixture: On ice, combine the following:
| Component | Amount |
| DNA fragment | 10-20 pmol of 3'-ends |
| 5X TdT Reaction Buffer | 10 µL |
| Modified dUTP | 1 µL of 1 mM stock |
| TdT | 1 µL (10-20 units) |
| Nuclease-free water | to 50 µL |
-
Incubation: Incubate at 37°C for 30-60 minutes.
-
Stop Reaction: Stop the reaction by heating to 70°C for 10 minutes or by adding 2 µL of 0.5 M EDTA.
-
Purification: Purify the tailed DNA fragment as described above.
Visualizing Experimental Workflows and Pathways
Diagrams are essential for understanding the complex workflows and relationships in molecular biology. Below are Graphviz diagrams illustrating key processes involving modified dUTPs.
PCR with Modified dUTP Workflow
References
The Chemical Synthesis of Aminoallyl-dUTP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical synthesis of 5-(3-aminoallyl)-2'-deoxyuridine-5'-triphosphate (aminoallyl-dUTP), a critical reagent for the indirect labeling of DNA. This document outlines the synthetic pathway, details experimental protocols for key reactions, presents quantitative data for the synthesized compounds, and illustrates the overall workflow.
Introduction
Aminoallyl-dUTP is a modified deoxyuridine triphosphate that contains a primary amine group attached via an allyl linker to the C5 position of the uracil base.[1][2] This amine group serves as a reactive handle for the post-synthetic conjugation of various molecules, most commonly fluorescent dyes, haptens, or biotin.[1][3] The two-step labeling approach, involving the enzymatic incorporation of aminoallyl-dUTP into DNA followed by chemical labeling of the amine, is often more efficient and cost-effective than the direct enzymatic incorporation of bulky dye-labeled nucleotides.[1] This method results in a uniform and high degree of DNA labeling, which is crucial for applications such as fluorescence in situ hybridization (FISH), microarrays, and next-generation sequencing.
Overview of the Synthetic Pathway
The chemical synthesis of aminoallyl-dUTP is a multi-step process that begins with the commercially available nucleoside, 2'-deoxyuridine. The overall strategy involves three key stages:
-
Modification of the Nucleobase: Introduction of a protected aminoallyl group at the C5 position of 2'-deoxyuridine. This is typically achieved through a palladium-catalyzed Heck cross-coupling reaction.
-
Phosphorylation: Conversion of the 5'-hydroxyl group of the modified nucleoside into a triphosphate moiety. The Ludwig-Eckstein method is a widely used and efficient one-pot procedure for this transformation.
-
Deprotection: Removal of the protecting group from the primary amine to yield the final aminoallyl-dUTP.
dot
Caption: Overall synthetic pathway for aminoallyl-dUTP.
Quantitative Data
The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2'-Deoxyuridine | C₉H₁₂N₂O₅ | 228.20 | 951-78-0 |
| 5-Iodo-2'-deoxyuridine | C₉H₁₁IN₂O₅ | 354.10 | 54-42-2 |
| N-Allyl-2,2,2-trifluoroacetamide | C₅H₆F₃NO | 153.10 | 383-65-3 |
| Aminoallyl-dUTP (free acid) | C₁₂H₂₀N₃O₁₄P₃ | 523.22 | 116840-18-7 |
Table 2: Spectroscopic and Purity Data for Aminoallyl-dUTP
| Property | Value |
| Purity (by HPLC) | ≥ 95% |
| λmax | 289 nm (in Tris-HCl, pH 7.5) |
| Molar Extinction Coefficient (ε) | 7.1 L mmol⁻¹ cm⁻¹ (in Tris-HCl, pH 7.5) |
Experimental Protocols
The following sections provide detailed methodologies for the key steps in the synthesis of aminoallyl-dUTP.
Step 1: Synthesis of 5-Iodo-2'-deoxyuridine
dot
Caption: Workflow for the synthesis of 5-iodo-2'-deoxyuridine.
Materials:
-
2'-Deoxyuridine
-
Iodine (I₂)
-
Nitric acid (70%)
-
Dioxane
-
Sodium thiosulfate (Na₂S₂O₃)
-
Methanol
Procedure:
-
In a round-bottom flask, dissolve 2'-deoxyuridine in dioxane.
-
Add finely ground iodine to the solution.
-
Slowly add 70% nitric acid to the stirred mixture.
-
Heat the reaction mixture at a controlled temperature (e.g., 60-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the color disappears.
-
Concentrate the mixture under reduced pressure.
-
Precipitate the product by adding the concentrated solution to ice-cold water.
-
Collect the crude product by filtration.
-
Purify the crude 5-iodo-2'-deoxyuridine by recrystallization from a suitable solvent system (e.g., methanol/water).
-
Dry the purified product under vacuum.
Step 2: Heck Coupling for the Synthesis of 5-(3-(Trifluoroacetamido)allyl)-2'-deoxyuridine
dot```dot graph Step2_Workflow { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
start [label="5-Iodo-2'-deoxyuridine", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="N-Allyl-trifluoroacetamide\nPd(OAc)₂\nTriethylamine\nTriphenylphosphine", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; reaction [label="Heck Coupling in Acetonitrile", fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Filtration and\nConcentration", fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="Silica Gel Chromatography", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="5-(3-(Trifluoroacetamido)allyl)-\n2'-deoxyuridine", fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> reaction; reagents -> reaction; reaction -> workup; workup -> purification; purification -> product; }
Caption: Workflow for the Ludwig-Eckstein phosphorylation.
Materials:
-
5-(3-(Trifluoroacetamido)allyl)-2'-deoxyuridine
-
Proton sponge (1,8-bis(dimethylamino)naphthalene)
-
Salicyl chlorophosphite
-
Tributylammonium pyrophosphate
-
Tributylamine
-
Iodine (I₂)
-
Pyridine (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Triethylammonium bicarbonate (TEAB) buffer for purification
-
DEAE-Sephadex or a reverse-phase HPLC column
Procedure:
-
In a flame-dried, argon-flushed flask, dissolve the protected nucleoside and proton sponge in anhydrous THF.
-
Cool the solution in an ice bath and add a solution of salicyl chlorophosphite in anhydrous THF dropwise.
-
Stir the reaction at room temperature and monitor by ³¹P NMR spectroscopy until the formation of the 5'-O-(salicyl)phosphite intermediate is complete.
-
In a separate flask, dissolve tributylammonium pyrophosphate and tributylamine in anhydrous DMF.
-
Add the pyrophosphate solution to the phosphitylated nucleoside solution.
-
Stir the mixture at room temperature until the formation of the cyclic intermediate is complete, as monitored by ³¹P NMR.
-
Prepare a solution of iodine in pyridine/water (98:2 v/v).
-
Add the iodine solution to the reaction mixture and stir for a short period to effect oxidation.
-
Quench the excess iodine with a few drops of aqueous sodium thiosulfate.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude triphosphate by ion-exchange chromatography (e.g., DEAE-Sephadex) using a linear gradient of TEAB buffer or by preparative reverse-phase HPLC.
-
Lyophilize the fractions containing the pure product to obtain the triethylammonium salt of the protected triphosphate.
Step 4: Deprotection to Yield Aminoallyl-dUTP
dot
Caption: Workflow for the deprotection of the amino group.
Materials:
-
5-(3-(Trifluoroacetamido)allyl)-2'-deoxyuridine-5'-triphosphate (triethylammonium salt)
-
Aqueous ammonia (e.g., 28-30%)
Procedure:
-
Dissolve the protected triphosphate in concentrated aqueous ammonia.
-
Stir the solution at room temperature for several hours, monitoring the deprotection by HPLC.
-
Upon completion, remove the ammonia and water by lyophilization to yield the final product, aminoallyl-dUTP, as a salt (e.g., triethylammonium or sodium salt after ion exchange).
-
Store the final product at -20°C or below.
Applications of Aminoallyl-dUTP
The primary application of aminoallyl-dUTP is in the two-step labeling of nucleic acids.
dot
References
A Technical Guide to the Stability and Storage of Aminoallyl-dUTP (AA-dUTP)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for aminoallyl-dUTP (AA-dUTP). Understanding these parameters is critical for ensuring the integrity and performance of this modified nucleotide in various molecular biology applications, including DNA labeling for microarrays, FISH, and sequencing.
Core Concepts in AA-dUTP Stability
Aminoallyl-dUTP, a deoxyuridine triphosphate analog containing a reactive primary amine, is susceptible to degradation, primarily through the hydrolysis of its triphosphate chain. The stability of AA-dUTP is influenced by several factors, including temperature, pH, and storage format (lyophilized powder versus aqueous solution). Proper handling and storage are paramount to preserving its chemical integrity and functionality in enzymatic reactions.
Factors Influencing Stability:
-
Temperature: Temperature is a critical factor in the long-term stability of AA-dUTP. As with most nucleotides, lower temperatures significantly slow down the rate of hydrolytic degradation.
-
pH: The pH of the storage solution can impact the stability of the triphosphate chain. Generally, a slightly alkaline pH is favored for dNTP storage to prevent acid-catalyzed hydrolysis.
-
Storage Format: AA-dUTP is commercially available as a lyophilized powder and as a ready-to-use aqueous solution. The lyophilized form offers superior long-term stability.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can degrade dNTPs. It is advisable to aliquot stock solutions to minimize the number of freeze-thaw cycles.
Recommended Storage Conditions and Stability Data
For optimal stability and performance, AA-dUTP should be stored under the following conditions. The data presented below is a summary of recommendations from various suppliers and general knowledge of dNTP stability. Specific quantitative degradation rates for AA-dUTP are not widely published; therefore, the stability information for solutions is based on typical performance for modified dNTPs.
| Storage Format | Recommended Temperature | Recommended Buffer (for solutions) | Typical Shelf Life |
| Lyophilized Powder | -20°C | N/A | >1 year[1] |
| Aqueous Solution | -20°C | 10 mM Tris-HCl, 1 mM EDTA, pH 7.5-8.0[2] | At least 6-12 months[2][3] |
| Short-term Storage (Aqueous Solution) | 4°C | 10 mM Tris-HCl, 1 mM EDTA, pH 7.5-8.0 | Up to a few days |
| Room Temperature Exposure (Aqueous Solution) | Ambient | Not Recommended for extended periods | Short-term exposure (up to 1 week cumulative) may be possible without significant degradation[3] |
Visualizing Key Pathways and Workflows
Chemical Structure of AA-dUTP
Caption: Chemical structure of 5-(3-aminoallyl)-2'-deoxyuridine-5'-triphosphate (AA-dUTP).
Hydrolytic Degradation Pathway of the Triphosphate Chain
Caption: Stepwise hydrolysis of the triphosphate chain of AA-dUTP.
Experimental Workflow for Assessing AA-dUTP Stability
Caption: A logical workflow for the experimental assessment of AA-dUTP stability.
Experimental Protocols for Stability Assessment
Two common methods for assessing the stability of dNTPs, including AA-dUTP, are a functional PCR-based assay and a more quantitative High-Performance Liquid Chromatography (HPLC) analysis.
Protocol 1: Accelerated Stability Testing using a Functional PCR Assay
This protocol assesses the ability of AA-dUTP to be incorporated into a PCR product after incubation under stress conditions.
Materials:
-
AA-dUTP solution to be tested
-
Control (freshly thawed) AA-dUTP solution
-
PCR reaction components (DNA polymerase, buffer, primers, template DNA, and other dNTPs)
-
Thermal cycler
-
Agarose gel electrophoresis system
-
Nuclease-free water
Methodology:
-
Sample Incubation:
-
Aliquot the AA-dUTP solution into several tubes.
-
Incubate the test aliquots at an elevated temperature (e.g., 37°C or room temperature) for various time points (e.g., 0, 24, 48, 72 hours, 1 week).
-
Store a control aliquot at -20°C.
-
-
PCR Amplification:
-
At each time point, set up PCR reactions using the incubated AA-dUTP and the control AA-dUTP. Ensure all other PCR components and concentrations are identical for all reactions. The concentration of AA-dUTP should be optimized for your specific PCR system.
-
-
Analysis:
-
Perform the PCR under standard cycling conditions appropriate for your template and primers.
-
Analyze the PCR products by agarose gel electrophoresis.
-
Compare the intensity of the PCR product bands generated with the heat-treated AA-dUTP to the control. A decrease in band intensity indicates degradation of the AA-dUTP.
-
Protocol 2: Quantitative Stability Assessment by HPLC
This protocol provides a quantitative measure of AA-dUTP degradation by separating and quantifying the parent molecule and its hydrolysis products.
Materials:
-
AA-dUTP solution to be tested
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
Mobile phase buffers (e.g., potassium phosphate buffer with an ion-pairing agent like tetrabutylammonium bromide and an organic modifier like acetonitrile)
-
Standards for AA-dUTP, AA-dUDP, and AA-dUMP (if available)
Methodology:
-
Sample Incubation:
-
Prepare aliquots of AA-dUTP in the desired buffer and at various pH values.
-
Incubate the aliquots at different temperatures (e.g., -20°C, 4°C, 25°C, 37°C).
-
At specified time intervals (e.g., 0, 1, 3, 7, 14, 30 days), remove an aliquot from each condition and immediately freeze it at -80°C to halt further degradation until analysis.
-
-
HPLC Analysis:
-
Thaw the samples and inject them into the HPLC system.
-
Use an isocratic or gradient elution method to separate AA-dUTP from its potential degradation products (AA-dUDP and AA-dUMP).
-
Monitor the elution profile at a suitable wavelength (e.g., 290 nm for AA-dUTP).
-
-
Data Analysis:
-
Integrate the peak areas for AA-dUTP and its degradation products.
-
Calculate the percentage of intact AA-dUTP remaining at each time point for each condition.
-
Plot the percentage of intact AA-dUTP versus time to determine the degradation kinetics.
-
Conclusion
The stability of AA-dUTP is crucial for its successful application in molecular biology research and diagnostics. By adhering to the recommended storage conditions, particularly storing it at -20°C in an appropriate buffer and minimizing freeze-thaw cycles, researchers can ensure the long-term integrity and performance of this important modified nucleotide. For applications requiring stringent quality control, implementing stability testing protocols, such as those outlined in this guide, can provide valuable assurance of reagent quality.
References
Unveiling the Utility of Aminoallyl-dUTP Sodium Salt: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of aminoallyl-dUTP (AA-dUTP) sodium salt, a critical reagent for researchers, scientists, and drug development professionals. This document outlines its chemical properties, provides detailed experimental protocols for its use in nucleic acid labeling, and presents a comprehensive workflow for its application in microarray analysis.
Core Properties of Aminoallyl-dUTP Sodium Salt
Aminoallyl-dUTP is a modified deoxyuridine triphosphate that contains a reactive primary amine group. This amine allows for the subsequent covalent attachment of various reporter molecules, such as fluorescent dyes, making it an invaluable tool for labeling DNA probes used in a variety of molecular biology techniques. The molecular weight of AA-dUTP sodium salt can vary depending on the number of sodium counter-ions present.
| Chemical Name | Molecular Formula (Free Acid) | Molecular Weight (Free Acid) | Common Salt Forms |
| 5-(3-aminoallyl)-2'-deoxyuridine-5'-triphosphate | C12H20N3O14P3 | 523.22 g/mol [1][2] | C12H16N3O14P3 • 4Na (FW: 611.2)[3] C12H17N3Na3O14P3 (FW: 589.17)[4] C12H20N3NaO14P3+ (MW: 546.210)[5] |
Enzymatic Incorporation and Labeling of DNA Probes: Experimental Protocols
A widely used application of AA-dUTP is the indirect labeling of DNA probes for microarray and Fluorescence In Situ Hybridization (FISH) experiments. This two-step method involves the enzymatic incorporation of the amine-modified nucleotide into the DNA, followed by chemical coupling of a reporter molecule.
Protocol 1: Synthesis of Amine-Modified cDNA via Reverse Transcription
This protocol describes the generation of amine-modified cDNA from an RNA template.
Materials:
-
Total RNA or mRNA sample
-
Oligo(dT) or random hexamer primers
-
Reverse transcriptase (e.g., SuperScript II)
-
5X First Strand Buffer
-
0.1 M DTT
-
dNTP mix (dATP, dCTP, dGTP)
-
Aminoallyl-dUTP (AA-dUTP)
-
dTTP
-
Nuclease-free water
-
0.5 M EDTA, pH 8.0
-
1 M NaOH
-
1 M HCl
Procedure:
-
In a nuclease-free microcentrifuge tube, combine the RNA sample and primers. Heat to 70°C for 5-10 minutes and then place on ice for at least 1 minute.
-
Prepare a master mix containing 5X First Strand Buffer, 0.1 M DTT, dNTPs, AA-dUTP, and dTTP. The ratio of AA-dUTP to dTTP is crucial for optimal labeling and may require optimization. A common starting point is a 2:3 or 3:2 ratio.
-
Add the master mix to the RNA/primer mixture.
-
Add reverse transcriptase to the reaction and incubate at 42°C for 2 hours.
-
To hydrolyze the RNA template, add 0.5 M EDTA and 1 M NaOH and incubate at 65°C for 15-20 minutes.
-
Neutralize the reaction by adding 1 M HCl.
Protocol 2: Purification of Amine-Modified cDNA
Purification is essential to remove unincorporated nucleotides, enzymes, and salts that could interfere with the subsequent dye coupling reaction.
Materials:
-
PCR purification spin columns (e.g., QIAquick)
-
Buffer PB (Qiagen) or equivalent
-
Phosphate wash buffer (5 mM KPO4, pH 8.0, 80% EtOH)
-
Elution buffer (4 mM KPO4, pH 8.5) or nuclease-free water
Procedure:
-
Add Buffer PB to the reverse transcription reaction.
-
Apply the sample to a spin column and centrifuge. Discard the flow-through.
-
Wash the column with phosphate wash buffer. It is critical to use a Tris-free wash buffer as Tris contains primary amines that will react with the NHS-ester dyes.
-
Repeat the wash step.
-
Centrifuge again to remove any residual ethanol.
-
Place the column in a clean collection tube and elute the amine-modified cDNA with elution buffer or nuclease-free water.
Protocol 3: Coupling of NHS-Ester Dyes to Amine-Modified cDNA
This protocol describes the covalent attachment of a fluorescent dye to the incorporated aminoallyl groups.
Materials:
-
Purified amine-modified cDNA
-
0.1 M Sodium Bicarbonate buffer, pH 9.0
-
NHS-ester functionalized fluorescent dye (e.g., Cy3 or Cy5) dissolved in DMSO
-
4 M Hydroxylamine
Procedure:
-
Resuspend the purified amine-modified cDNA in 0.1 M sodium bicarbonate buffer.
-
Add the NHS-ester dye solution to the cDNA.
-
Incubate the reaction for 1 hour at room temperature in the dark.
-
To quench the reaction and inactivate any unreacted dye, add 4 M hydroxylamine and incubate for 15 minutes at room temperature in the dark.
-
Purify the labeled probe using a PCR purification spin column as described in Protocol 2 to remove uncoupled dye.
Experimental Workflow for Microarray Analysis
The following diagram illustrates the overall workflow for a typical two-color microarray experiment utilizing AA-dUTP for probe labeling.
Logical Flow of Indirect Labeling
The following diagram outlines the logical steps involved in the indirect labeling process using AA-dUTP.
References
A Technical Guide to the Applications of Amine-Modified Nucleotides
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the diverse applications of amine-modified nucleotides, providing a comprehensive resource for researchers, scientists, and professionals in drug development. From fundamental molecular biology techniques to the cutting edge of therapeutic innovation, these versatile molecules are indispensable tools for scientific advancement. This guide details the core principles, experimental protocols, and quantitative data associated with their use, offering a practical framework for their successful implementation in the laboratory.
Introduction to Amine-Modified Nucleotides
Amine-modified nucleotides are synthetic analogs of natural DNA and RNA building blocks that contain a primary amine group. This functional group is typically attached to the nucleobase via a linker arm of varying length, with aminoallyl and aminopropargyl modifications being common. The presence of the reactive amine allows for the covalent attachment of a wide array of molecules, including fluorophores, biotin, and other reporter molecules, as well as moieties that enhance therapeutic properties. This "two-step" labeling strategy, where the modified nucleotide is first incorporated into the nucleic acid and then conjugated to the desired molecule, offers greater flexibility and often higher efficiency than the direct incorporation of bulky labeled nucleotides.[1]
Core Applications
The unique properties of amine-modified nucleotides have led to their widespread adoption in a multitude of molecular biology and drug development applications.
Nucleic Acid Labeling for Hybridization-Based Assays
One of the most common applications of amine-modified nucleotides is in the preparation of labeled probes for hybridization-based assays such as microarrays and fluorescence in situ hybridization (FISH). The indirect labeling method using aminoallyl-dUTP is particularly prevalent.[2]
The following diagram illustrates the typical workflow for generating fluorescently labeled cDNA for microarray experiments.
This protocol is adapted from publicly available resources and provides a general framework for the synthesis of fluorescently labeled cDNA from an RNA template.[3][4]
1. Reverse Transcription (Incorporation of Aminoallyl-dUTP)
-
Reaction Setup: In an RNase-free tube, combine the following:
-
Total RNA (1-20 µg) or mRNA (0.5-2 µg)
-
Oligo(dT) or random hexamer primers
-
DEPC-treated water to a final volume of ~15 µL
-
-
Denaturation: Incubate at 70°C for 10 minutes, then immediately place on ice for at least 1 minute.
-
Reverse Transcription Master Mix: Prepare a master mix containing:
-
5X First-Strand Buffer
-
0.1 M DTT
-
Aminoallyl-dNTP mix (e.g., 10 mM dATP, dGTP, dCTP; 6 mM aminoallyl-dUTP; 4 mM dTTP)
-
RNase inhibitor
-
Reverse transcriptase (e.g., SuperScript II/III)
-
-
Reaction: Add the master mix to the denatured RNA/primer mix and incubate at 42-50°C for 2-3 hours.
-
RNA Hydrolysis: Stop the reaction and hydrolyze the RNA template by adding NaOH and EDTA, followed by incubation at 65°C for 15 minutes. Neutralize with HCl.
2. Purification of Amine-Modified cDNA
-
Purify the amine-modified cDNA using a PCR purification column (e.g., QIAquick PCR Purification Kit) or ethanol precipitation to remove unincorporated aminoallyl-dUTPs, enzymes, and salts. It is crucial to use a purification method that does not contain amine-containing buffers like Tris.
3. Fluorescent Dye Coupling
-
Resuspend the purified, dried amine-modified cDNA in 0.1 M sodium carbonate buffer (pH 9.0).
-
Add the amine-reactive fluorescent dye (e.g., Cy3 or Cy5 NHS-ester) dissolved in a small volume of DMSO.
-
Incubate the reaction in the dark at room temperature for 1-2 hours.
4. Purification of Labeled cDNA
-
Purify the labeled cDNA from the unreacted dye using a PCR purification column.
-
Elute the labeled probe in a suitable buffer (e.g., TE buffer or water).
-
The labeling efficiency can be assessed using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm (for cDNA) and the absorbance maximum of the dye.
Aptamer Development via SELEX
Amine-modified nucleotides are instrumental in the development of aptamers, which are short, single-stranded DNA or RNA molecules that bind to specific targets with high affinity and specificity. The process of developing aptamers is called Systematic Evolution of Ligands by Exponential Enrichment (SELEX). Incorporating modified nucleotides, such as 2'-amino-modified pyrimidines, into the initial oligonucleotide library can significantly enhance the nuclease resistance of the resulting aptamers, a critical feature for therapeutic and diagnostic applications.[2]
The following diagram outlines the iterative process of SELEX for the selection of high-affinity, nuclease-resistant aptamers.
The inclusion of amine modifications in aptamers has been shown to dramatically improve their therapeutic potential.
| Target | Modification | Binding Affinity (Kd) | Half-life in Serum | Reference |
| Human Neutrophil Elastase | 2'-NH2-RNA | 7-30 nM | ~10-fold increase vs. unmodified | |
| Basic Fibroblast Growth Factor (bFGF) | 2'-NH2-pyrimidine-RNA | High Affinity | >1000-fold more stable vs. unmodified | |
| Vascular Endothelial Growth Factor (VEGF) | 2'-NH2-RNA | High Affinity | Nuclease resistant |
Therapeutic Oligonucleotides
Beyond aptamers, amine-modified nucleotides are being explored for other classes of therapeutic oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).
ASOs are short, single-stranded DNA molecules designed to bind to a specific mRNA, leading to the degradation of the mRNA and a reduction in the expression of the corresponding protein. Chemical modifications, including the replacement of the 3' oxygen with an amine group (N3'→P5' phosphoramidates), can increase the stability of ASOs against nuclease degradation and enhance their binding affinity to the target mRNA.
The diagram below illustrates how a modified ASO can lead to the degradation of a target mRNA.
Probing Molecular Interactions
The ability to conjugate fluorescent dyes to amine-modified oligonucleotides makes them powerful tools for studying molecular interactions. For example, fluorescently labeled ligands for G-protein coupled receptors (GPCRs) can be synthesized from amine-modified nucleic acids. These fluorescent ligands can be used in fluorescence resonance energy transfer (FRET)-based assays to study ligand-receptor binding and receptor oligomerization in living cells.
Synthesis and Purification of Amine-Modified Oligonucleotides
For applications requiring site-specific modification or the incorporation of an amine at the terminus of an oligonucleotide, solid-phase synthesis is the method of choice. 5'-amino-modifiers are commercially available as phosphoramidites and can be easily incorporated as the final step in an automated DNA/RNA synthesis cycle.
This protocol provides a general overview of the steps involved in synthesizing an oligonucleotide with a 5'-terminal amine group.
1. Synthesis Support and Reagents
-
Controlled Pore Glass (CPG) solid support with the first nucleoside attached.
-
Standard DNA/RNA phosphoramidites (A, C, G, T/U) with appropriate protecting groups.
-
5'-Amino-Modifier C6 phosphoramidite (or other desired linker).
-
Standard synthesis reagents: deblocking solution (e.g., trichloroacetic acid), activator (e.g., tetrazole), capping reagents, and oxidizing agent.
2. Automated Synthesis Cycle
The synthesis is performed on an automated DNA/RNA synthesizer, which carries out the following steps for each nucleotide addition:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain.
-
Coupling: Addition of the next phosphoramidite in the sequence.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.
For the final step, the 5'-Amino-Modifier phosphoramidite is coupled to the 5'-end of the completed oligonucleotide chain.
3. Cleavage and Deprotection
-
The synthesized oligonucleotide is cleaved from the solid support using a concentrated ammonia solution or a mixture of ammonia and methylamine.
-
This treatment also removes the protecting groups from the nucleobases and the phosphate backbone.
4. Purification
-
The crude, deprotected oligonucleotide is purified to remove failure sequences and residual protecting groups.
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common method for purifying oligonucleotides, especially those with hydrophobic modifications like the DMT group, which can be left on for "trityl-on" purification.
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the use of amine-modified nucleotides.
| Parameter | Application | Typical Values/Observations | Notes | Reference |
| Labeling Efficiency | Microarrays, FISH | Optimal: ~8 dyes per 100 bases | Higher labeling density can lead to signal quenching. | |
| Nuclease Resistance | Aptamers, ASOs | 2'-NH2 modification significantly increases serum half-life (e.g., >10-fold). | Varies depending on the specific modification and oligonucleotide sequence. | |
| Binding Affinity (Kd) | Aptamers | 2'-NH2 modified aptamers can achieve low nanomolar to picomolar Kd values. | Often shows improved affinity compared to unmodified sequences. | |
| Thermodynamic Stability (Tm) | DNA Duplexes | Amine modifications can either slightly stabilize or destabilize the duplex, depending on the specific modification and sequence context. | Changes in Tm are typically within a few degrees Celsius. | |
| Enzymatic Incorporation | PCR, RT | Efficiently incorporated by various polymerases (e.g., Taq, KOD, Vent(exo-), MMLV-RT). | The efficiency can be influenced by the linker arm and the specific polymerase used. |
Conclusion
Amine-modified nucleotides are a cornerstone of modern molecular biology and drug development. Their versatility, stemming from the reactive primary amine, enables a vast array of applications, from the routine labeling of nucleic acid probes to the creation of highly stable and specific therapeutic oligonucleotides. As our understanding of nucleic acid chemistry and biology deepens, the applications of these essential molecules will undoubtedly continue to expand, driving further innovation in research, diagnostics, and medicine.
References
Methodological & Application
Application Notes: High-Efficiency FISH Probe Synthesis Using Aminoallyl-dUTP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence In Situ Hybridization (FISH) is a cornerstone technique in molecular biology and cytogenetics, enabling the visualization and mapping of specific nucleic acid sequences within the context of the cell. The quality and brightness of the fluorescently labeled DNA probe are paramount to the success of any FISH experiment. The two-step labeling method utilizing aminoallyl-dUTP (AA-dUTP) provides a robust and flexible approach for generating highly fluorescent probes.
This indirect labeling strategy involves the enzymatic incorporation of AA-dUTP, which carries a reactive primary amine, into a DNA probe. Subsequently, an amine-reactive fluorescent dye, typically an N-hydroxysuccinimide (NHS)-ester, is chemically coupled to the incorporated aminoallyl groups. This method offers significant advantages over the direct incorporation of bulky fluorescently-labeled nucleotides, including more efficient enzymatic incorporation and the versatility to use a broad spectrum of fluorescent dyes.
These application notes provide comprehensive protocols for the synthesis of FISH probes using AA-dUTP through two widely-used enzymatic methods: Nick Translation and the Polymerase Chain Reaction (PCR).
Section 1: Quantitative Data Summary
The success of FISH probe synthesis and its performance in subsequent experiments are influenced by several key parameters. The tables below provide a summary of quantitative data to guide the optimization of your probe synthesis protocols.
Table 1: Recommended Ratios of Aminoallyl-dUTP to dTTP for Optimal Labeling
| Enzymatic Method | Recommended AA-dUTP:dTTP Ratio | Expected Degree of Labeling (DOL) | Notes |
| Nick Translation | 2:1 to 3:1 | 5-10 dyes per 100 bases | Higher ratios may lead to inhibition of the DNA polymerase. |
| PCR | 1:2 to 2:3 | 3-8 dyes per 100 bases | Excessive incorporation of AA-dUTP can result in a decreased PCR yield. |
| Reverse Transcription | 2:1 | Approximately 8 dyes per 100 bases | This ratio is optimal for generating labeled cDNA probes from RNA templates. |
Table 2: Comparison of Nick Translation and PCR for AA-dUTP Probe Synthesis
| Feature | Nick Translation | Polymerase Chain Reaction (PCR) |
| Template DNA | Large DNA fragments (e.g., BACs, cosmids, genomic DNA). | Smaller, specific DNA fragments; ideally under 500 bp.[1] |
| Probe Size | Generates a population of variably sized fragments, typically in the 200-800 bp range. | Produces a probe of a defined length as determined by the primer set. |
| Amplification | No significant amplification of the template DNA. | Results in the exponential amplification of the target sequence. |
| Yield of Labeled Probe | Dependent on the initial quantity of template DNA. | High yield can be achieved from a small amount of starting template. |
| Advantages | - Well-suited for generating large, complex probes.- Provides uniform labeling along the length of the DNA. | - High probe yield from minimal template.- Generates probes of a specific and uniform size.- Requires only a small amount of initial template DNA. |
| Disadvantages | - Requires microgram quantities of high-quality template DNA.- Does not amplify the probe. | - Not suitable for generating very large probes.- The design of effective primers is critical for success.- High levels of modified nucleotide incorporation can inhibit the reaction.[2] |
Section 2: Experimental Protocols
Protocol 2.1: FISH Probe Synthesis by Nick Translation with Aminoallyl-dUTP
This protocol is designed for labeling large DNA templates such as Bacterial Artificial Chromosomes (BACs), cosmids, or whole genomic DNA.
Materials:
-
High-quality template DNA (1 µg)
-
10x Nick Translation Buffer (0.5 M Tris-HCl pH 7.8, 50 mM MgCl₂, 10 mM β-mercaptoethanol)
-
dNTP mix (0.5 mM dATP, 0.5 mM dCTP, 0.5 mM dGTP)
-
dTTP (1 mM)
-
Aminoallyl-dUTP (AA-dUTP) (1 mM)
-
DNase I (1 mg/mL stock, freshly diluted to 1 µg/mL in 1x Nick Translation Buffer)
-
DNA Polymerase I (10 U/µL)
-
Nuclease-free water
-
EDTA (0.5 M, pH 8.0)
-
PCR purification kit or reagents for ethanol precipitation
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the following reagents:
-
Template DNA: 1 µg
-
10x Nick Translation Buffer: 5 µL
-
dNTP mix: 5 µL
-
dTTP (1 mM): 1.5 µL
-
AA-dUTP (1 mM): 3.5 µL
-
Diluted DNase I: 1 µL (this may require optimization to achieve the desired probe size)
-
DNA Polymerase I: 2 µL
-
Nuclease-free water: to a final volume of 50 µL
-
-
Incubation: Gently mix the reaction by pipetting and incubate at 15°C for 2-4 hours. The incubation time can be adjusted to control the final probe size.
-
Monitoring Probe Size: To assess the size of the synthesized probe fragments, run a 5 µL aliquot of the reaction on a 1.5% agarose gel. The optimal size range for FISH probes is typically between 200 and 800 bp.[3] If the fragments are too large, an additional 1 µL of diluted DNase I can be added, followed by a further incubation of 30-60 minutes.
-
Reaction Termination: The reaction is stopped by the addition of 5 µL of 0.5 M EDTA.
-
Purification of Aminoallyl-Modified DNA:
-
Recommended Method: Use a PCR purification kit following the manufacturer's instructions to efficiently remove unincorporated nucleotides.
-
Alternative Method (Ethanol Precipitation):
-
Add 1/10th volume of 3 M sodium acetate (pH 5.2) and 2.5 volumes of cold 100% ethanol.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at >12,000 x g for 20 minutes at 4°C.
-
Carefully decant the supernatant, wash the pellet with 70% ethanol, and allow it to air dry.
-
Resuspend the DNA pellet in 20 µL of nuclease-free water.
-
-
Protocol 2.2: FISH Probe Synthesis by PCR with Aminoallyl-dUTP
This protocol is ideal for generating specific probes from a known DNA sequence.
Materials:
-
Template DNA (1-10 ng)
-
Forward and Reverse Primers (10 µM each)
-
10x PCR Buffer (containing MgCl₂)
-
dNTP mix (10 mM each of dATP, dCTP, dGTP)
-
dTTP (10 mM)
-
Aminoallyl-dUTP (AA-dUTP) (10 mM)
-
Taq DNA Polymerase (5 U/µL)
-
Nuclease-free water
-
PCR purification kit
Procedure:
-
Reaction Setup: In a PCR tube on ice, assemble the following reaction mixture:
-
10x PCR Buffer: 5 µL
-
dNTP mix (10 mM each): 1 µL
-
dTTP (10 mM): 0.5 µL
-
AA-dUTP (10 mM): 1.0 µL
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
Template DNA: 1-10 ng
-
Taq DNA Polymerase: 0.5 µL
-
Nuclease-free water: to a final volume of 50 µL
-
-
PCR Amplification: Carry out PCR using the following cycling conditions. Note that the annealing temperature should be optimized based on the melting temperature (Tm) of the primers.
-
Initial Denaturation: 95°C for 3 minutes
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds
-
Extension: 72°C for 1 minute per kb of product length
-
-
Final Extension: 72°C for 5 minutes
-
-
Verification of Amplification: Run a 5 µL aliquot of the PCR product on a 1.5% agarose gel to confirm the successful amplification and the correct size of the product.
-
Purification of Aminoallyl-Modified DNA: Utilize a PCR purification kit to purify the amplified DNA, ensuring the removal of primers and unincorporated nucleotides. Elute the purified DNA in 20-30 µL of nuclease-free water or the provided elution buffer.
Protocol 2.3: Chemical Labeling with NHS-Ester Dyes
This protocol details the coupling of an amine-reactive dye to the aminoallyl-modified DNA.
Materials:
-
Purified aminoallyl-modified DNA (from Protocol 2.1 or 2.2)
-
Amine-reactive NHS-ester fluorescent dye (e.g., Cy3, Cy5, Alexa Fluor dyes)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate Buffer (pH 8.5-9.0)
-
Nuclease-free water
-
Probe purification column (e.g., G-50 spin column) or reagents for ethanol precipitation
Procedure:
-
Prepare Dye Stock Solution: Dissolve the NHS-ester dye in anhydrous DMSO to a concentration of 10-20 mg/mL. This solution should be prepared fresh for optimal reactivity.
-
Coupling Reaction:
-
In a microcentrifuge tube, place the purified aminoallyl-modified DNA (typically 1-5 µg).
-
Add 1/9th volume of 0.1 M sodium bicarbonate buffer (pH 8.5-9.0).
-
Add the NHS-ester dye solution. A molar ratio of 10-20 moles of dye to 1 mole of incorporated aminoallyl-dUTP is a good starting point for optimization.
-
Mix the reaction well by gentle vortexing.
-
Incubate for 1-2 hours at room temperature in the dark to prevent photobleaching of the dye.
-
-
Purification of the Labeled Probe: The removal of unreacted dye is critical to reduce background in FISH experiments.
-
Recommended Method (Spin Column Purification): Use a size-exclusion spin column (e.g., G-50) to separate the larger labeled probe from the smaller, unincorporated dye molecules. Follow the manufacturer's protocol for the best results.
-
Alternative Method (Ethanol Precipitation):
-
Bring the reaction volume to 100 µL with nuclease-free water.
-
Add 1/10th volume of 3 M sodium acetate (pH 5.2) and 2.5 volumes of cold 100% ethanol.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at >12,000 x g for 30 minutes at 4°C.
-
Carefully aspirate and discard the supernatant.
-
Wash the pellet twice with 70% ethanol.
-
Air dry the pellet and resuspend it in a suitable hybridization buffer.
-
-
Section 3: Visualizations
Caption: Workflow for FISH probe synthesis using AA-dUTP.
Caption: NHS-ester dye coupling to aminoallyl-modified DNA.
Section 4: Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield of aminoallyl-modified DNA (PCR) | - Presence of PCR inhibitors in the template DNA.- Suboptimal annealing temperature for the primers.- A high ratio of AA-dUTP to dTTP is inhibiting the polymerase.[2] | - Ensure the template DNA is of high purity.- Optimize the annealing temperature using a gradient PCR.- Decrease the AA-dUTP:dTTP ratio. |
| Incorrect probe size (Nick Translation) | - Incorrect concentration of DNase I or inappropriate incubation time. | - Titrate the DNase I concentration to find the optimal level.- Optimize the incubation time and monitor the probe size on an agarose gel at different time points. |
| Low labeling efficiency (dye coupling) | - The NHS-ester dye has been hydrolyzed and is no longer active.- The pH of the coupling buffer is not optimal.- The presence of primary amines (e.g., from Tris buffer) in the reaction.- Incomplete removal of unincorporated AA-dUTP. | - Use fresh, anhydrous DMSO to dissolve the dye immediately before use.- Ensure the pH of the sodium bicarbonate buffer is between 8.5 and 9.0.- Use amine-free buffers for the coupling reaction.- Ensure the aminoallyl-modified DNA is thoroughly purified before labeling. |
| High background in FISH | - Incomplete removal of unincorporated fluorescent dye.- The concentration of the probe is too high.- Inadequate blocking during the FISH procedure. | - Ensure the labeled probe is thoroughly purified, preferably using a spin column.- Titrate the probe concentration to find the optimal signal-to-noise ratio.- Optimize the blocking steps in your FISH protocol.[4] |
| Weak FISH signal | - A low degree of labeling has been achieved.- The probe has been degraded.- The hybridization conditions are not optimal. | - Optimize the AA-dUTP:dTTP ratio during the incorporation step.- Handle probes with care to avoid nuclease contamination.- Optimize the hybridization temperature and time for your specific probe and target. |
By adhering to these detailed application notes and protocols, researchers can consistently produce high-quality, brightly fluorescent FISH probes using the adaptable AA-dUTP labeling method. This will facilitate the sensitive and specific detection of target nucleic acid sequences in a diverse array of research and diagnostic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A modified nick translation method used with FISH that produces reliable results with archival tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FISH Tips and Troubleshooting - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for cDNA Labeling with aminoallyl-dUTP for Microarrays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indirect labeling of cDNA using aminoallyl-dUTP is a widely adopted method for preparing fluorescently labeled probes for microarray analysis. This technique offers several advantages over direct labeling methods, including higher incorporation efficiency of fluorescent dyes, reduced dye bias, and increased signal intensity.[1][2] The process involves two main steps: the enzymatic incorporation of an amine-modified nucleotide, 5-(3-aminoallyl)-2'-deoxyuridine-5'-triphosphate (aminoallyl-dUTP), into the cDNA during reverse transcription, followed by the chemical coupling of an amine-reactive fluorescent dye to the incorporated aminoallyl groups.[2][3] This method allows for consistent and reproducible labeling of cDNA probes, which is critical for accurate gene expression profiling.
Principle of the Method
The core principle of this indirect labeling strategy is the separation of the enzymatic reaction from the chemical labeling reaction. Reverse transcriptase readily incorporates aminoallyl-dUTP into the growing cDNA strand with an efficiency similar to that of natural nucleotides.[2] This results in a population of cDNA molecules containing reactive primary amine groups. These amine groups then serve as targets for N-hydroxysuccinimide (NHS)-ester activated fluorescent dyes, such as Cy3 and Cy5, which covalently bind to the aminoallyl-cDNA in a subsequent chemical reaction. This two-step process ensures that the bulky fluorescent dye molecules do not interfere with the enzymatic activity of the reverse transcriptase, leading to higher yields of labeled cDNA.
Experimental Workflow
The overall workflow for cDNA labeling with aminoallyl-dUTP consists of several key stages, from RNA preparation to the final purification of the labeled cDNA probe ready for microarray hybridization.
Caption: Overall experimental workflow for indirect cDNA labeling.
Quantitative Data Summary
The efficiency of aminoallyl-dUTP incorporation and subsequent dye coupling is critical for the quality of microarray data. The following tables summarize key quantitative parameters from various protocols.
Table 1: Recommended Reagent Concentrations
| Reagent | Stock Concentration | Working Concentration | Reference |
| dNTP mix (dATP, dCTP, dGTP) | 100 mM each | 25 mM each | |
| dTTP | 100 mM | 15 mM | |
| aminoallyl-dUTP | 100 mM | 10 mM | |
| Ratio of aminoallyl-dUTP to dTTP | 2:3 or 4:1 | ||
| Sodium Bicarbonate (Coupling Buffer) | 0.5 M, pH 9.0 | 50 mM | |
| NHS-ester Cy3/Cy5 Dyes | Varies | Dissolved in DMSO |
Table 2: Typical Yields and Labeling Efficiency
| Parameter | Typical Value | Notes | Reference |
| cDNA Yield | Varies based on input RNA | 20-30% higher yield with 3-hour vs. 2-hour incubation | |
| Dye Incorporation | > 50 pmoles | Target for successful labeling | |
| Labeling Density | 1 dye molecule per 60 bases | Target for successful labeling | |
| ~5-8 dyes per 100 bases | Optimal for FISH and microarrays | ||
| Input Total RNA | 5 - 50 µg | Varies by protocol and kit | |
| Input mRNA | 0.4 - 3 µg | Varies by protocol and kit |
Experimental Protocols
This section provides a detailed, synthesized protocol for cDNA labeling with aminoallyl-dUTP.
Materials and Reagents
-
Total RNA or mRNA
-
Oligo(dT) primers and/or random hexamers
-
Reverse transcriptase (e.g., SuperScript™ II or III)
-
5X First-Strand Buffer
-
0.1 M DTT
-
dNTP mix (dATP, dCTP, dGTP)
-
dTTP
-
aminoallyl-dUTP (e.g., Sigma, Cat. A0410)
-
0.5 M EDTA, pH 8.0
-
1 M NaOH
-
1 M HEPES, pH 7.4 or 3M Sodium Acetate, pH 5.2
-
cDNA purification columns (e.g., QIAquick PCR Purification Kit)
-
0.1 M Sodium Carbonate buffer, pH 9.0 or 0.5 M Sodium Bicarbonate, pH 9.0
-
NHS-ester Cy3 and Cy5 dyes (e.g., Amersham, PA23001 and PA25001)
-
DMSO
-
4 M Hydroxylamine
-
Nuclease-free water
Protocol
Step 1: Reverse Transcription
-
In an RNase-free microfuge tube, combine the following:
-
5-20 µg of total RNA or 0.4-2 µg of mRNA
-
2 µl of anchored oligo(dT)20 primer (for total RNA) or a combination of oligo(dT) and random hexamers (for mRNA)
-
Nuclease-free water to a final volume of 15 µl.
-
-
Incubate the mixture at 70°C for 10 minutes, then place on ice for at least 1 minute.
-
Prepare a reverse transcription master mix. For each reaction, combine:
-
6.0 µl 5X Superscript buffer
-
3.0 µl 0.1 M DTT
-
0.6 µl 50X aa-dUTP/dNTP mix (e.g., 4:1 ratio of aminoallyl-dUTP to dTTP)
-
3.4 µl Nuclease-free water
-
-
Add 13 µl of the master mix to each RNA/primer tube.
-
Incubate at 42°C or 46°C for 3 minutes.
-
Add 1-2 µl of reverse transcriptase (e.g., SuperScript™ II/III) and mix gently by flicking the tube.
-
Incubate at 42°C or 46°C for 2-3 hours.
Caption: Reverse transcription with aminoallyl-dUTP incorporation.
Step 2: RNA Hydrolysis and cDNA Purification
-
To hydrolyze the RNA template, add 10 µl of 0.5 M EDTA and 10 µl of 1.0 N NaOH to the reaction.
-
Incubate at 65°C for 15 minutes.
-
Neutralize the reaction by adding 25 µl of 1 M HEPES, pH 7.4.
-
Purify the aminoallyl-labeled cDNA using a PCR purification kit (e.g., QIAquick) according to the manufacturer's instructions to remove unincorporated dNTPs, primers, and enzymes.
-
Elute the purified cDNA in a small volume of elution buffer or nuclease-free water.
Step 3: Dye Coupling
-
Dry the purified cDNA in a vacuum centrifuge.
-
Resuspend the cDNA pellet in 4.5 µl of 0.1 M sodium carbonate buffer, pH 9.0.
-
In a separate tube, dissolve one aliquot of NHS-ester Cy3 or Cy5 dye in 2-10 µl of high-quality DMSO.
-
Add the dissolved dye solution to the resuspended cDNA.
-
Incubate the reaction for 1 hour at room temperature in the dark.
Step 4: Quenching and Final Purification
-
To quench the coupling reaction and inactivate any unreacted dye, add 4.5 µl of 4 M hydroxylamine.
-
Incubate for 15 minutes at room temperature in the dark.
-
Purify the labeled cDNA from the unreacted and quenched dye using a PCR purification kit.
-
Elute the final fluorescently labeled cDNA probe in an appropriate buffer for hybridization.
Troubleshooting
Low cDNA Yield:
-
RNA Quality: Ensure the starting RNA is of high quality and free from contaminants.
-
Reaction Conditions: Verify the incubation temperatures and times. A 3-hour reverse transcription incubation can increase yield.
-
Reagent Integrity: Check the age and storage conditions of enzymes and buffers.
Low Dye Incorporation:
-
pH of Coupling Buffer: The pH of the sodium carbonate/bicarbonate buffer is critical for the coupling reaction and should be around 9.0. Prepare fresh buffer regularly.
-
Dye Activity: NHS-ester dyes are moisture-sensitive. Use freshly dissolved dye or properly stored single-use aliquots.
-
Purification: Ensure all Tris-based buffers are removed before the coupling step, as they contain primary amines that will compete with the aminoallyl-cDNA for the dye.
High Background on Microarray:
-
Insufficient Quenching: Ensure the quenching step is performed correctly to inactivate all unreacted dye.
-
Inadequate Purification: The final purification step is crucial to remove all free dye, which can otherwise bind non-specifically to the microarray surface.
Conclusion
The indirect labeling of cDNA with aminoallyl-dUTP is a robust and reliable method for preparing high-quality probes for microarray analysis. By following the detailed protocols and paying attention to critical parameters such as RNA quality, reagent concentrations, and buffer pH, researchers can achieve consistent and reproducible results, leading to more accurate and meaningful gene expression data.
References
- 1. Indirect cDNA Labeling for Microarrays | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Amino Allyl Labeling for Array Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Preparation of fluorescent-dye-labeled cDNA from RNA for microarray hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: High-Efficiency Labeling of DNA Probes using Nick Translation with Aminoallyl-dUTP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nick translation is a robust enzymatic method for labeling DNA probes to high specific activity. This technique utilizes the concerted action of DNase I and DNA Polymerase I to introduce nicks in the DNA backbone and subsequently incorporate labeled nucleotides. The incorporation of aminoallyl-dUTP (AA-dUTP) offers a versatile, two-step labeling strategy. Initially, the amine-modified nucleotide is incorporated into the DNA probe. This is followed by a simple and efficient chemical coupling reaction with an amine-reactive fluorescent dye or other reporter molecules. This indirect labeling method often results in more uniformly and densely labeled probes compared to the direct incorporation of bulky fluorescently-labeled nucleotides, which can hinder enzymatic activity.
These aminoallyl-labeled DNA probes are ideal for a wide range of applications, including fluorescence in situ hybridization (FISH), microarrays, and other hybridization-based assays, providing high sensitivity and specificity.[1][2]
Principle of the Method
The nick translation process involves three key steps:
-
Nicking: DNase I introduces random single-strand breaks ("nicks") in the double-stranded DNA template.
-
Exonuclease Activity: The 5' to 3' exonuclease activity of DNA Polymerase I removes nucleotides from the 5' side of the nick.
-
Polymerase Activity: The 5' to 3' polymerase activity of DNA Polymerase I simultaneously adds new nucleotides to the 3' hydroxyl terminus of the nick, using the opposite strand as a template.
When aminoallyl-dUTP is included in the reaction mixture, it is incorporated into the newly synthesized DNA strand, replacing thymidine triphosphate (dTTP). The resulting amine-modified DNA can then be conjugated to any amine-reactive label.
Experimental Protocols
Part 1: Aminoallyl-dUTP Incorporation by Nick Translation
This protocol is optimized for labeling 1 µg of DNA.
Materials and Reagents:
-
DNA template (1 µg)
-
10x Nick Translation Buffer (0.5 M Tris-HCl, pH 7.8, 50 mM MgCl2, 0.5 mg/mL BSA)[1]
-
Deoxynucleotide Triphosphate (dNTP) mix (dATP, dCTP, dGTP at 0.5 mM each)
-
dTTP (0.5 mM)
-
Aminoallyl-dUTP (AA-dUTP) (1 mM)
-
DNase I (1 mg/mL stock, freshly diluted to 1 µg/mL in 1x Nick Translation Buffer)[1]
-
DNA Polymerase I (10 U/µL)
-
0.5 M EDTA, pH 8.0
-
Nuclease-free water
Procedure:
-
On ice, combine the following reagents in a microcentrifuge tube:
| Reagent | Volume | Final Concentration |
| DNA Template | X µL | 1 µg |
| 10x Nick Translation Buffer | 5 µL | 1x |
| dNTP mix (without dTTP) | 5 µL | 50 µM each |
| dTTP (0.5 mM) | 1.25 µL | 12.5 µM |
| AA-dUTP (1 mM) | 2.5 µL | 25 µM |
| DNA Polymerase I (10 U/µL) | 2 µL | 20 units |
| Diluted DNase I (1 µg/mL) | 2 µL | 2 ng |
| Nuclease-free water | to 50 µL |
-
Mix the components gently and centrifuge briefly to collect the reaction mixture at the bottom of the tube.
-
Incubate the reaction at 15°C for 2 to 4 hours.[1] The optimal incubation time may vary depending on the desired probe size.
-
Stop the reaction by adding 5 µL of 0.5 M EDTA, pH 8.0.
-
(Optional) To check the size of the labeled fragments, run a 2 µL aliquot of the reaction on a 1% agarose gel. The desired fragment size is typically between 200-800 bp.
Part 2: Purification of Amine-Modified DNA
It is crucial to remove unincorporated aminoallyl-dUTP before proceeding to the dye coupling step.
Materials and Reagents:
-
PCR purification spin column kit
-
Wash Buffer (provided with the kit, or 80% ethanol)
-
Elution Buffer (10 mM Tris-HCl, pH 8.5) or nuclease-free water
Procedure:
-
Follow the manufacturer's protocol for the PCR purification spin column kit.
-
Bind the nick translation reaction mixture to the column.
-
Wash the column twice with the provided wash buffer or 80% ethanol.
-
Elute the purified amine-modified DNA in a small volume (e.g., 30-50 µL) of elution buffer or nuclease-free water.
Part 3: Coupling of Amine-Reactive Dye
Materials and Reagents:
-
Purified amine-modified DNA
-
0.1 M Sodium Bicarbonate (or Carbonate) Buffer, pH 9.0
-
Amine-reactive fluorescent dye (e.g., NHS-ester of Cy3, Cy5, or Alexa Fluor dyes) dissolved in DMSO
-
Nuclease-free water
Procedure:
-
To the purified amine-modified DNA, add 1/10th volume of 1 M Sodium Bicarbonate buffer, pH 9.0.
-
Add the amine-reactive dye in DMSO to the DNA solution. The amount of dye may need to be optimized, but a 20-40 fold molar excess of dye to incorporated AA-dUTP is a good starting point.
-
Incubate the reaction for 1-2 hours at room temperature in the dark.
-
Purify the labeled probe from the unreacted dye using a PCR purification spin column kit as described in Part 2.
Data Presentation
Table 1: Recommended Reagent Concentrations for Nick Translation with AA-dUTP
| Component | Stock Concentration | Recommended Final Concentration |
| DNA Template | - | 20-50 µg/mL |
| dATP, dCTP, dGTP | 10 mM | 50 µM each |
| dTTP | 10 mM | 12.5 - 25 µM |
| Aminoallyl-dUTP | 10 mM | 25 - 50 µM |
| DNA Polymerase I | 10 U/µL | 0.4 U/µL |
| DNase I | 1 mg/mL | 0.04 µg/mL |
Table 2: Expected Results and Troubleshooting
| Parameter | Expected Outcome | Potential Issues | Troubleshooting |
| Probe Size | 200 - 800 bp | Fragments are too large | Increase DNase I concentration or incubation time. |
| Fragments are too small | Decrease DNase I concentration or incubation time. | ||
| Labeling Efficiency | 5-10 dyes per 100 bases | Low labeling efficiency | Ensure complete removal of unincorporated AA-dUTP before dye coupling. Optimize the molar ratio of dye to DNA. Denature nick-translated DNA at 95°C for 5 minutes and snap cool on ice before labeling. |
| Probe Yield | > 50% of input DNA | Low probe yield | Optimize enzyme concentrations and incubation time. Ensure the quality of the starting DNA template. |
Mandatory Visualizations
Caption: Workflow for labeling DNA probes using nick translation with AA-dUTP.
Caption: Mechanism of nick translation with aminoallyl-dUTP incorporation.
References
Application Notes and Protocols for Random Primed Labeling using Aminoallyl-dUTP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Random primed labeling is a robust and widely used technique for generating labeled DNA probes for various molecular biology applications, including microarrays, fluorescent in situ hybridization (FISH), and blotting techniques. This method relies on the enzymatic synthesis of DNA in the presence of modified nucleotides. The use of aminoallyl-dUTP (AA-dUTP) offers a versatile, two-step approach for labeling DNA probes. In the first step, AA-dUTP, a modified deoxyuridine triphosphate containing a reactive primary amine group, is incorporated into newly synthesized DNA strands by a DNA polymerase. In the second step, the amine-modified DNA is chemically coupled to an amine-reactive fluorescent dye, typically an N-hydroxysuccinimide (NHS) ester-activated dye.
This indirect labeling strategy presents several advantages over the direct incorporation of fluorescently labeled nucleotides. Aminoallyl-dUTP is incorporated by DNA polymerases with an efficiency similar to that of natural nucleotides, leading to higher yields of labeled probes. Furthermore, this method allows for a more consistent and uniform labeling density, which is crucial for quantitative applications like microarrays. The flexibility to choose from a wide range of amine-reactive dyes enables researchers to select the optimal fluorophore for their specific experimental setup.
Principle of the Method
The random primed labeling process begins with the denaturation of a DNA template, creating single-stranded DNA. Random hexamer primers are then annealed to the template at multiple sites. The Klenow fragment of DNA polymerase I, which lacks 5'→3' exonuclease activity, extends these primers, synthesizing new DNA strands complementary to the template. The reaction mixture includes dATP, dGTP, dCTP, a mixture of dTTP and aminoallyl-dUTP. The polymerase incorporates AA-dUTP opposite to adenine residues in the template strand. Following the enzymatic reaction, the purified amine-modified DNA is chemically labeled by incubation with an NHS-ester activated fluorescent dye. The NHS ester reacts with the primary amine groups on the incorporated aminoallyl-dUTP, forming a stable amide bond and covalently attaching the fluorescent dye to the DNA probe.
Quantitative Data Summary
The efficiency of random primed labeling with AA-dUTP can be assessed by several parameters, including the incorporation rate of the modified nucleotide, the final yield of the labeled probe, and the specific activity of the probe. The following table summarizes typical quantitative data obtained from this method.
| Parameter | Typical Value/Range | Notes |
| AA-dUTP Incorporation Efficiency | >80% of labeled dNTP can be incorporated. | The incorporation efficiency of AA-dUTP is comparable to that of natural dNTPs.[1] The ratio of AA-dUTP to dTTP in the reaction mix can be optimized to achieve the desired labeling density. |
| Probe Yield | 2-10 µg of labeled DNA from 1 µg of template DNA. | The final yield depends on the amount of template DNA, the concentration of dNTPs, and the reaction time. |
| Specific Activity (radiolabeling equivalent) | >1 x 10⁹ dpm/µg (with radiolabeled dNTPs). | While direct measurement of specific activity for fluorescent probes is different, this indicates the high efficiency of the underlying enzymatic reaction.[2] For fluorescent probes, labeling density is a more relevant metric. |
| Labeling Density | 1 dye molecule per 20-60 bases. | This can be controlled by adjusting the AA-dUTP:dTTP ratio. Higher density is not always better as it can lead to quenching. |
| Template DNA required | 10 ng to 3 µg. | The method is sensitive and can be used with small amounts of starting material. |
Experimental Protocols
Part 1: Enzymatic Incorporation of Aminoallyl-dUTP
This protocol describes the generation of amine-modified DNA using random primed labeling.
Materials:
-
DNA template (10 ng - 1 µg)
-
Random Hexamer Primers (e.g., 1 µg/µl)
-
10x Klenow Buffer
-
dNTP mix (10 mM each of dATP, dGTP, dCTP)
-
Aminoallyl-dUTP (AA-dUTP) solution (e.g., 1 mM)
-
dTTP solution (e.g., 1 mM)
-
Klenow Fragment of DNA Polymerase I (exo-) (e.g., 5 U/µl)
-
Nuclease-free water
-
0.5 M EDTA, pH 8.0
-
DNA purification kit (e.g., PCR purification spin columns)
Procedure:
-
Template Denaturation:
-
In a microcentrifuge tube, combine the following:
-
DNA template: 10 ng - 1 µg
-
Random Hexamer Primers: 1-2 µl
-
Nuclease-free water: to a final volume of 15 µl
-
-
Heat the mixture at 95-100°C for 5-10 minutes to denature the DNA.
-
Immediately place the tube on ice for 5 minutes to prevent re-annealing.
-
Briefly centrifuge to collect the contents at the bottom of the tube.
-
-
Labeling Reaction:
-
Prepare a labeling master mix on ice by combining the following for each reaction:
-
10x Klenow Buffer: 2.5 µl
-
dNTP mix (dATP, dGTP, dCTP): 1 µl of each
-
dTTP (1 mM): 0.5 µl
-
AA-dUTP (1 mM): 1.5 µl
-
Klenow Fragment (5 U/µl): 1 µl
-
-
Add 7.5 µl of the labeling master mix to the 15 µl of denatured DNA template. The total reaction volume will be 22.5 µl.
-
Mix gently by pipetting and centrifuge briefly.
-
Incubate the reaction at 37°C for 1-2 hours. Longer incubation times can increase the yield.
-
-
Reaction Termination and Purification:
-
Stop the reaction by adding 2.5 µl of 0.5 M EDTA, pH 8.0.
-
Purify the aminoallyl-labeled DNA using a PCR purification spin column kit according to the manufacturer's instructions. This step is crucial to remove unincorporated dNTPs, primers, and enzyme.
-
Elute the purified amine-modified DNA in a suitable buffer that does not contain primary amines (e.g., 10 mM Tris-HCl, pH 8.5 or nuclease-free water).
-
Part 2: NHS-Ester Dye Coupling
This protocol describes the chemical coupling of an amine-reactive fluorescent dye to the aminoallyl-modified DNA.
Materials:
-
Purified aminoallyl-labeled DNA
-
Amine-reactive fluorescent dye (NHS ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 9.0 (freshly prepared)
-
DNA purification kit (e.g., PCR purification spin columns)
Procedure:
-
Dye Preparation:
-
Briefly centrifuge the vial of NHS-ester dye to collect the powder at the bottom.
-
Dissolve the dye in anhydrous DMSO to a final concentration of 10-20 mg/ml. This stock solution should be protected from light and moisture and can be stored at -20°C.
-
-
Coupling Reaction:
-
To the purified aminoallyl-labeled DNA (e.g., in 45 µl of water or buffer), add 5 µl of 0.1 M Sodium Bicarbonate buffer, pH 9.0. The final pH of the reaction should be between 8.5 and 9.0 for optimal coupling.
-
Add 1-3 µl of the dissolved NHS-ester dye to the DNA solution. The optimal amount of dye may need to be determined empirically.
-
Mix gently by vortexing and incubate for 1-2 hours at room temperature in the dark.
-
-
Purification of Labeled Probe:
-
Purify the fluorescently labeled DNA probe using a PCR purification spin column kit to remove the unreacted dye.
-
Follow the manufacturer's protocol for DNA cleanup.
-
Elute the final labeled probe in a suitable buffer (e.g., TE buffer or nuclease-free water).
-
-
Quantification and Storage:
-
Measure the concentration of the labeled DNA and the incorporated dye using a spectrophotometer (e.g., NanoDrop).
-
Store the labeled probe at -20°C, protected from light.
-
Diagrams
References
Application Notes and Protocols for Post-Labeling of Aminoallyl-dUTP Incorporated DNA with Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indirect labeling of DNA through the incorporation of aminoallyl-dUTP (AA-dUTP) followed by coupling with amine-reactive fluorescent dyes is a widely used and economical method for generating highly fluorescent DNA probes.[1][2] This two-step technique offers several advantages over the direct enzymatic incorporation of fluorescently labeled nucleotides, including more consistent and higher degrees of labeling, and the flexibility to use a wide variety of fluorescent dyes.[3][4] This method is ideal for applications such as fluorescence in situ hybridization (FISH), microarrays, and other hybridization-based assays.[5]
This document provides detailed protocols for the enzymatic incorporation of AA-dUTP into DNA via Polymerase Chain Reaction (PCR), Nick Translation, and Reverse Transcription, followed by a robust protocol for fluorescent labeling of the amine-modified DNA with N-hydroxysuccinimide (NHS)-ester reactive dyes.
Principle of the Method
The overall workflow involves two main stages:
-
Enzymatic Incorporation of Aminoallyl-dUTP: An aminoallyl-modified deoxyuridine triphosphate (AA-dUTP) is incorporated into DNA as a substitute for thymidine triphosphate (dTTP) during an enzymatic reaction. This results in DNA molecules containing reactive primary amine groups.
-
Post-Labeling with Amine-Reactive Dyes: The amine-modified DNA is then chemically coupled with an amine-reactive fluorescent dye, typically an NHS-ester derivative. The NHS ester reacts with the primary amines on the incorporated aminoallyl groups to form a stable covalent bond, resulting in fluorescently labeled DNA.
Experimental Workflow
Figure 1: Overall experimental workflow for post-labeling of AA-dUTP incorporated DNA.
Key Experimental Protocols
Protocol 1: Enzymatic Incorporation of AA-dUTP via PCR
This protocol is suitable for amplifying specific DNA sequences while incorporating aminoallyl-dUTP.
Materials:
-
DNA template
-
Forward and reverse primers
-
Taq DNA Polymerase or other suitable polymerase
-
10x PCR buffer
-
dNTP mix (dATP, dCTP, dGTP)
-
dTTP
-
Aminoallyl-dUTP (AA-dUTP)
-
Nuclease-free water
Procedure:
-
Set up the PCR reaction on ice. A typical 50 µL reaction is as follows:
| Component | Volume | Final Concentration |
| 10x PCR Buffer | 5 µL | 1x |
| dNTP mix (10 mM each of dATP, dCTP, dGTP) | 1 µL | 200 µM each |
| dTTP (10 mM) | 0.5 µL | 100 µM |
| AA-dUTP (10 mM) | 1.5 µL | 300 µM |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| DNA Template (10 ng/µL) | 1 µL | 0.2 ng/µL |
| Taq DNA Polymerase (5 U/µL) | 0.5 µL | 2.5 U |
| Nuclease-free water | to 50 µL |
-
Mix the components gently and briefly centrifuge.
-
Perform PCR using an appropriate cycling program for your template and primers. A general program is:
-
Initial Denaturation: 95°C for 2-5 minutes
-
25-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds
-
Extension: 72°C for 1 minute/kb
-
-
Final Extension: 72°C for 5-10 minutes
-
-
Analyze a small aliquot (e.g., 5 µL) of the PCR product on an agarose gel to confirm amplification.
-
Proceed to purification of the amine-modified DNA.
Protocol 2: Post-Labeling of Amine-Modified DNA with NHS-Ester Dyes
This protocol describes the coupling of an amine-reactive fluorescent dye to the incorporated aminoallyl groups.
Materials:
-
Purified amine-modified DNA
-
0.1 M Sodium Bicarbonate buffer (pH 8.5-9.0), freshly prepared
-
Amine-reactive NHS-ester fluorescent dye (e.g., Cy3-NHS ester, Cy5-NHS ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Nuclease-free water
Procedure:
-
Resuspend the purified, dried amine-modified DNA in 4.5 µL of 0.1 M Sodium Bicarbonate buffer (pH 9.0).
-
Prepare a fresh stock solution of the NHS-ester dye by dissolving it in anhydrous DMSO. Protect the dye solution from light.
-
Add 4.5 µL of the dissolved NHS-ester dye to the DNA solution. The molar excess of dye to DNA may need optimization, but a 10-20 fold excess is a common starting point.
-
Vortex the reaction mixture gently and incubate for 1-2 hours at room temperature in the dark.
-
Proceed to the purification of the labeled DNA to remove unreacted dye.
Chemical Coupling Reaction
Figure 2: NHS-ester dye coupling to amine-modified DNA.
Protocol 3: Purification of Labeled DNA
Purification is crucial to remove unincorporated AA-dUTP, primers, and unreacted dye. Spin columns are a common and effective method.
Materials:
-
PCR purification spin column kit (e.g., QIAquick PCR Purification Kit)
-
Phosphate wash buffer (5 mM KPO4, pH 8.0, 80% Ethanol) - to avoid Tris buffers which contain amines.
-
Phosphate elution buffer (4 mM KPO4, pH 8.5) or nuclease-free water.
Procedure:
-
Add 5 volumes of a binding buffer (e.g., Buffer PB from Qiagen kit) to 1 volume of the labeling reaction and mix.
-
Transfer the sample to a spin column and centrifuge for 1 minute at maximum speed. Discard the flow-through.
-
Wash the column with 750 µL of the phosphate wash buffer. Centrifuge for 1 minute and discard the flow-through. Repeat this wash step.
-
Centrifuge the empty column for an additional minute to remove any residual ethanol.
-
Place the column in a clean microcentrifuge tube. Add 30-50 µL of phosphate elution buffer or nuclease-free water to the center of the membrane.
-
Incubate for 1 minute at room temperature, then centrifuge for 1 minute to elute the labeled DNA.
Data Presentation and Analysis
Quantitative Data Summary
The efficiency of labeling can be influenced by the dye used and the incorporation method. The following table summarizes typical labeling efficiencies.
| Parameter | Typical Value(s) | Reference(s) |
| Optimal AA-dUTP:dTTP Ratio | 3:1 to 4:1 | |
| Labeling Efficiency | ~5-8 dyes per 100 bases | |
| Nucleotide to Dye Ratio (Cy3) | 17.1 * (OD260 / OD550) | |
| Nucleotide to Dye Ratio (Cy5) | 28.5 * (OD260 / OD650) |
Calculation of Labeling Efficiency
The degree of labeling (DOL) can be calculated by measuring the absorbance of the purified labeled DNA at 260 nm (for DNA) and at the maximum absorbance wavelength of the dye.
Formula for Degree of Labeling (DOL):
DOL = (A_dye × ε_DNA) / ( (A_260 - (A_dye × CF_260)) × ε_dye )
Where:
-
A_dye = Absorbance at the dye's maximum wavelength
-
A_260 = Absorbance at 260 nm
-
ε_DNA = Molar extinction coefficient of DNA (~6290 M⁻¹cm⁻¹ per base)
-
ε_dye = Molar extinction coefficient of the dye
-
CF_260 = Correction factor for the dye's absorbance at 260 nm
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no PCR product | Suboptimal PCR conditions. | Optimize annealing temperature, primer concentration, and template amount. |
| Inhibition of polymerase by AA-dUTP. | Decrease the AA-dUTP:dTTP ratio. Try a different DNA polymerase. | |
| Low labeling efficiency | Inefficient coupling reaction. | Ensure the pH of the coupling buffer is between 8.5 and 9.0. Use freshly prepared buffers. |
| Inactive NHS-ester dye. | Use fresh, anhydrous DMSO to dissolve the dye. Protect the dye from light and moisture. | |
| Presence of primary amines in buffers. | Use amine-free buffers (e.g., phosphate or borate) for purification and labeling. | |
| High background fluorescence | Incomplete removal of unreacted dye. | Ensure thorough purification after the labeling reaction. Perform an additional wash step. |
Conclusion
The post-labeling of AA-dUTP incorporated DNA is a versatile and robust method for generating fluorescent DNA probes for a variety of molecular biology applications. By following the detailed protocols and troubleshooting guidelines provided in these application notes, researchers can achieve consistent and high-efficiency labeling of their DNA of interest.
References
Application Notes and Protocols for Enzymatic Synthesis of Labeled Nucleic Acids with Aminoallyl-dUTP
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzymatic synthesis of nucleic acids incorporating aminoallyl-dUTP (AA-dUTP) is a robust and versatile method for preparing labeled DNA and cDNA probes for a wide range of applications, including microarrays, fluorescence in situ hybridization (FISH), and other hybridization-based assays.[1][2][3] This indirect labeling strategy involves two main steps: the enzymatic incorporation of an aminoallyl-modified deoxyuridine triphosphate (AA-dUTP) into the nucleic acid, followed by the chemical coupling of an amine-reactive fluorescent dye or hapten to the incorporated aminoallyl groups.[4][5] This two-step approach offers several advantages over the direct incorporation of bulky dye-labeled nucleotides, such as more consistent and higher degrees of labeling, reduced enzymatic inhibition, and greater flexibility in the choice of labels.
This document provides detailed protocols for incorporating AA-dUTP into nucleic acids using various enzymatic methods and for the subsequent dye-coupling reaction.
Principle of the Method
The core principle of this labeling technique lies in the enzymatic substitution of deoxythymidine triphosphate (dTTP) with AA-dUTP during nucleic acid synthesis. DNA polymerases and reverse transcriptases can efficiently incorporate AA-dUTP into a growing DNA strand. The resulting nucleic acid contains reactive primary amine groups, which can then be covalently linked to N-hydroxysuccinimide (NHS)-ester activated fluorescent dyes or other molecules of interest.
Key Applications
-
Microarray Analysis: Generation of fluorescently labeled cDNA probes for gene expression profiling.
-
Fluorescence in situ Hybridization (FISH): Preparation of brightly labeled DNA probes for detecting specific DNA sequences in cells and tissues.
-
Comparative Genomic Hybridization (CGH): Labeling of genomic DNA for detecting chromosomal copy number variations.
-
Dot Blot Hybridization: Creation of sensitive probes for detecting specific DNA or RNA sequences immobilized on a membrane.
Quantitative Data Summary
The efficiency of AA-dUTP incorporation and subsequent labeling can vary depending on the enzymatic method, template, and specific reaction conditions. The following table summarizes typical quantitative data for different labeling methods.
| Parameter | Reverse Transcription | Nick Translation | PCR |
| Optimal AA-dUTP:dTTP Ratio | 2:3 to 3:2 | 1:3 to 1:4 | Varies; often requires optimization |
| Typical Labeling Density | ~8 dyes per 100 bases | ~8 dyes per 100 bases | High density achievable |
| Expected Yield (post-purification) | 10-20% of starting RNA | Dependent on starting DNA amount | High yield of labeled amplicon |
| Recommended Template Amount | 10-20 µg total RNA or 2 µg amplified RNA | 1 µg DNA | Nanogram to microgram quantities of template DNA |
Experimental Workflows and Signaling Pathways
Logical Relationship of Indirect Nucleic Acid Labeling
The following diagram illustrates the fundamental principle of the two-step indirect labeling method.
Caption: Indirect labeling workflow.
Experimental Workflow for Reverse Transcription-based Labeling
This diagram outlines the key steps involved in labeling cDNA synthesized from an RNA template.
Caption: cDNA labeling workflow.
Experimental Protocols
Protocol 1: Aminoallyl-dUTP Labeling of cDNA by Reverse Transcription
This protocol is optimized for labeling cDNA from an RNA template for applications like microarray analysis.
Materials:
-
Total RNA or mRNA
-
Random hexamer primers or oligo(dT) primers
-
Reverse transcriptase (e.g., SuperScript II)
-
5X First-Strand Buffer
-
0.1 M DTT
-
dNTP mix (without dTTP)
-
Aminoallyl-dUTP (AA-dUTP)
-
dTTP
-
Nuclease-free water
-
0.5 M EDTA, pH 8.0
-
1 M NaOH
-
1 M HCl
-
3 M Sodium Acetate, pH 5.2
-
Purification columns (e.g., PCR purification kit)
-
Amine-reactive fluorescent dye (e.g., Cy3 or Cy5 NHS-ester)
-
DMSO (anhydrous)
-
0.1 M Sodium Bicarbonate buffer, pH 9.0
Procedure:
-
Reverse Transcription Reaction Setup:
-
In a nuclease-free tube, combine 10-20 µg of total RNA and 3 µg of random hexamers (or oligo(dT) primers).
-
Add nuclease-free water to a final volume of 18.5 µL.
-
Incubate at 70°C for 10 minutes and then place on ice.
-
Prepare the reverse transcription master mix containing: 6 µL of 5X First-Strand Buffer, 3 µL of 0.1 M DTT, 1.5 µL of a dNTP mix (10 mM each of dATP, dCTP, dGTP), and 1.5 µL of a 2:3 mixture of AA-dUTP:dTTP (e.g., 4 mM AA-dUTP and 6 mM dTTP).
-
Add 12 µL of the master mix to the RNA/primer mixture.
-
Add 2 µL of reverse transcriptase (200 U/µL).
-
Incubate at 42°C for 2 hours.
-
-
RNA Hydrolysis:
-
Add 10 µL of 0.5 M EDTA, pH 8.0 to the reaction.
-
Add 10 µL of 1 M NaOH.
-
Incubate at 65°C for 15-20 minutes.
-
Neutralize the reaction by adding 10 µL of 1 M HCl.
-
-
Purification of Aminoallyl-cDNA:
-
Purify the aminoallyl-modified cDNA using a PCR purification kit according to the manufacturer's instructions. Crucially, ensure all Tris buffers are removed , as they contain primary amines that will react with the NHS-ester dye. Use a phosphate-based wash buffer if necessary.
-
Elute the purified cDNA in a low-salt buffer (e.g., 4 mM KPO4, pH 8.5) or nuclease-free water.
-
-
Dye Coupling:
-
Dry the purified aminoallyl-cDNA in a vacuum centrifuge.
-
Resuspend the cDNA pellet in 4.5 µL of 0.1 M sodium bicarbonate buffer, pH 9.0.
-
Resuspend one vial of amine-reactive dye in 4.5 µL of high-quality DMSO.
-
Add the 4.5 µL of dye solution to the resuspended cDNA.
-
Incubate in the dark at room temperature for 1 hour.
-
-
Purification of Labeled cDNA:
-
Purify the labeled cDNA from the unreacted dye using a PCR purification kit.
-
Elute the final labeled cDNA in an appropriate buffer for your downstream application.
-
Protocol 2: Aminoallyl-dUTP Labeling of DNA by Nick Translation
This protocol is suitable for labeling DNA fragments for use as probes in FISH or other hybridization assays.
Materials:
-
DNA template (1 µg)
-
10X Nick Translation Buffer (0.5 M Tris-HCl, pH 7.8, 50 mM MgCl₂, 0.5 mg/mL BSA)
-
dNTP mix (0.5 mM each of dATP, dCTP, dGTP)
-
Aminoallyl-dUTP (0.5 mM)
-
dTTP (e.g., 0.1 mM)
-
DNase I (diluted stock)
-
DNA Polymerase I
-
0.5 M EDTA, pH 8.0
-
Subsequent purification and dye coupling reagents as in Protocol 1.
Procedure:
-
Nick Translation Reaction Setup:
-
On ice, combine the following in a microcentrifuge tube:
-
1 µg of DNA template
-
5 µL of 10X Nick Translation Buffer
-
5 µL of dNTP mix
-
A optimized ratio of AA-dUTP to dTTP (e.g., a 4:1 ratio of 0.5 mM AA-dUTP to 0.1 mM dTTP). The final concentration of AA-dUTP and dTTP should be optimized based on the desired labeling density.
-
Diluted DNase I (concentration needs to be optimized to generate desired probe size)
-
10 units of DNA Polymerase I
-
Nuclease-free water to a final volume of 50 µL.
-
-
-
Incubation:
-
Incubate the reaction at 15°C for 1-2 hours. The incubation time can be adjusted to control the size of the labeled fragments.
-
-
Reaction Termination:
-
Stop the reaction by adding 5 µL of 0.5 M EDTA, pH 8.0.
-
-
Purification and Dye Coupling:
-
Follow steps 3-5 from Protocol 1 for the purification of the aminoallyl-modified DNA and the subsequent dye coupling reaction.
-
Protocol 3: Aminoallyl-dUTP Labeling of DNA by PCR
This method allows for the simultaneous amplification and labeling of a specific DNA sequence.
Materials:
-
DNA template
-
Forward and reverse primers
-
Taq DNA polymerase or a similar non-proofreading polymerase
-
10X PCR Buffer
-
dNTP mix (without dTTP)
-
Aminoallyl-dUTP (AA-dUTP)
-
dTTP
-
MgCl₂
-
Subsequent purification and dye coupling reagents as in Protocol 1.
Procedure:
-
PCR Reaction Setup:
-
Set up a standard PCR reaction, but modify the dNTP concentrations. The optimal ratio of AA-dUTP to dTTP needs to be empirically determined but a starting point could be a 1:2 or 1:3 ratio. It is important to use a DNA polymerase that lacks 3' to 5' exonuclease (proofreading) activity, as proofreading enzymes may remove the incorporated AA-dUTP.
-
A typical reaction might include:
-
Template DNA
-
Primers
-
10X PCR Buffer
-
MgCl₂
-
dNTPs (dATP, dCTP, dGTP at standard concentrations)
-
Optimized concentrations of AA-dUTP and dTTP
-
Taq DNA polymerase
-
Nuclease-free water to the final volume.
-
-
-
PCR Amplification:
-
Perform PCR using an optimized thermal cycling program for your specific template and primers.
-
-
Verification of Amplification:
-
Run a small aliquot of the PCR product on an agarose gel to confirm successful amplification.
-
-
Purification and Dye Coupling:
-
Purify the aminoallyl-labeled PCR product using a PCR purification kit.
-
Proceed with the dye coupling and final purification steps as described in Protocol 1.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield of labeled nucleic acid | - Inefficient enzymatic incorporation. - Loss of sample during purification. - Inactive enzyme. | - Optimize the ratio of AA-dUTP to dTTP. - Ensure proper purification technique. - Use fresh, active enzyme. |
| Low dye incorporation | - Incomplete removal of Tris or other amine-containing buffers. - Degraded amine-reactive dye. - Incorrect pH for the coupling reaction. | - Use phosphate-based wash buffers during purification of aminoallyl-nucleic acid. - Use freshly prepared dye solution. - Ensure the pH of the coupling buffer is between 8.5 and 9.3. |
| High background in hybridization | - Unincorporated dye not fully removed. | - Repeat the final purification step for the labeled probe. |
| No PCR product with AA-dUTP | - Inhibition of the polymerase by AA-dUTP. - Use of a proofreading polymerase. | - Optimize the AA-dUTP:dTTP ratio. - Use a non-proofreading polymerase like Taq. |
| Precipitation of molecule during labeling | - The properties of the molecule have been significantly altered by the attached labels. | - Lower the molar ratio of the label to the molecule to reduce the degree of labeling. |
References
- 1. ulab360.com [ulab360.com]
- 2. apexbt.com [apexbt.com]
- 3. Fluorescent DNA hybridization probe preparation using amine modification and reactive dye coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indirect Aminoallyl-dUTP Labeling of RNA for Microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amino Allyl Labeling for Array Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Labeling RNA Probes with Aminoallyl-dUTP
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of high-quality labeled RNA probes is a critical step for a multitude of molecular biology applications, including microarray analysis, in situ hybridization, and Northern blotting. Indirect labeling of RNA probes using aminoallyl-dUTP (AA-dUTP) offers a robust and versatile method for fluorescently tagging RNA. This two-step process involves the enzymatic incorporation of an amine-modified nucleotide, aminoallyl-dUTP, into the RNA transcript during in vitro transcription. Subsequently, an amine-reactive fluorescent dye, such as an N-hydroxysuccinimide (NHS)-ester dye, is chemically coupled to the incorporated aminoallyl groups.[1][2][3] This post-synthesis labeling approach circumvents issues associated with the direct enzymatic incorporation of bulky fluorescently-labeled nucleotides, which can be inefficient and lead to biased incorporation.[2] The result is a pool of RNA probes with equivalent and high labeling efficiencies, crucial for generating reliable and reproducible experimental data.[2]
Principle of the Method
The aminoallyl-dUTP labeling strategy is an indirect method that separates the enzymatic incorporation of a modified nucleotide from the chemical attachment of a fluorescent dye.
-
In Vitro Transcription with AA-dUTP Incorporation: During in vitro transcription, T7, T3, or SP6 RNA polymerase is used to synthesize RNA from a DNA template. A mixture of ribonucleotides (ATP, CTP, GTP, and UTP) is provided, with a portion of the UTP being replaced by aminoallyl-dUTP. The polymerase incorporates AA-dUTP into the growing RNA chain. The ratio of AA-dUTP to UTP can be optimized to achieve the desired labeling density.
-
Purification of Aminoallyl-RNA: After the transcription reaction, the unincorporated nucleotides and enzymes are removed to prevent interference with the subsequent coupling reaction. Column purification is a commonly used method.
-
Fluorescent Dye Coupling: The purified aminoallyl-RNA is then incubated with an amine-reactive fluorescent dye, typically an NHS-ester derivative of cyanine dyes (e.g., Cy3 or Cy5) or other fluorophores. The primary amine group on the aminoallyl linker reacts with the NHS-ester of the dye to form a stable covalent bond.
-
Purification of Labeled RNA Probe: A final purification step is performed to remove the unreacted dye, ensuring a clean probe for downstream applications.
Experimental Protocols
I. In Vitro Transcription for Aminoallyl-RNA Synthesis
This protocol is designed to generate aminoallyl-modified antisense RNA (aRNA) from a cDNA template.
Materials:
-
Purified double-stranded cDNA template with a T7 promoter
-
T7 RNA Polymerase
-
5x Transcription Buffer
-
Ribonucleotide Mix (10 mM each of ATP, CTP, GTP)
-
UTP (10 mM)
-
Aminoallyl-UTP (AA-dUTP) (5 mM)
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
Thaw all reagents on ice. Keep enzymes on ice.
-
Set up the following reaction at room temperature to avoid precipitation of the DNA template by spermidine in the transcription buffer:
| Reagent | Volume (µL) | Final Concentration |
| Nuclease-free water | to 20 µL | |
| 5x Transcription Buffer | 4 | 1x |
| 10 mM ATP, CTP, GTP mix | 1.5 | 0.75 mM each |
| 10 mM UTP | 0.75 | 0.375 mM |
| 5 mM AA-dUTP | 1.5 | 0.375 mM |
| Purified cDNA template | 1 µg | |
| RNase Inhibitor | 1 | |
| T7 RNA Polymerase | 2 |
-
Mix gently by flicking the tube and centrifuge briefly to collect the reaction at the bottom.
-
Incubate at 37°C for 2 to 4 hours, or overnight for higher yields.
-
(Optional) To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.
II. Purification of Aminoallyl-RNA
Materials:
-
RNeasy Mini Kit (or equivalent)
-
Buffer RLT
-
Buffer RPE
-
RNase-free water
-
70% Ethanol
Procedure:
-
Add 350 µL of Buffer RLT to the in vitro transcription reaction and mix well.
-
Add 250 µL of 100% ethanol and mix by pipetting.
-
Transfer the sample to an RNeasy spin column placed in a 2 mL collection tube.
-
Centrifuge for 30 seconds at ≥8000 x g. Discard the flow-through.
-
Add 500 µL of Buffer RPE to the column.
-
Centrifuge for 30 seconds at ≥8000 x g. Discard the flow-through.
-
Add another 500 µL of Buffer RPE to the column.
-
Centrifuge for 2 minutes at ≥8000 x g to dry the membrane.
-
Place the RNeasy column in a new 1.5 mL collection tube.
-
Add 30-50 µL of RNase-free water directly to the center of the column membrane.
-
Centrifuge for 1 minute at ≥8000 x g to elute the RNA.
-
Quantify the RNA concentration and purity by measuring the absorbance at 260 nm and 280 nm using a spectrophotometer. The expected yield is typically 30-50 µg of RNA.
III. Fluorescent Dye Coupling to Aminoallyl-RNA
Materials:
-
Purified aminoallyl-RNA (5-10 µg)
-
0.1 M Sodium Bicarbonate buffer (pH 9.0), freshly prepared
-
NHS-ester functionalized fluorescent dye (e.g., Cy3 or Cy5), reconstituted in DMSO
-
4 M Hydroxylamine (optional, for quenching)
Procedure:
-
Resuspend 5-10 µg of the purified aminoallyl-RNA in 4.5 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).
-
Add 4.5 µL of the reconstituted NHS-ester dye solution.
-
Mix well by gentle vortexing.
-
Incubate the reaction for 1 hour at room temperature in the dark.
-
(Optional) Quench the reaction by adding 4.5 µL of 4 M hydroxylamine and incubate for 15 minutes at room temperature in the dark.
IV. Purification of Labeled RNA Probe
Materials:
-
RNeasy Mini Kit (or equivalent)
-
Buffer RLT
-
Buffer RPE
-
RNase-free water
-
80% Ethanol
Procedure:
-
Add 35 µL of 100 mM sodium acetate (pH 5.2) to the coupling reaction.
-
Add 250 µL of Buffer PB (or RLT) and follow the QIAquick PCR purification or RNeasy cleanup protocol.
-
Wash the column twice with 750 µL of a phosphate wash buffer (5 mM KPO4, pH 8.0, 80% EtOH) or Buffer RPE.
-
Elute the labeled RNA probe in two steps with 30 µL of RNase-free water each time.
-
Determine the concentration of the RNA and the incorporated dye using a spectrophotometer (e.g., NanoDrop).
Quantitative Data Summary
The efficiency of labeling can be assessed by spectrophotometry. The following table provides a summary of key parameters and expected outcomes.
| Parameter | Typical Value/Range | Reference |
| AA-dUTP:dTTP Ratio | 2:3 to 1:1 | |
| Expected aRNA Yield | 30-50 µg from 1 µg of cDNA | |
| Labeling Efficiency | 25-50 dye molecules per 1000 nt | |
| Optimal Degree of Labeling | 1 dye per 20-25 nt | |
| A260/A280 Ratio (Pure RNA) | ~2.0 | |
| Cy3 A550/A260 Ratio | Varies with labeling efficiency | |
| Cy5 A650/A260 Ratio | Varies with labeling efficiency |
Visualizations
Experimental Workflow
Caption: Workflow for labeling RNA probes with AA-dUTP.
Signaling Pathway: Chemical Coupling Reaction
Caption: Amine-reactive coupling of NHS-ester dye to aminoallyl-RNA.
References
Application Notes and Protocols for Aminoallyl-dUTP in Single-Molecule Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction to Aminoallyl-dUTP (AA-dUTP)
5-Aminoallyl-2'-deoxyuridine-5'-triphosphate (AA-dUTP) is a modified deoxyuridine triphosphate that serves as a crucial tool for the enzymatic labeling of DNA. It contains a reactive primary amine group attached via an allyl linker to the C5 position of the uracil base. This amine group acts as a chemical handle for the subsequent attachment of various molecules, most notably fluorescent dyes.
The primary application of AA-dUTP lies in a two-step labeling strategy.[1][2][3] First, AA-dUTP is enzymatically incorporated into a DNA strand using a DNA polymerase during processes like PCR, nick translation, random primed labeling, or reverse transcription.[3][4] The result is an "amine-modified" DNA probe. In the second step, this probe is chemically conjugated to an amine-reactive fluorescent dye, typically an N-hydroxysuccinimide (NHS) ester. This two-step method is often more cost-effective and flexible than using pre-labeled fluorescent dNTPs, as it allows for a wider selection of dyes and haptens to be used.
Role of AA-dUTP in Single-Molecule Imaging
Single-molecule localization microscopy (SMLM) techniques like dSTORM (direct Stochastic Optical Reconstruction Microscopy) and DNA-PAINT (DNA-based Point Accumulation for Imaging in Nanoscale Topography) have revolutionized biological imaging by overcoming the diffraction limit of light. These methods rely on the precise labeling of target structures with fluorophores that can be stochastically switched between a fluorescent "on" state and a dark "off" state. AA-dUTP is instrumental in preparing the highly specific, densely labeled probes required for these advanced imaging applications.
-
For dSTORM: AA-dUTP is used to synthesize DNA oligonucleotides that are densely labeled with photoswitchable organic dyes. These labeled oligos can then be conjugated to antibodies or other targeting moieties to specifically label proteins or structures of interest within a cell. The high labeling density achievable is critical for reconstructing a high-quality super-resolution image.
-
For DNA-PAINT: This technique utilizes the transient binding of a short, dye-labeled oligonucleotide ("imager strand") to a complementary "docking strand" that is attached to the target molecule. AA-dUTP is used to prepare these docking strands. By enzymatically incorporating multiple AA-dUTP molecules into the docking strand, several amine-reactive dyes can be attached, although for DNA-PAINT the labeling is typically on the imager strand. The core principle, however, relies on precisely synthesized oligonucleotides, a process where AA-dUTP is valuable. The "blinking" required for super-resolution is achieved by the continuous binding and unbinding of the imager strand, a process independent of dye photophysics.
Data Presentation: Properties and Quantitative Parameters
Table 1: General Properties of Aminoallyl-dUTP
| Property | Value / Description | Source |
| Full Name | 5-(3-aminoallyl)-2′-deoxyuridine 5′-triphosphate | |
| Molecular Formula | C₁₂H₂₀N₃O₁₄P₃ (Free acid) | N/A |
| CAS Number | 116840-18-7 | |
| Supplied Form | Typically as a 2 mM, 10 mM, or 50 mM aqueous solution or lyophilized powder. | |
| Storage | Store at ≤–20°C. Stable for at least six months when stored properly. | |
| Applications | PCR, Nick Translation, Random Primed Labeling, Primer Extension, Reverse Transcription. |
Table 2: DNA Polymerase Compatibility for AA-dUTP Incorporation
| DNA Polymerase | Compatibility | Source |
| Taq DNA Polymerase | Yes | |
| Klenow Fragment / Klenow Fragment, exo- | Yes | |
| DNA Polymerase I | Yes | |
| Vent (exo-) DNA Polymerase | Yes, reported to be efficient. | |
| T4 DNA Polymerase | Yes | |
| MMLV Reverse Transcriptase | Yes | |
| phi29 DNA Polymerase | Yes | |
| Sequenase v. 2.0 | Can incorporate one or two modified nucleotides before stalling. |
Table 3: Labeling Density Considerations for Super-Resolution Microscopy
| Parameter | Low Density | High Density | Importance & Considerations | Source |
| Typical Application | Sparsely expressed targets, molecule counting. | Densely packed structures (e.g., cytoskeleton), cluster analysis. | Labeling density must be optimized to avoid artifacts from over-counting or under-sampling. | |
| dSTORM Reconstruction | May result in a sparse, disconnected image. | Allows for a more continuous and accurate structural representation. | A high labeling concentration ensures all available epitopes are labeled. For dSTORM, antibody concentrations are often at least 2x higher than for conventional immunofluorescence. | |
| Potential Artifacts | Under-labeling can misrepresent the underlying structure. | Over-labeling or blinking artifacts can be misinterpreted as molecular clusters. | It is crucial to use controls and analysis methods that can distinguish true clusters from labeling artifacts. | |
| Achieved Labeling | ~1-3 dyes per 100 bases | ~5-8 dyes per 100 bases (optimal for some applications like FISH). | The optimal ratio of dTTP to AA-dUTP must be empirically determined for each application. |
Table 4: Example Photophysical Properties of Common Dyes for SMLM
| Dye | Excitation Max (nm) | Emission Max (nm) | Notes for SMLM |
| Alexa Fluor 647 | ~650 | ~668 | A workhorse for dSTORM due to its excellent photoswitching properties in thiol-containing buffers. |
| Cy5 | ~649 | ~670 | Similar to Alexa Fluor 647, widely used in dSTORM. |
| ATTO 565 | ~564 | ~590 | Can be used for multi-color SMLM applications. |
| ATTO 655 | ~663 | ~684 | Often used in DNA-PAINT due to high photostability and brightness. |
| abberior DNA-PAINT 580 | ~586 | ~607 | Optimized dye for DNA-PAINT applications. |
| abberior DNA-PAINT 660 | ~658 | ~677 | Optimized dye for DNA-PAINT applications. |
Experimental Workflows and Diagrams
Workflow 1: Two-Step DNA Labeling using AA-dUTP
This workflow outlines the general procedure for creating a fluorescently labeled DNA probe.
Caption: Workflow for two-step labeling of DNA using AA-dUTP.
Workflow 2: Principle of dSTORM Imaging
This diagram illustrates how a probe, labeled via the AA-dUTP method, is used in a dSTORM experiment to generate a super-resolution image.
Caption: Principle of a dSTORM experiment using a labeled probe.
Workflow 3: Principle of DNA-PAINT Imaging
This diagram shows the DNA-PAINT mechanism where the docking strand can be synthesized using AA-dUTP for modification or attachment points.
References
Application Notes: Generating High-Efficiency Probes for In Situ Hybridization using Aminoallyl-dUTP
Troubleshooting & Optimization
Technical Support Center: Aminoallyl-dUTP (AA-dUTP) Incorporation in PCR
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering low incorporation efficiency of aminoallyl-dUTP (AA-dUTP) during Polymerase Chain Reaction (PCR). Efficient incorporation of AA-dUTP is crucial for the subsequent fluorescent labeling of DNA probes used in microarrays, FISH, and other applications.
Frequently Asked Questions (FAQs)
Q1: What is Aminoallyl-dUTP and why is it used?
Aminoallyl-dUTP (5-(3-aminoallyl)-2'-deoxyuridine 5'-triphosphate) is a modified deoxyuridine triphosphate. It contains a reactive primary amine group linked to the C5 position of the uracil base. This amine group does not interfere with the polymerase's ability to incorporate the nucleotide into a growing DNA strand during PCR. After the PCR is complete, this amine group serves as a reactive handle for covalent attachment of amine-reactive fluorescent dyes, such as NHS-esters. This two-step labeling method often results in more uniform and efficient labeling than using directly labeled fluorescent nucleotides.[1]
Q2: Why is the incorporation efficiency of AA-dUTP often lower than the native dTTP?
DNA polymerases have evolved to be highly specific for their natural substrates (dATP, dCTP, dGTP, and dTTP). The bulky aminoallyl group attached to the dUTP can cause steric hindrance within the enzyme's active site, making it a less favorable substrate compared to the unmodified dTTP. This can lead to a lower incorporation rate, and consequently, reduced PCR yield or complete reaction failure if conditions are not optimized.[2] Some high-fidelity proofreading polymerases may even stall or exhibit reduced processivity when they encounter a modified nucleotide.[3]
Q3: Which type of DNA polymerase is best for incorporating AA-dUTP?
Standard, non-proofreading DNA polymerases like Taq polymerase are generally recommended and work well for incorporating AA-dUTP.[4] High-fidelity proofreading polymerases (those with 3'→5' exonuclease activity), such as Pfu or Phusion, can be problematic as their proofreading domain may recognize the modified base as an error and attempt to excise it, leading to very low incorporation efficiency.[3] If high fidelity is required, it is crucial to use an enzyme specifically engineered to tolerate and incorporate modified nucleotides like dUTP.
Troubleshooting Guide
Problem: Low or No PCR Product Yield
Low amplification is the most common issue when using AA-dUTP. This can be caused by several factors, from suboptimal nucleotide ratios to inappropriate enzyme choice.
Completely replacing dTTP with AA-dUTP can severely inhibit the PCR reaction. It is critical to use a mixture of both. The optimal ratio depends on the desired labeling density and the specific application. A lower ratio will favor higher PCR yield, while a higher ratio will result in denser labeling (at the potential cost of yield).
Recommended Starting Ratios for dNTP Mix
| dATP, dCTP, dGTP (Final Conc.) | dTTP (Final Conc.) | AA-dUTP (Final Conc.) | AA-dUTP:dTTP Ratio | Application Note |
|---|---|---|---|---|
| 0.5 mM | 0.15 mM | 0.30 mM | 2:1 | Optimized for reverse transcription to generate probes for dot blots. |
| 0.2 mM | 0.13 mM | 0.07 mM | 1:2 | A common starting point for standard PCR. |
| 0.2 mM | 0.10 mM | 0.10 mM | 1:1 | Balances yield and labeling density. |
| 0.2 mM | 0.07 mM | 0.13 mM | 2:1 | For higher labeling density, may require further optimization. |
Begin with a lower AA-dUTP:dTTP ratio (e.g., 1:2) and incrementally increase it to find the best balance for your specific template and primer set.
Magnesium ions (Mg²⁺) are a critical cofactor for DNA polymerase and also stabilize the primer-template duplex. dNTPs, including AA-dUTP, chelate Mg²⁺, reducing its availability for the polymerase. Therefore, when using modified nucleotides, it may be necessary to increase the MgCl₂ concentration.
-
Standard Range: 1.5–2.5 mM
-
Optimization: Increase MgCl₂ in 0.5 mM increments up to 4.5 mM. Be aware that excessively high Mg²⁺ concentrations can reduce enzyme fidelity and may increase non-specific amplification.
The presence of AA-dUTP can affect DNA melting temperature and polymerase extension rate. Adjusting your cycling protocol can significantly improve results.
-
Initial Denaturation: Ensure complete denaturation of the template by heating to 95°C for 2-3 minutes. Avoid excessively long denaturation times which can inactivate the polymerase.
-
Annealing Temperature: Start with an annealing temperature 5°C below the calculated melting temperature (Tm) of your primers. If you see non-specific products, increase the temperature in 1-2°C increments. If there is no product, decrease the temperature.
-
Extension Time: AA-dUTP incorporation can be slower. Increase the extension time to ensure amplicons are fully synthesized. A standard recommendation is 1 minute per kb of amplicon length. For difficult templates or when using high concentrations of AA-dUTP, increasing this to 1.5-2 minutes per kb may be beneficial.
-
Cycle Number: If the yield is low, increasing the number of cycles from 30 to 35-40 can help amplify the signal. However, too many cycles can increase the risk of non-specific products.
Problem: Downstream Labeling is Inefficient Despite Visible PCR Product
Sometimes a strong band is visible on an agarose gel, but the subsequent reaction with an amine-reactive dye yields a poorly labeled probe.
The presence of a PCR product does not guarantee successful AA-dUTP incorporation. The polymerase may have preferentially incorporated the available dTTP.
-
Action: Increase the AA-dUTP:dTTP ratio in the PCR reaction. Refer to the table above and consider ratios of 1:1 or 2:1.
Amine-containing buffers (like Tris) and unincorporated AA-dUTP will compete with the amine-modified DNA for the amine-reactive dye, drastically reducing labeling efficiency.
-
Action: Purify the PCR product using a silica-based column kit (e.g., QIAquick PCR Purification Kit) or ethanol precipitation. Ensure the wash buffers used do not contain amines. If using columns, consider an extra wash step to remove all contaminants.
Experimental Protocols
Standard PCR Protocol for AA-dUTP Incorporation
This protocol is a starting point for a standard 50 µL reaction. Components should be optimized as described in the troubleshooting guide.
1. Reagent Preparation:
-
Prepare a modified dNTP mix with the desired AA-dUTP:dTTP ratio. For a 1:1 ratio, the final concentration in the reaction should be:
-
200 µM dATP
-
200 µM dCTP
-
200 µM dGTP
-
100 µM dTTP
-
100 µM AA-dUTP
-
2. Reaction Setup: Assemble the reaction on ice. Add components in the following order:
| Component | Volume | Final Concentration |
| Nuclease-Free Water | Up to 50 µL | - |
| 10X PCR Buffer (w/o MgCl₂) | 5 µL | 1X |
| 50 mM MgCl₂ | 1.5 µL | 1.5 mM (optimize) |
| Modified dNTP Mix (10 mM stock) | 1 µL | 200 µM each (see above) |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| Template DNA | 1-5 µL | 10-100 ng |
| Taq DNA Polymerase (5 U/µL) | 0.5 µL | 2.5 Units |
3. Thermal Cycling:
| Step | Temperature | Time | Cycles |
|---|---|---|---|
| Initial Denaturation | 95°C | 3 min | 1 |
| Denaturation | 95°C | 30 sec | \multirow{3}{*}{30-35} |
| Annealing | 55-65°C* | 30 sec | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5 min | 1 |
| Hold | 4°C | ∞ | 1 |
*Annealing temperature should be optimized based on primer Tm.
Visual Guides
// Nodes start [label="Problem:\nLow or No PCR Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_ratio [label="1. Check AA-dUTP:dTTP Ratio", fillcolor="#FBBC05"]; is_ratio_opt [label="Is ratio ≤ 1:1 ?", shape="diamond", fillcolor="#F1F3F4"]; decrease_ratio [label="Solution:\nDecrease ratio to 1:2 or 1:3", shape="box", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_mg [label="2. Check MgCl₂ Concentration", fillcolor="#FBBC05"]; is_mg_opt [label="Is [MgCl₂] 1.5-2.5 mM?", shape="diamond", fillcolor="#F1F3F4"]; increase_mg [label="Solution:\nIncrease [MgCl₂] in\n0.5 mM increments", shape="box", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_enzyme [label="3. Check DNA Polymerase", fillcolor="#FBBC05"]; is_enzyme_pfu [label="Using a proofreading\n(Pfu, Phusion) enzyme?", shape="diamond", fillcolor="#F1F3F4"]; switch_enzyme [label="Solution:\nSwitch to a non-proofreading\nenzyme (e.g., Taq)", shape="box", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_cycling [label="4. Check Cycling Conditions", fillcolor="#FBBC05"]; increase_ext [label="Solution:\nIncrease extension time\n(1.5 min/kb) and/or\nincrease cycle number to 35", shape="box", fillcolor="#34A853", fontcolor="#FFFFFF"]; success [label="Success:\nSufficient PCR Product", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> check_ratio; check_ratio -> is_ratio_opt; is_ratio_opt -> decrease_ratio [label=" No "]; decrease_ratio -> success; is_ratio_opt -> check_mg [label=" Yes "]; check_mg -> is_mg_opt; is_mg_opt -> increase_mg [label=" No/Unsure "]; increase_mg -> success; is_mg_opt -> check_enzyme [label=" Yes "]; check_enzyme -> is_enzyme_pfu; is_enzyme_pfu -> switch_enzyme [label=" Yes "]; switch_enzyme -> success; is_enzyme_pfu -> check_cycling [label=" No "]; check_cycling -> increase_ext; increase_ext -> success; } end_dot Caption: Troubleshooting flowchart for low PCR yield.
// Nodes pcr_setup [label="1. PCR Setup\n(Template, Primers, Polymerase,\nBuffer, MgCl₂)", fillcolor="#F1F3F4"]; add_dntp [label="2. Add Modified dNTP Mix\n(dATP, dCTP, dGTP, dTTP + AA-dUTP)", fillcolor="#FBBC05"]; thermocycling [label="3. Thermal Cycling\n(Amplification)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; gel [label="4. Quality Control\n(Agarose Gel Electrophoresis)", fillcolor="#F1F3F4"]; purification [label="5. PCR Product Purification\n(Remove unincorporated nucleotides\nand amine-containing buffers)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; labeling [label="6. Amine-Reactive Dye Labeling\n(e.g., NHS-ester dye)", fillcolor="#34A853", fontcolor="#FFFFFF"]; final_purification [label="7. Final Purification\n(Remove unconjugated dye)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; final_product [label="Labeled DNA Probe", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges pcr_setup -> add_dntp; add_dntp -> thermocycling; thermocycling -> gel; gel -> purification; purification -> labeling; labeling -> final_purification; final_purification -> final_product; } end_dot Caption: Workflow from PCR to final labeled probe.
References
Technical Support Center: Optimizing AA-dUTP to dTTP Ratio in Labeling Reactions
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the aminoallyl-dUTP (AA-dUTP) to dTTP ratio in nucleic acid labeling reactions. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure efficient and consistent labeling for your downstream applications.
Troubleshooting Guide
Encountering issues with your labeling reactions? This guide addresses common problems and provides actionable solutions.
| Issue | Potential Cause | Recommended Action |
| Low or No Signal After Hybridization | 1. Suboptimal AA-dUTP:dTTP Ratio: An incorrect ratio can lead to inefficient incorporation of the aminoallyl-modified nucleotide. 2. Poor Labeling Efficiency: Insufficient coupling of the fluorescent dye to the incorporated AA-dUTP. 3. RNA/DNA Degradation: The starting nucleic acid material may be of poor quality. | 1. Optimize the Ratio: Empirically test different AA-dUTP:dTTP ratios. A common starting point for reverse transcription is a 2:1 ratio (e.g., 0.30 mM AA-dUTP to 0.15 mM dTTP). For other methods like nick translation, different ratios may be optimal.[1] 2. Verify Dye Coupling: Ensure the pH of the coupling buffer is correct (typically pH 9.0) and that the dye is fresh and properly dissolved.[2][3] 3. Assess Nucleic Acid Integrity: Run your RNA/DNA on a gel to check for degradation before starting the labeling protocol. |
| High Background Signal | 1. Excess Unincorporated Dye: Failure to remove all free dye after the coupling reaction. 2. Precipitation of Labeled Probe: The labeled probe may have precipitated during the reaction or purification. | 1. Thorough Purification: Use a robust purification method, such as spin columns, to remove unincorporated dyes. Ensure all wash steps are performed correctly.[2] 2. Improve Solubility: If precipitation is observed, consider adjusting the buffer conditions or the amount of input nucleic acid. |
| Inconsistent Labeling Between Samples | 1. Variable Enzyme Activity: Differences in reverse transcriptase or DNA polymerase activity can affect incorporation rates. 2. Inaccurate Quantitation of Starting Material: Unequal amounts of input RNA/DNA will lead to variable labeling. | 1. Use a Consistent Enzyme Source: Use the same batch of enzyme for all samples in an experiment. 2. Accurate Quantitation: Carefully quantify your starting nucleic acid using a reliable method like a spectrophotometer or fluorometer. |
| Low Yield of Labeled Product | 1. Inhibitors in the Reaction: Contaminants from the RNA/DNA isolation can inhibit the polymerase. 2. Incorrect Reaction Conditions: Suboptimal temperature or incubation time for the enzymatic reaction. | 1. Purify Starting Material: Ensure your nucleic acid template is free of contaminants like ethanol or salts. 2. Follow Protocol Recommendations: Adhere to the recommended incubation times and temperatures for the specific polymerase you are using. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal AA-dUTP to dTTP ratio for my experiment?
A1: The optimal ratio is application-dependent. For reverse transcription-based labeling for microarrays, a 2:1 ratio of AA-dUTP to dTTP (e.g., 0.30 mM AA-dUTP and 0.15 mM dTTP) is a widely used starting point.[1] However, for other applications like nick translation or PCR, the ideal ratio may differ. It is recommended to empirically determine the optimal ratio for your specific experimental conditions by testing a range of concentrations.
Q2: How does the AA-dUTP:dTTP ratio affect the labeling reaction?
A2: The ratio of AA-dUTP to dTTP directly influences the number of aminoallyl groups incorporated into the newly synthesized DNA strand. A higher ratio of AA-dUTP will result in more potential sites for dye coupling. However, an excessively high ratio can inhibit the polymerase, leading to lower product yield. Conversely, a low ratio will result in fewer incorporated amino groups and consequently a lower fluorescent signal.
Q3: Can I completely replace dTTP with AA-dUTP?
A3: While it is technically possible, completely replacing dTTP with AA-dUTP is generally not recommended. The presence of the bulky aminoallyl group on every thymidine analog can sterically hinder the polymerase, leading to significantly reduced efficiency of the enzymatic reaction and potentially incomplete synthesis of the desired product.
Q4: How do I calculate the degree of labeling (DOL)?
A4: The degree of labeling, which indicates the number of dye molecules per 100 bases, can be calculated using absorbance measurements at 260 nm (for nucleic acid) and the absorbance maximum of the dye. The Beer-Lambert law (A = εcl) is used, where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length.
Q5: Why is it important to remove Tris buffer before the dye coupling step?
A5: Tris buffer contains primary amines that will react with the NHS-ester dyes, quenching the labeling reaction and preventing the dye from coupling to the aminoallyl groups on the DNA. It is crucial to use a Tris-free buffer, such as a phosphate or bicarbonate buffer, for the purification and dye coupling steps.
Quantitative Data Summary
The following table summarizes recommended nucleotide concentrations for various labeling reactions.
| Application | dATP | dCTP | dGTP | dTTP | AA-dUTP | AA-dUTP:dTTP Ratio | Reference |
| Reverse Transcription | 0.5 mM | 0.5 mM | 0.5 mM | 0.15 mM | 0.30 mM | 2:1 | |
| Nick Translation (Optimized) | - | - | - | Variable | Variable | Empirically Determined | |
| General Protocol | 25 mM (in 50X stock) | 25 mM (in 50X stock) | 25 mM (in 50X stock) | 15 mM (in 50X stock) | 10 mM (in 50X stock) | 2:3 | |
| Alternative RT Protocol | 100 mM (stock) | 100 mM (stock) | 100 mM (stock) | 100 mM (stock, 1 µl) | 100 mM (stock, 4 µl) | 4:1 |
Experimental Protocols
Detailed Methodology for Reverse Transcription-Based Labeling
This protocol is adapted for labeling cDNA for microarray analysis.
-
Reverse Transcription Reaction Setup:
-
In a sterile, nuclease-free tube, combine your total RNA (e.g., 10-20 µg) and oligo(dT) or random primers.
-
Incubate at 70°C for 10 minutes and then place on ice.
-
Prepare a master mix containing reverse transcriptase buffer, dithiothreitol (DTT), and the dNTP mix. The final concentrations of the dNTPs should be optimized, with a common starting point being 0.5 mM for dATP, dCTP, and dGTP, 0.15 mM for dTTP, and 0.30 mM for AA-dUTP.
-
Add the master mix and reverse transcriptase enzyme to the RNA-primer mix.
-
Incubate at 42°C for 2 hours.
-
-
RNA Hydrolysis:
-
Add EDTA and NaOH to the reaction mix to hydrolyze the RNA template.
-
Incubate at 65°C for 15-20 minutes.
-
Neutralize the reaction by adding HCl.
-
-
Purification of Aminoallyl-cDNA:
-
Purify the aminoallyl-labeled cDNA using a spin column purification kit.
-
Crucially, wash the column with a phosphate-based wash buffer to remove any Tris, which would interfere with the subsequent dye coupling step.
-
Elute the purified cDNA in a Tris-free elution buffer (e.g., 4 mM KPO4, pH 8.5).
-
-
Dye Coupling:
-
Dry the purified cDNA in a vacuum centrifuge.
-
Resuspend the cDNA in a small volume of 0.1 M sodium bicarbonate buffer (pH 9.0).
-
Add the amine-reactive dye (e.g., Cy3 or Cy5 NHS-ester) dissolved in DMSO.
-
Incubate in the dark at room temperature for 1 hour.
-
-
Final Purification:
-
Purify the labeled cDNA from the unreacted dye using a spin column purification kit.
-
The purified, labeled cDNA is now ready for hybridization.
-
Visualizations
Caption: Workflow for indirect labeling of cDNA using AA-dUTP.
Caption: Troubleshooting logic for low signal in labeling reactions.
References
Technical Support Center: Troubleshooting Failed AA-dUTP Labeling Experiments
Welcome to the technical support center for aminoallyl-dUTP (AA-dUTP) labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the two-step labeling process, which involves the enzymatic incorporation of AA-dUTP followed by chemical coupling with an amine-reactive dye.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind two-step AA-dUTP labeling?
A1: This technique involves two main steps. First, an amine-modified nucleotide, aminoallyl-dUTP, is incorporated into DNA or cDNA during enzymatic reactions like reverse transcription, PCR, or nick translation.[1][2][3] This creates amine-modified nucleic acids. In the second step, these modified nucleic acids are chemically labeled with an amine-reactive fluorescent dye, such as a succinimidyl ester of a cyanine dye (e.g., Cy3 or Cy5).[1][4] This indirect method often results in more uniform and efficient labeling compared to the direct incorporation of bulky fluorescently-labeled nucleotides.
Q2: Why is indirect labeling with AA-dUTP often preferred over direct labeling with fluorescent nucleotides?
A2: Indirect labeling is often favored because reverse transcriptases and other polymerases can incorporate the smaller aminoallyl-dUTP more efficiently than the larger, bulkier fluorescently-labeled dNTPs. This can lead to higher and more consistent labeling efficiency, which is crucial for applications like microarrays where uniform signal intensity is important for accurate data interpretation.
Q3: What are the critical storage conditions for AA-dUTP and amine-reactive dyes?
A3: AA-dUTP is typically supplied as a solution and should be stored at -20°C. Amine-reactive dyes, often provided in a lyophilized form, are extremely sensitive to moisture and should be stored desiccated and protected from light at -20°C. Before opening a vial of the dye, it is crucial to allow it to warm to room temperature to prevent condensation.
Troubleshooting Guide
Issue 1: Low or No Incorporation of AA-dUTP
If you suspect poor incorporation of the aminoallyl-modified nucleotide, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Suboptimal dNTP/AA-dUTP Ratio | The ratio of dTTP to AA-dUTP is critical for efficient incorporation without inhibiting the polymerase. For reverse transcription, a common starting point is a final concentration of 0.15 mM dTTP and 0.30 mM AA-dUTP. For PCR and nick translation, a 20-30% AA-dUTP to 70-80% dTTP ratio and a 50% AA-dUTP to 50% dTTP ratio, respectively, are recommended starting points. |
| Enzyme Inhibition | Impurities in the RNA/DNA template can inhibit the polymerase. It's recommended to clean up the nucleic acid template using methods like phenol:chloroform extraction followed by spin-column purification. |
| Degraded AA-dUTP | Ensure that the AA-dUTP has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles. |
| Incorrect Reaction Conditions | Verify the incubation times and temperatures for the specific polymerase being used. For example, with Superscript II reverse transcriptase, a common protocol involves incubation at 42°C for 2 hours. |
Issue 2: Low or No Dye Coupling to Amine-Modified DNA/cDNA
Even with successful AA-dUTP incorporation, the subsequent dye coupling step can fail.
| Potential Cause | Recommended Solution |
| Presence of Primary Amines | Contaminating molecules with primary amines, such as Tris buffer or ammonium salts, will compete with the amine-modified DNA for reaction with the dye, reducing labeling efficiency. It is crucial to purify the amine-modified DNA thoroughly before the coupling reaction. |
| Incorrect pH of Coupling Buffer | The coupling reaction requires an alkaline pH, typically around 9.0, for the amine group to be reactive. Use a fresh sodium bicarbonate or sodium carbonate buffer at the correct pH. |
| Hydrolyzed/Inactive Dye | Amine-reactive dyes are susceptible to hydrolysis in the presence of water. Ensure the dye is dissolved in high-quality, anhydrous DMSO immediately before use. Avoid storing dissolved dye for extended periods. |
| Insufficient Dye Concentration | Use an adequate amount of dye for the amount of amine-modified DNA. A common protocol suggests dissolving one aliquot of dye in a small volume of DMSO and adding a few microliters to the reaction. |
Issue 3: High Background or Non-Specific Signal in Microarray Experiments
High background can obscure true signals and lead to inaccurate data.
| Potential Cause | Recommended Solution |
| Non-specific Binding of Probes | The observed intensity on a microarray is a combination of specific and non-specific binding. Ensure proper blocking steps are included in the hybridization protocol. |
| Unincorporated Dye | Failure to remove all unincorporated dye after the labeling reaction is a major source of background. Use a robust purification method, such as a PCR purification kit, and perform multiple wash steps. |
| Precipitated Dye on the Array | If the labeled probe is not properly dissolved, dye aggregates can cause random bright spots on the microarray. Ensure the final probe is fully resuspended before hybridization. |
| Spatial Heterogeneity Across the Array | Background intensity can vary across the microarray slide. Many microarray analysis software packages include algorithms for background correction. |
Experimental Protocols & Workflows
Key Experimental Workflow: Two-Step AA-dUTP Labeling
References
Technical Support Center: Preventing Non-specific Binding of AA-dUTP Labeled Probes
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to mitigate non-specific binding of aminoallyl-dUTP (AA-dUTP) labeled probes in hybridization-based assays like fluorescence in situ hybridization (FISH) and microarrays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of AA-dUTP labeled probes?
Q2: What are the primary causes of high background with AA-dUTP probes?
High background fluorescence can stem from multiple stages of the experimental process.[1] Key causes include:
-
Poor Sample Preparation: Incomplete removal of cellular debris or excessive protein cross-linking during fixation can create sites for non-specific attachment.[1][2]
-
Probe Quality: Probes with repetitive sequences or those that are improperly purified can bind to off-target sites.
-
Suboptimal Hybridization Conditions: Incorrect temperature, salt concentration, or pH can either fail to prevent non-specific interactions or be so harsh that they reduce the specific signal.
-
Inadequate Blocking: Failure to effectively block non-specific binding sites on the slide or within the sample is a major contributor.
-
Inefficient Post-Hybridization Washes: Insufficiently stringent washing steps may not remove all unbound or weakly bound probes.
Q3: How does the choice of blocking agent impact my experiment?
The blocking agent is critical for saturating potential sites of non-specific binding before the probe is introduced. Common blocking agents work by occupying these sites with molecules that have a low affinity for the labeled probe. The choice depends on the specific application and sample type. For example, Cot-1 DNA is used to block repetitive sequences, while BSA and salmon sperm DNA are used to block non-specific binding to surfaces and other proteins.
Q4: Can the fluorescent dye coupled to the AA-dUTP contribute to non-specific binding?
Yes, the properties of the fluorescent dye itself can influence non-specific binding. Some dyes are more hydrophobic or carry a greater charge than others, which can increase their tendency to interact non-specifically with cellular components or the substrate surface. It is important to follow manufacturer recommendations for specific dyes and to ensure that any excess, unconjugated dye is removed from the probe solution after the labeling reaction.
Troubleshooting Guide
High background fluorescence is a common challenge that can manifest in different ways. This guide addresses specific issues with potential causes and solutions.
Problem 1: Uniform High Background Across the Entire Slide/Array
This often indicates an issue with the hybridization or wash buffers, the blocking step, or the probe itself.
| Possible Cause | Recommended Solution |
| Ineffective Blocking | Increase the concentration of the blocking agent or the incubation time. Consider using a combination of blocking agents (e.g., Cot-1 DNA for repetitive sequences and BSA for surface blocking). |
| Suboptimal Hybridization Temperature | Optimize the hybridization temperature. A temperature that is too low can permit non-specific binding. Perform a temperature gradient to find the optimal balance between signal and background. |
| Incorrect Probe Concentration | Titrate the probe concentration. Using too much probe increases the likelihood of non-specific interactions. |
| Contaminated or Degraded Buffers | Prepare fresh hybridization and wash buffers for each experiment. Ensure the pH and salt concentrations are correct. |
| Insufficient Wash Stringency | Increase the stringency of the post-hybridization washes by increasing the temperature or decreasing the salt concentration (e.g., using a lower concentration SSC buffer). Be cautious, as overly stringent washes can also remove the specific signal. |
Problem 2: Speckled or Punctate Background Noise
This type of background is often caused by probe precipitation or contaminants.
| Possible Cause | Recommended Solution |
| Probe Aggregation/Precipitation | Before application, heat the probe to its denaturation temperature (e.g., 95°C) and then immediately chill on ice to prevent re-annealing. Centrifuge the probe mixture at high speed just before use and carefully pipette the supernatant. |
| Particulates in Buffers | Filter all buffers (hybridization, blocking, and wash solutions) using a 0.22 µm filter to remove any particulate matter. |
| Poor Slide Quality/Coating | Ensure slides are clean and evenly coated. Use pre-cleaned, high-quality slides and consider different surface chemistries if the problem persists. |
| Drying During Hybridization | Ensure the hybridization chamber is properly humidified to prevent the probe solution from drying out on the slide, which can cause precipitation. |
Key Experimental Protocols
Protocol 1: General Pre-hybridization and Hybridization
This protocol provides a starting point for optimizing your experiment to reduce non-specific binding.
-
Rehydration and Permeabilization: Rehydrate tissue sections through a series of ethanol washes. Permeabilize the sample (e.g., with Proteinase K) to allow probe entry. Optimization of digestion time is critical; over-digestion can harm tissue morphology, while under-digestion will reduce the signal.
-
Pre-hybridization/Blocking:
-
Prepare a pre-hybridization buffer containing blocking agents. A common formulation is 50% formamide, 5x SSC, and a mixture of blocking agents.
-
Add blocking agents such as Salmon Sperm DNA (100 µg/mL), Yeast tRNA (100 µg/mL), and Bovine Serum Albumin (BSA, 0.1%). For targets with repetitive sequences, add Cot-1 DNA (1 µg/µL).
-
Apply the pre-hybridization buffer to the slide and incubate for at least 1 hour at the hybridization temperature in a humidified chamber.
-
-
Probe Denaturation and Hybridization:
-
Dilute the AA-dUTP labeled probe in hybridization buffer.
-
Denature the probe and target DNA simultaneously by heating the slide to a specific temperature (e.g., 75-85°C) for 5-10 minutes.
-
Transfer the slides to a humidified chamber and incubate overnight at the optimized hybridization temperature (e.g., 37-42°C).
-
-
Post-Hybridization Washes:
-
Perform a series of stringent washes to remove unbound and non-specifically bound probes.
-
A typical wash series might be:
-
2x SSC with 50% formamide at 42°C.
-
0.2x SSC at a higher temperature (e.g., 65-72°C).
-
-
The temperature and salt concentration of these washes are critical parameters to optimize for achieving a high signal-to-noise ratio.
-
Protocol 2: Comparison of Common Blocking Agents
The selection of a blocking agent is crucial for minimizing background noise.
| Blocking Agent | Typical Working Concentration | Primary Mechanism of Action | Primary Use Case |
| Cot-1 DNA | 1 µg/µL | Binds to repetitive sequences (e.g., Alu, SINEs) in the probe and target DNA, preventing cross-hybridization. | Probes targeting regions containing known repetitive elements (common in mammalian genomes). |
| Salmon/Herring Sperm DNA | 100-200 µg/mL | Acts as a general blocking agent for nucleic acids, binding to non-specific DNA binding sites on the substrate and within the sample. | Standard component in most hybridization buffers for FISH and microarrays. |
| Yeast tRNA | 100-500 µg/mL | Blocks non-specific binding of nucleic acid probes. Often used in combination with salmon sperm DNA. | RNA-FISH (in situ hybridization) and other nucleic acid hybridization assays. |
| Bovine Serum Albumin (BSA) | 0.1 - 1% (w/v) | A protein that blocks non-specific binding sites on glass slides and other surfaces, preventing probes and antibodies from adhering non-specifically. | Used in nearly all hybridization and immunoassay formats to reduce surface-based background. |
| Denhardt's Solution | 5x - 50x concentration | A mixture of Ficoll, polyvinylpyrrolidone, and BSA that blocks non-specific binding sites on membranes and glass. | Commonly used in Southern and Northern blotting, and can be adapted for microarrays. |
| Commercial Blockers | Varies by manufacturer | Often proprietary formulations containing proteins (e.g., from fish gelatin) or protein-free polymer solutions designed to minimize interactions. | When standard blockers are insufficient or when working with complex biological samples like serum or plasma. |
Visual Guides and Workflows
Mechanism of Non-Specific Binding
The following diagram illustrates the primary mechanisms through which labeled probes can bind non-specifically, leading to unwanted background signal.
Caption: Mechanisms of specific and non-specific probe binding.
Experimental Workflow for Minimizing Background
This workflow highlights the key stages where interventions can be made to prevent non-specific binding of AA-dUTP labeled probes.
Caption: Key workflow stages for preventing non-specific binding.
Troubleshooting Decision Tree
Use this logical guide to diagnose and resolve high background issues in your experiments.
Caption: Decision tree for troubleshooting high background.
References
Technical Support Center: Dye Coupling to Aminoallyl-dUTP
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the subsequent coupling of fluorescent dyes to nucleic acids containing aminoallyl-dUTP. It is intended for researchers, scientists, and drug development professionals utilizing this two-step labeling method for applications such as microarrays and FISH.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I have very low or no signal from my labeled probe. What are the potential causes and how can I troubleshoot this?
A1: Low signal is a common issue that can arise from problems at multiple stages of the workflow. The key is to systematically evaluate each step, from enzymatic incorporation of aminoallyl-dUTP to the final dye coupling and purification.
Troubleshooting Guide for Low Signal:
-
Inefficient Incorporation of Aminoallyl-dUTP: The initial enzymatic reaction may be suboptimal.
-
Enzyme Activity: Ensure your reverse transcriptase or DNA polymerase is active and has not undergone excessive freeze-thaw cycles.
-
RNA/DNA Quality: Use high-quality, intact template nucleic acid. Degradation of the template will lead to poor yields of amine-modified probes.
-
Nucleotide Ratio: The ratio of aminoallyl-dUTP (aa-dUTP) to the natural nucleotide (dTTP) is critical. Too much aa-dUTP can inhibit the polymerase, while too little will result in insufficient amine groups for labeling. An empirically determined optimal ratio is key.[1]
-
-
Problems with the Amine-Modified cDNA/DNA: The product of the first step may be compromised.
-
Purification Failure: It is crucial to completely remove enzymes and amine-containing compounds like Tris buffer before the coupling reaction.[2][3] Residual amines will compete with the aminoallyl groups for the NHS-ester dye. Use a purification kit (e.g., Qiagen PCR Purification Kit) and ensure all wash steps are performed correctly.[1][2]
-
Precipitation Issues: Do not use ammonium acetate for precipitation, as residual ammonium ions will interfere with the coupling reaction.
-
-
Ineffective Dye Coupling Reaction: The chemical reaction between the amine group and the dye may have failed.
-
Dye Quality: NHS-ester dyes are highly sensitive to moisture and can hydrolyze, rendering them inactive. Always use high-quality, anhydrous DMSO or DMF to dissolve the dye immediately before use, and protect the dye from light.
-
Incorrect pH: The coupling reaction requires a slightly basic pH (8.5-9.0) to ensure the primary amine of the aminoallyl group is deprotonated and reactive. Use a fresh, amine-free buffer like sodium bicarbonate or sodium borate.
-
Incubation Time: Allow the coupling reaction to proceed for at least 1 hour at room temperature in the dark.
-
-
Loss of Labeled Probe: The final product may be lost during the last purification step.
-
Incomplete Elution: Ensure the labeled probe is fully eluted from the purification column. Applying the elution buffer and allowing it to sit on the column for a few minutes before centrifugation can improve recovery.
-
Q2: My microarray slide has high background fluorescence. What could be causing this?
A2: High background can obscure real signals and make data analysis difficult. It typically stems from non-specific binding or the presence of unbound fluorescent molecules.
Troubleshooting Guide for High Background:
-
Cause 1: Uncoupled Free Dye: The most common cause is residual, unreacted dye that was not removed during the final purification step.
-
Solution: Ensure your post-labeling purification is stringent. Using a reliable spin column purification kit is recommended. Consider performing additional wash steps to thoroughly remove all traces of free dye.
-
-
Cause 2: Precipitated Dye: The fluorescent dye may have precipitated during the coupling reaction or storage.
-
Solution: Centrifuge the labeled probe mixture before hybridization to pellet any precipitated dye. Carefully transfer the supernatant to a new tube for use.
-
-
Cause 3: Probe-Related Issues: The labeled probe itself might be binding non-specifically to the array surface.
-
Solution: Ensure that appropriate blocking agents are used during the pre-hybridization and hybridization steps as specified by your microarray protocol.
-
-
Cause 4: Environmental Factors: Dust particles or contaminants on the microarray slide can autofluoresce.
-
Solution: Handle microarray slides in a clean, dust-free environment. Ensure all buffers and hybridization chambers are clean.
-
Q3: How do I determine the efficiency of my labeling reaction?
A3: Quantifying the labeling efficiency, often expressed as the Degree of Labeling (DOL), is essential for ensuring consistency between experiments. This can be calculated using UV-Vis spectrophotometry.
Procedure for Calculating Degree of Labeling:
-
Measure the absorbance of the purified, labeled nucleic acid at 260 nm (for the nucleic acid) and at the dye's maximum absorbance wavelength (λmax).
-
Use the Beer-Lambert law (A = εcl) to calculate the concentrations of the nucleic acid and the dye.
-
The DOL is the ratio of dye molecules to bases. An optimal DOL for microarray probes is typically around 5-8 dyes per 100 bases.
| Parameter | Description |
| A260 | Absorbance of the sample at 260 nm. |
| Adye | Absorbance of the sample at the dye's λmax. |
| εNA | Extinction coefficient of the nucleic acid at 260 nm (~11,500 M-1cm-1 for ssDNA). |
| εdye | Extinction coefficient of the dye at its λmax (provided by the manufacturer). |
| CF260 | Correction factor to account for the dye's absorbance at 260 nm (Adye × CF260). |
Calculation:
-
Nucleic Acid Concentration (M): [NA] = (A₂₆₀ - (A_dye × CF₂₆₀)) / ε_NA
-
Dye Concentration (M): [Dye] = A_dye / ε_dye
-
Degree of Labeling (bases/dye molecule): DOL = [NA] / [Dye]
Experimental Protocols & Data
Protocol 1: Incorporation of Aminoallyl-dUTP via Reverse Transcription
This protocol is adapted for labeling cDNA from an RNA template.
-
Reaction Setup: On ice, combine the following in a reaction tube:
-
Total RNA or mRNA: 1-10 µg
-
Primer (e.g., oligo(dT) or random hexamers): 1-3 µg
-
5X First Strand Buffer: 8.0 µl
-
dNTP mix (0.5 mM dATP, 0.5 mM dCTP, 0.5 mM dGTP, 0.15 mM dTTP): 3.0 µl
-
Aminoallyl-dUTP (e.g., 2 mM stock): 3.0 µl (final concentration 0.30 mM)
-
0.1 M DTT: 4.0 µl
-
Nuclease-free water to a final volume of 38 µl.
-
-
Incubation: Incubate at 65°C for 5 minutes, then place on ice.
-
Enzyme Addition: Add 2 µl of reverse transcriptase (e.g., SuperScript II).
-
Reverse Transcription: Incubate at 42°C for 2 hours.
-
Enzyme Inactivation: Heat the reaction at 95°C for 5 minutes and then place on ice.
-
RNA Hydrolysis: Add 8 µl of 1 M NaOH and incubate at 65°C for 15 minutes to hydrolyze the RNA template.
-
Neutralization: Add 8 µl of 1 M HCl to neutralize the solution.
-
Purification: Proceed immediately to purification of the amine-modified cDNA using a PCR purification kit. It is critical to remove all traces of Tris and other primary amines.
| Reagent | Recommended Ratio (dTTP:aa-dUTP) | Rationale |
| dTTP | 1 | Balances yield and potential for labeling. |
| Aminoallyl-dUTP | 2 | Higher ratio ensures more amine groups for subsequent dye coupling. |
Protocol 2: NHS-Ester Dye Coupling
-
Resuspend cDNA: Resuspend the purified, amine-modified cDNA pellet in 5 µl of nuclease-free water.
-
Add Coupling Buffer: Add 3 µl of 0.3 M Sodium Bicarbonate, pH 9.0.
-
Prepare Dye: Dissolve one aliquot of a monoreactive NHS-ester dye (e.g., Cy3 or Cy5) in 2 µl of high-quality, anhydrous DMSO. Mix well by pipetting.
-
Combine and React: Add the 2 µl of dissolved dye to the cDNA solution. Mix gently.
-
Incubation: Incubate the reaction for 1 hour at room temperature in the dark.
-
Purification: Purify the labeled cDNA from the uncoupled dye using a PCR purification kit. Perform at least two washes with 75% ethanol to ensure all free dye is removed.
Visual Guides
The following diagrams illustrate key workflows and relationships in the aminoallyl-dUTP labeling process.
Caption: Experimental workflow for two-step aminoallyl labeling.
Caption: Troubleshooting logic for low signal intensity.
Caption: NHS-ester coupling reaction with an aminoallyl group.
References
Technical Support Center: Optimizing AA-dUTP Labeled Amplicon Yields
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to improve the yield and labeling efficiency of aminoallyl-dUTP (AA-dUTP) labeled amplicons.
Troubleshooting Guide
This section addresses common issues encountered during the AA-dUTP labeling workflow, from the initial PCR amplification to the final purification of the labeled product.
| Issue | Possible Cause | Recommendation |
| Low or No Amplicon Yield | Suboptimal AA-dUTP:dTTP ratio | The ratio of aminoallyl-dUTP to dTTP is critical for efficient incorporation without inhibiting the DNA polymerase. A common starting point is a 2:3 ratio of AA-dUTP to dTTP.[1] Complete substitution of dTTP with AA-dUTP can inhibit the PCR reaction.[2][3] |
| Inefficient DNA Polymerase | Not all DNA polymerases incorporate modified nucleotides with the same efficiency. Taq DNA polymerase is commonly used, but for some applications, B-family polymerases might offer better performance.[2][3] However, some high-fidelity polymerases like Q5 are not recommended for use with dUTP. | |
| dUTP Accumulation from dCTP Deamination | During PCR, dCTP can deaminate to form dUTP, which can inhibit some archaeal DNA polymerases. The addition of a thermostable dUTPase can prevent this inhibition and improve yields, especially for long amplicons. | |
| General PCR Optimization Needed | Standard PCR parameters such as annealing temperature, MgCl2 concentration, and template quantity may need optimization. | |
| Low Dye Labeling Efficiency | Presence of Amine-Containing Buffers | Buffers containing primary amines, such as Tris, will compete with the aminoallyl groups for reaction with the NHS-ester dye, significantly reducing labeling efficiency. It is crucial to remove these buffers before the coupling reaction. |
| Inefficient Purification of AA-dUTP Labeled Amplicon | Unincorporated AA-dUTP and dNTPs must be removed after PCR, as they will react with the dye and lower the labeling efficiency of the amplicon. | |
| pH of the Coupling Reaction | The coupling reaction between the aminoallyl group and the NHS-ester dye is pH-dependent and is most efficient at a pH of 8.5-9.0. A sodium bicarbonate buffer at pH 9.0 is commonly used. | |
| Low Recovery of Labeled Amplicon After Purification | Inefficient Purification Method | Standard PCR purification kits can be used, but modifications such as additional wash steps may be necessary to remove all unincorporated dyes and salts. Anion-exchange chromatography is another effective method for purifying labeled DNA. |
| Pellet Loss During Ethanol Precipitation | Small DNA pellets can be difficult to see and may be accidentally discarded. Using a carrier like glycogen can aid in visualizing and recovering the pellet. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal ratio of AA-dUTP to dTTP for PCR?
A1: A widely recommended starting ratio is 2 parts aminoallyl-dUTP to 3 parts dTTP. This ratio has been empirically determined to provide good incorporation of the modified nucleotide without significantly inhibiting the PCR reaction. However, the optimal ratio may vary depending on the specific DNA polymerase, template, and amplicon length, so empirical optimization may be necessary.
Q2: Can I use any DNA polymerase for incorporating AA-dUTP?
A2: While many standard DNA polymerases like Taq can incorporate AA-dUTP, their efficiencies can differ. Some high-fidelity proofreading polymerases may exhibit lower incorporation efficiency or even stall at modified nucleotides. It is advisable to consult the manufacturer's recommendations for your specific polymerase.
Q3: Why is it important to remove Tris buffer before the dye coupling step?
A3: Tris buffer contains primary amines that will react with the amine-reactive NHS-ester dyes. This competitive reaction will significantly reduce the amount of dye available to label your aminoallyl-modified amplicon, leading to low labeling efficiency. It is crucial to purify the AA-dUTP incorporated DNA using a method that effectively removes Tris, such as silica column purification with a Tris-free wash buffer or ethanol precipitation.
Q4: How can I purify the AA-dUTP labeled amplicon before the dye coupling reaction?
A4: Purification is essential to remove unincorporated AA-dUTP, dNTPs, and enzyme. Standard PCR purification kits with silica-based columns are effective. Ensure that any wash buffers provided with the kit do not contain Tris or other amine-containing compounds. An alternative is ethanol precipitation, which is also effective at removing unincorporated nucleotides.
Q5: What are the optimal conditions for the dye coupling reaction?
A5: The coupling reaction is typically performed in a sodium bicarbonate buffer at a pH of 9.0 for 1-2 hours at room temperature in the dark. The NHS-ester dye is usually dissolved in a high-quality, anhydrous solvent like DMSO immediately before use.
Q6: How do I remove the unreacted dye after the labeling reaction?
A6: It is critical to remove the excess, unreacted dye for accurate downstream quantification and applications. This can be achieved using PCR purification spin columns. It is often recommended to perform additional wash steps (e.g., three washes instead of the standard one or two) to ensure complete removal of the free dye. Anion-exchange chromatography can also be used for this purpose.
Experimental Protocols
Protocol 1: PCR Incorporation of Aminoallyl-dUTP
This protocol outlines a standard PCR reaction to incorporate AA-dUTP into a DNA amplicon.
Materials:
-
DNA template
-
Forward and reverse primers
-
DNA Polymerase (e.g., Taq polymerase)
-
10X PCR buffer (ensure it is compatible with your polymerase)
-
dNTP mix (without dTTP)
-
dTTP solution
-
Aminoallyl-dUTP solution
-
Nuclease-free water
Procedure:
-
Prepare a dNTP mix containing dATP, dCTP, dGTP, dTTP, and AA-dUTP. A recommended final concentration in the PCR reaction is:
-
200 µM dATP, dCTP, dGTP
-
120 µM dTTP
-
80 µM AA-dUTP (This maintains a total pyrimidine concentration and a 2:3 ratio of AA-dUTP to dTTP).
-
-
Set up the PCR reaction on ice as follows (for a 50 µL reaction):
Component Volume Final Concentration 10X PCR Buffer 5 µL 1X dNTP mix (as prepared above) 1 µL 200 µM each dATP, dCTP, dGTP; 120 µM dTTP; 80 µM AA-dUTP Forward Primer (10 µM) 2.5 µL 0.5 µM Reverse Primer (10 µM) 2.5 µL 0.5 µM DNA Template variable 1-100 ng DNA Polymerase 0.5 µL 1.25 units | Nuclease-free water | to 50 µL | |
-
Perform thermal cycling according to the polymerase manufacturer's instructions, with optimized annealing and extension times for your specific amplicon.
-
Analyze a small aliquot (e.g., 5 µL) of the PCR product on an agarose gel to confirm successful amplification.
-
Purify the remaining PCR product using a PCR purification kit or ethanol precipitation to remove unincorporated nucleotides and primers.
Protocol 2: Amine-Reactive Dye Labeling of AA-dUTP Labeled Amplicon
This protocol describes the coupling of an NHS-ester dye to the purified aminoallyl-modified amplicon.
Materials:
-
Purified AA-dUTP labeled amplicon
-
0.3 M Sodium Bicarbonate buffer, pH 9.0
-
Amine-reactive NHS-ester dye (e.g., Cy3 or Cy5 NHS ester)
-
Anhydrous DMSO
-
Nuclease-free water
Procedure:
-
Resuspend the purified AA-dUTP labeled amplicon in nuclease-free water to a suitable concentration.
-
In a microcentrifuge tube, combine the following:
-
5 µL of purified AA-dUTP labeled amplicon
-
3 µL of 0.3 M Sodium Bicarbonate, pH 9.0
-
-
Immediately before use, dissolve one aliquot of the NHS-ester dye in anhydrous DMSO to a concentration of approximately 10-30 µg/µL. Mix well by pipetting.
-
Add 2 µL of the dissolved dye to the DNA/bicarbonate mixture.
-
Mix thoroughly by flicking the tube and then centrifuge briefly.
-
Incubate the reaction for 1-2 hours at room temperature in the dark.
-
Purify the labeled DNA to remove unreacted dye using a PCR purification kit. It is highly recommended to perform at least three wash steps with the provided wash buffer.
-
Elute the purified, labeled amplicon in a suitable buffer (e.g., TE buffer or nuclease-free water).
Visualizations
References
DNA Polymerase Compatibility with AA-dUTP Incorporation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the enzymatic incorporation of aminoallyl-dUTP (AA-dUTP) into DNA.
Frequently Asked Questions (FAQs)
Q1: Which DNA polymerases can incorporate aminoallyl-dUTP (AA-dUTP)?
A1: Several common DNA polymerases can successfully incorporate AA-dUTP. These include:
-
Taq DNA Polymerase[1]
-
Reverse Transcriptases (e.g., AMV, M-MuLV)[4]
-
DNA Polymerase I
-
phi29 DNA Polymerase
-
Vent DNA Polymerase[1]
-
Pfu DNA Polymerase (with lower efficiency)
-
KOD DNA Polymerase (with lower efficiency)
Q2: What are the common methods for incorporating AA-dUTP into DNA?
A2: The most common enzymatic methods for AA-dUTP incorporation are:
-
Polymerase Chain Reaction (PCR): Allows for the amplification of specific DNA sequences while incorporating AA-dUTP.
-
Nick Translation: Involves creating nicks in double-stranded DNA and then using DNA Polymerase I to replace existing nucleotides with a mix that includes AA-dUTP.
-
Reverse Transcription: Synthesizes complementary DNA (cDNA) from an RNA template, incorporating AA-dUTP in the process.
Q3: What is the recommended ratio of dTTP to AA-dUTP in the reaction mix?
A3: The optimal ratio of dTTP to AA-dUTP can vary depending on the polymerase and application. A common starting point for many protocols is a 2:1 ratio of AA-dUTP to dTTP. For example, in reverse transcription, final concentrations might be 0.30 mM AA-dUTP and 0.15 mM dTTP. For non-radioactive nick translation, a molar ratio of labeled dUTP to normal dTTP of 1:3 to 1:5 is suggested. It is often necessary to empirically determine the optimal ratio for your specific experiment to achieve the desired labeling density without significantly inhibiting the polymerase.
Q4: How can I purify the AA-dUTP labeled DNA?
A4: Purification is crucial to remove unincorporated AA-dUTP and other reaction components that can interfere with downstream applications like dye coupling. Common purification methods include:
-
Spin Columns: PCR purification kits (e.g., QIAquick) are frequently used for this purpose.
-
Ethanol Precipitation: A standard method to precipitate DNA.
-
Gel Filtration: Can also be used to separate labeled DNA from unincorporated nucleotides.
Troubleshooting Guides
Low or No Yield of Labeled DNA
| Possible Cause | Troubleshooting Steps |
| Suboptimal dNTP/AA-dUTP Ratio | The concentration of AA-dUTP may be too high, leading to polymerase inhibition. Titrate the ratio of AA-dUTP to dTTP. Start with a 2:1 ratio and try decreasing the proportion of AA-dUTP. |
| Incorrect Annealing Temperature (PCR) | If using PCR for labeling, the annealing temperature may not be optimal for your primers and template. Perform a temperature gradient PCR to determine the optimal annealing temperature. |
| Poor Template Quality | Contaminants in the DNA/RNA template can inhibit the polymerase. Ensure your template is pure by checking the A260/280 ratio (should be ~1.8 for DNA and ~2.0 for RNA). Consider re-purifying your template. |
| Enzyme Inactivity | The DNA polymerase or reverse transcriptase may be inactive due to improper storage or handling. Use a fresh aliquot of the enzyme and always store it at the recommended temperature. |
| Insufficient Number of Cycles (PCR) | If the yield is low, increasing the number of PCR cycles (e.g., by 5 cycles) may help. |
| Presence of Inhibitors | Carryover of inhibitors from the template purification process (e.g., phenol, EDTA, ethanol) can reduce enzyme efficiency. Ensure thorough purification of the template DNA/RNA. |
Non-Specific Amplification or Smears (PCR Labeling)
| Possible Cause | Troubleshooting Steps |
| Annealing Temperature is Too Low | A low annealing temperature can lead to non-specific primer binding and amplification of undesired products. Increase the annealing temperature in 2°C increments. |
| High Primer Concentration | Excessive primer concentration can lead to the formation of primer-dimers and other non-specific products. Reduce the primer concentration in the reaction. |
| Too Many PCR Cycles | An excessive number of cycles can lead to the accumulation of non-specific products. Reduce the total number of PCR cycles. |
| High MgCl₂ Concentration | Magnesium concentration is a critical factor for polymerase activity and specificity. Too high a concentration can decrease specificity. Optimize the MgCl₂ concentration in your reaction. |
Inefficient Downstream Dye Coupling
| Possible Cause | Troubleshooting Steps |
| Presence of Amine-Containing Buffers | Buffers containing primary amines (e.g., Tris) will compete with the aminoallyl groups on the DNA for reaction with the NHS-ester dye, leading to low labeling efficiency. Purify the AA-dUTP labeled DNA thoroughly using a method that removes these buffers. Elute in a non-amine-containing buffer like water or a phosphate-based buffer. |
| Degraded NHS-Ester Dye | NHS-ester dyes are moisture-sensitive. Ensure the dye is stored properly in a desiccated environment and is not expired. Prepare fresh aliquots of the dye in anhydrous DMSO. |
| Incorrect pH for Coupling Reaction | The coupling reaction between the amine group and the NHS-ester dye is pH-dependent and is most efficient at a pH of 8.5-9.0. Use a fresh, appropriate buffer such as sodium bicarbonate or sodium carbonate at the correct pH. |
Quantitative Data on Modified dUTP Incorporation
The following table summarizes the relative efficiency of dUTP incorporation by various DNA polymerases compared to the incorporation of the natural nucleotide, dTTP. While this data is for dUTP, it provides a useful approximation for the relative performance with the structurally similar AA-dUTP.
| DNA Polymerase | Relative dUTP Incorporation Efficiency (% of dTTP incorporation) |
| Neq DNA polymerase | 74.9% |
| Taq DNA polymerase | 71.3% |
| Vent DNA polymerase | 15.1% |
| KOD DNA polymerase | 12.3% |
| Pfu DNA polymerase | 9.4% |
Experimental Protocols
Protocol 1: PCR-Based Labeling with AA-dUTP
This protocol is a general guideline for incorporating AA-dUTP during PCR.
Materials:
-
DNA template
-
Forward and reverse primers
-
Thermostable DNA polymerase (e.g., Taq polymerase)
-
10x PCR buffer
-
dNTP mix (without dTTP)
-
dTTP solution
-
AA-dUTP solution
-
Nuclease-free water
Procedure:
-
Prepare the dNTP/AA-dUTP Mix: Prepare a working solution containing dATP, dCTP, dGTP, dTTP, and AA-dUTP. A common starting ratio is 2:1 for AA-dUTP to dTTP. For a final concentration of 200 µM for each dNTP, you would have 200 µM dATP, 200 µM dCTP, 200 µM dGTP, 67 µM dTTP, and 133 µM AA-dUTP.
-
Set up the PCR Reaction: On ice, combine the following in a PCR tube:
-
10x PCR Buffer: 5 µL
-
dNTP/AA-dUTP Mix: 1 µL
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
DNA Template (10-100 ng): 1 µL
-
Taq DNA Polymerase (5 U/µL): 0.5 µL
-
Nuclease-free water: to a final volume of 50 µL
-
-
Perform PCR: Use a standard PCR program with an optimized annealing temperature for your primers. A typical program would be:
-
Initial Denaturation: 95°C for 2-5 minutes
-
25-35 Cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 50-65°C for 30 seconds
-
Extension: 72°C for 1 minute per kb of amplicon length
-
-
Final Extension: 72°C for 5-10 minutes
-
-
Purify the Labeled DNA: Purify the PCR product using a PCR purification spin column to remove unincorporated nucleotides and primers. Elute in nuclease-free water or a buffer that does not contain primary amines.
Protocol 2: Nick Translation Labeling with AA-dUTP
This protocol describes the incorporation of AA-dUTP into double-stranded DNA using nick translation.
Materials:
-
dsDNA template (1 µg)
-
10x Nick Translation Buffer (0.5 M Tris-HCl, pH 7.8, 50 mM MgCl₂, 0.5 mg/mL BSA)
-
dNTP mix (containing dATP, dCTP, dGTP)
-
dTTP solution
-
AA-dUTP solution
-
DNase I (diluted to 1 µg/mL)
-
DNA Polymerase I
-
0.5 M EDTA
-
Nuclease-free water
Procedure:
-
Prepare the Reaction Mix: On ice, combine the following:
-
dsDNA template: 1 µg
-
10x Nick Translation Buffer: 5 µL
-
dNTP mix (10 mM each of dATP, dCTP, dGTP): 0.5 µL
-
dTTP (1 mM): 1.5 µL
-
AA-dUTP (1 mM): 3 µL
-
Nuclease-free water: to a final volume of 48 µL
-
-
Add Enzymes: Add 1 µL of diluted DNase I and 1 µL of DNA Polymerase I (10 U/µL). Mix gently.
-
Incubate: Incubate the reaction at 15°C for 1-2 hours.
-
Stop the Reaction: Terminate the reaction by adding 5 µL of 0.5 M EDTA.
-
Purify the Labeled DNA: Purify the labeled DNA using a spin column or ethanol precipitation to remove unincorporated nucleotides.
Protocol 3: Reverse Transcription Labeling with AA-dUTP
This protocol is for labeling cDNA synthesized from an RNA template.
Materials:
-
Total RNA or mRNA template
-
Oligo(dT) or random primers
-
Reverse transcriptase (e.g., SuperScript II)
-
5x First Strand Buffer
-
0.1 M DTT
-
dNTP mix (containing dATP, dCTP, dGTP)
-
dTTP solution
-
AA-dUTP solution
-
Nuclease-free water
-
1 M NaOH
-
1 M HCl
Procedure:
-
Anneal Primers: In a nuclease-free tube, combine:
-
RNA template (1-5 µg)
-
Primer (Oligo(dT) or random primers): 1 µL
-
Nuclease-free water: to a final volume of 10 µL
-
Incubate at 70°C for 10 minutes, then place on ice for at least 1 minute.
-
-
Prepare the Reverse Transcription Mix: On ice, prepare a master mix with the following per reaction:
-
5x First Strand Buffer: 4 µL
-
0.1 M DTT: 2 µL
-
dNTP mix (10 mM each dATP, dCTP, dGTP): 1 µL
-
dTTP (10 mM): 0.6 µL
-
AA-dUTP (10 mM): 1.4 µL
-
-
Synthesize cDNA: Add 9 µL of the master mix to the annealed primer/template. Add 1 µL of reverse transcriptase. Mix gently and incubate at 42°C for 2 hours.
-
Hydrolyze RNA: Add 10 µL of 1 M NaOH and incubate at 65°C for 15 minutes to degrade the RNA template.
-
Neutralize: Add 10 µL of 1 M HCl to neutralize the reaction.
-
Purify the Labeled cDNA: Purify the labeled cDNA using a spin column, ensuring to use buffers that do not contain primary amines.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Klenow Fragment Discriminates Against the Incorporation of the Hyperoxidized dGTP Lesion Spiroiminodihydantoin into DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of factors driving incorporation of unnatural dNTPS into DNA by Klenow fragment (DNA polymerase I) and DNA polymerase α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
removing unincorporated AA-dUTP from labeling reactions
This guide provides troubleshooting advice and frequently asked questions regarding the removal of unincorporated aminoallyl-dUTP (AA-dUTP) from nucleic acid labeling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unincorporated AA-dUTP after the labeling reaction?
A1: Residual unincorporated AA-dUTP can competitively bind to the fluorescent dye in the subsequent coupling step. This leads to a significant reduction in the amount of dye available for binding to the labeled nucleic acid, resulting in lower signal intensity and inaccurate data in downstream applications such as microarrays. Furthermore, the presence of unincorporated dye-coupled AA-dUTP can lead to high background noise.
Q2: What are the most common methods for purifying the AA-dUTP-labeled nucleic acid?
A2: The most common and effective methods for removing unincorporated AA-dUTP include:
-
Spin Columns: Utilizes size-exclusion or silica-based chromatography to separate the larger labeled nucleic acid from the smaller, unincorporated nucleotides.
-
Ethanol Precipitation: A classic method that selectively precipitates nucleic acids, leaving smaller molecules like dNTPs in the supernatant.
-
Gel Filtration: A form of size-exclusion chromatography where the sample is passed through a column containing a porous resin. Larger molecules (labeled nucleic acid) elute first, while smaller molecules (unincorporated AA-dUTP) are retained longer.
Q3: My downstream microarray results show high background and low signal. Could this be due to inefficient purification?
A3: Yes, this is a classic sign of inefficient removal of unincorporated AA-dUTP and subsequent free dye. High background can be caused by the presence of unincorporated dye-coupled AA-dUTP that nonspecifically binds to the microarray surface. Low signal intensity is often a direct result of the fluorescent dye being consumed by the residual AA-dUTP, leaving less dye available to label the target nucleic acid. Re-purification of your sample is recommended.
Q4: Can I use the same purification method for both DNA and RNA?
A4: Generally, yes. Spin columns, ethanol precipitation, and gel filtration are all suitable for purifying both labeled DNA and RNA. However, it is crucial to use nuclease-free water and reagents, especially when working with RNA, to prevent degradation. Always refer to the specific kit manufacturer's instructions, as some columns may be optimized for either DNA or RNA.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Labeled Nucleic Acid Post-Purification | Incomplete elution from the spin column. | Ensure the elution buffer is added directly to the center of the column membrane. Increase the incubation time of the elution buffer on the column to 5 minutes before centrifugation. A second elution step can also be performed to maximize recovery. |
| Over-drying of the pellet during ethanol precipitation. | Do not over-dry the nucleic acid pellet after the ethanol wash, as this can make it difficult to redissolve. A brief air-dry for 5-10 minutes is usually sufficient. | |
| Incorrect spin column selection. | Verify that the molecular weight cutoff of the spin column is appropriate for the size of your nucleic acid. For most applications, a cutoff of 3-10 kDa is suitable for removing dNTPs. | |
| High Background in Microarray | Inefficient removal of unincorporated AA-dUTP. | Consider re-purifying your sample using a fresh spin column. Alternatively, perform an ethanol precipitation following the initial column purification for a more stringent cleanup. |
| Incomplete removal of ethanol after precipitation. | Ensure all residual ethanol is removed before redissolving the nucleic acid pellet. Residual ethanol can interfere with downstream enzymatic reactions and microarray hybridization. | |
| Low Dye Incorporation (Low Signal) | Competitive binding of dye to unincorporated AA-dUTP. | This is a direct consequence of poor purification. The primary solution is to improve the purification step to remove all traces of unincorporated AA-dUTP before proceeding to the dye coupling reaction. |
Experimental Protocols
Protocol 1: Spin Column Purification
This protocol is a general guideline. Always refer to the manufacturer's specific instructions for your chosen spin column kit.
-
Binding: Add the recommended binding buffer to your labeling reaction mixture.
-
Loading: Transfer the mixture to the spin column and centrifuge according to the manufacturer's specifications (e.g., 1 minute at >10,000 x g). Discard the flow-through.
-
Washing: Add the wash buffer to the column and centrifuge again. Repeat this step as recommended by the manufacturer. This step removes the unincorporated AA-dUTP.
-
Elution: Place the column in a clean collection tube. Add nuclease-free water or elution buffer to the center of the membrane and incubate for 1-2 minutes at room temperature.
-
Recovery: Centrifuge for 1 minute to collect the purified, labeled nucleic acid.
Protocol 2: Ethanol Precipitation
-
Volume Adjustment: Adjust the volume of your labeling reaction to 100 µL with nuclease-free water.
-
Salt Addition: Add 10 µL of 3 M sodium acetate (pH 5.2).
-
Precipitation: Add 2.5 to 3 volumes (250-300 µL) of ice-cold 100% ethanol. Mix thoroughly and incubate at -20°C for at least 30 minutes.
-
Pelleting: Centrifuge at high speed (e.g., >12,000 x g) for 15-30 minutes at 4°C.
-
Washing: Carefully decant the supernatant. Wash the pellet with 500 µL of 70% ethanol and centrifuge for 5 minutes.
-
Drying: Remove the supernatant and air-dry the pellet for 5-10 minutes.
-
Resuspension: Resuspend the purified nucleic acid pellet in a suitable volume of nuclease-free water or buffer.
Visual Workflows
Caption: Workflow for labeling and purification.
Technical Support Center: AA-dUTP Labeling for Microarrays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing aminoallyl-dUTP (AA-dUTP) indirect labeling for microarray experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the AA-dUTP labeling and hybridization workflow.
Q1: What are the likely causes of low or no signal from my microarray experiment?
Low signal intensity is a frequent issue and can arise from multiple steps in the workflow. The primary causes include inefficient incorporation of AA-dUTP, poor dye coupling, and problems with hybridization.
-
Inefficient AA-dUTP Incorporation: The enzymatic incorporation of AA-dUTP into the cDNA is a critical step. Suboptimal enzyme activity, incorrect reaction setup, or poor quality RNA can lead to low incorporation.
-
Poor Dye Coupling: The chemical reaction between the aminoallyl groups on the cDNA and the NHS-ester dyes (e.g., Cy3/Cy5) may be inefficient. This can be due to inactive dyes, incorrect pH of the coupling buffer, or the presence of interfering substances.
-
RNA Quality: The quality of the starting RNA is paramount. Degraded RNA will result in shorter cDNA fragments and consequently, lower signal intensity.[1][2]
-
Suboptimal Hybridization: Incorrect hybridization temperature, insufficient hybridization time, or improper buffer composition can all lead to reduced signal.[3]
Q2: My microarray has high background. What could be the cause and how can I fix it?
High background fluorescence can obscure true signals and significantly reduce the quality of your data.[3] Common causes include:
-
Non-specific Binding: The labeled cDNA can bind non-specifically to the microarray slide surface.
-
Precipitates: Salt or other contaminants from the labeling or hybridization solutions can precipitate on the slide.
-
Inefficient Washing: Inadequate or improper washing after hybridization can leave unbound probe on the slide.
-
Slide Quality: Poor quality microarray slides with surface imperfections can contribute to high background.
To mitigate high background, ensure thorough purification of the labeled cDNA, use fresh, high-quality hybridization and wash buffers, and strictly adhere to the recommended washing protocol.
Q3: The spots on my microarray are uneven or have irregular shapes. What causes this?
Inconsistent spot morphology can lead to inaccurate quantification of signal intensities. Potential causes include:
-
Poor Printing Quality: Issues during the microarray printing process can result in spots of varying size and shape.
-
Uneven Hybridization: Air bubbles trapped under the coverslip or uneven distribution of the hybridization solution can cause irregularities.[4]
-
Drying Issues: If the slide dries out during hybridization or washing, it can lead to uneven signal.
Careful handling during the hybridization setup, including proper application of the coverslip to avoid bubbles, is crucial.
Q4: I am seeing a dye bias in my two-color microarray data. What is the reason for this?
Dye bias, where one dye consistently produces a stronger signal than the other, can be a significant issue in two-color experiments. This can be caused by:
-
Different Labeling Efficiencies: Cy3 and Cy5 dyes can have different incorporation and coupling efficiencies.
-
Photostability Differences: The two dyes may have different sensitivities to light and ozone, leading to differential signal degradation.
-
Scanner Settings: Incorrect scanner settings for the two channels can introduce a bias.
To address dye bias, it is common practice to perform a dye-swap experiment, where the dyes are reversed for a replicate set of samples. Normalization of the data is also a critical step in the analysis pipeline to correct for dye-related systemic variations.
Quantitative Data Summary
The following tables provide key quantitative parameters for successful AA-dUTP labeling experiments.
| Parameter | Recommended Value/Range | Notes |
| RNA Quality | ||
| RNA Integrity Number (RIN) | > 7.0 | A RIN score of 7 or higher is generally recommended for microarray analysis to ensure the RNA is not significantly degraded. |
| A260/A280 Ratio | 1.8 - 2.1 | This ratio indicates the purity of the RNA from protein contamination. |
| A260/A230 Ratio | > 2.0 | This ratio indicates the purity of the RNA from contaminants like phenol, guanidine, and carbohydrates. |
| Labeling Efficiency | ||
| Dye Incorporation Rate | 1 dye per 20-25 nt | An optimal degree of labeling is crucial. Over-labeling can lead to quenching effects, particularly for Cy5, which can reduce the fluorescent signal. |
| AA-dUTP:dTTP Ratio | 2:3 to 4:1 | The ratio of aminoallyl-dUTP to the natural dTTP can be optimized to achieve the desired dye incorporation rate. A common starting point is a 3:2 ratio. |
| Data Quality | ||
| Signal-to-Noise Ratio (SNR) | > 3:1 | A higher SNR indicates a clearer signal above the background. An SNR below 3 may indicate unreliable data for that spot. Some studies suggest a threshold of 2.0 to 2.5 depending on the calculation method. |
Experimental Protocols
Protocol 1: Aminoallyl Labeling of cDNA
This protocol outlines the key steps for indirect labeling of cDNA using AA-dUTP.
-
RNA Preparation: Start with high-quality total RNA or mRNA. Assess RNA integrity using a bioanalyzer to ensure a RIN value > 7.0.
-
Reverse Transcription:
-
Set up a reverse transcription reaction using a suitable reverse transcriptase.
-
In the dNTP mix, include a mixture of dATP, dCTP, dGTP, dTTP, and aminoallyl-dUTP. A common ratio is 2:3 AA-dUTP to dTTP.
-
Incubate the reaction according to the enzyme manufacturer's instructions.
-
-
RNA Hydrolysis: Degrade the RNA template by adding NaOH and incubating at 65°C. Neutralize the reaction with HCl.
-
cDNA Purification: Purify the aminoallyl-modified cDNA using a PCR purification kit to remove unincorporated nucleotides, enzymes, and salts.
-
Dye Coupling:
-
Resuspend the purified cDNA in a coupling buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0).
-
Add the NHS-ester-activated Cy3 or Cy5 dye (dissolved in DMSO) to the cDNA solution.
-
Incubate in the dark at room temperature for 1-2 hours.
-
-
Labeled cDNA Purification: Purify the labeled cDNA using a PCR purification kit to remove uncoupled dye.
-
Quantification: Measure the concentration of cDNA and the amount of incorporated dye using a spectrophotometer.
Protocol 2: Microarray Hybridization and Washing
This protocol provides a general outline for the hybridization and washing steps.
-
Pre-hybridization (Optional but Recommended): Incubate the microarray slide in a pre-hybridization buffer to block non-specific binding sites.
-
Hybridization:
-
Combine the Cy3 and Cy5 labeled cDNA probes.
-
Add hybridization buffer to the probe mix.
-
Apply the hybridization mixture to the microarray slide and cover with a coverslip, avoiding air bubbles.
-
Place the slide in a hybridization chamber and incubate overnight (16-18 hours) at the appropriate temperature (e.g., 42°C or 65°C).
-
-
Washing:
-
After hybridization, wash the slide in a series of wash buffers with decreasing stringency to remove unbound and non-specifically bound probe.
-
A typical wash series might include a low-stringency wash (e.g., 2x SSC, 0.1% SDS), a medium-stringency wash (e.g., 0.1x SSC, 0.1% SDS), and a high-stringency wash (e.g., 0.1x SSC).
-
Perform the washes at the recommended temperatures.
-
-
Drying: Dry the slide by centrifugation or with a stream of nitrogen.
-
Scanning: Scan the microarray slide immediately using a microarray scanner at the appropriate wavelengths for Cy3 and Cy5.
Visualizations
Caption: AA-dUTP microarray experimental workflow.
Caption: Troubleshooting decision tree for AA-dUTP labeling.
References
Validation & Comparative
Validating the Incorporation of Aminoallyl-dUTP in DNA: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate labeling of DNA is a critical step in a multitude of applications, from microarrays to fluorescence in situ hybridization (FISH). Aminoallyl-dUTP (AA-dUTP) offers a versatile method for indirect labeling of DNA. This guide provides a comprehensive comparison of methods to validate the incorporation of AA-dUTP into DNA, alongside alternative labeling techniques. Detailed experimental protocols and quantitative data are presented to assist in selecting the most appropriate method for your research needs.
Comparison of DNA Labeling Methods
The choice of DNA labeling method often depends on the downstream application, required sensitivity, and available detection instrumentation. Here, we compare the indirect labeling method using AA-dUTP with two common direct labeling methods: Biotin-dUTP and Digoxigenin-dUTP.
| Feature | Aminoallyl-dUTP (Indirect) | Biotin-dUTP (Direct) | Digoxigenin-dUTP (Direct) |
| Labeling Principle | Two-step: Enzymatic incorporation of AA-dUTP followed by chemical coupling of an amine-reactive label (e.g., NHS-ester dye). | One-step: Direct enzymatic incorporation of dUTP conjugated to biotin. | One-step: Direct enzymatic incorporation of dUTP conjugated to digoxigenin. |
| Flexibility | High. A wide variety of amine-reactive fluorescent dyes, haptens, or other reporter molecules can be coupled post-incorporation. | Moderate. Limited to biotin-based detection systems. | Moderate. Limited to digoxigenin-based detection systems. |
| Labeling Efficiency | Can achieve high and uniform labeling, with reported efficiencies of approximately 5-8 dyes per 100 bases.[1] The two-step process may allow for more consistent incorporation compared to bulky dye-labeled nucleotides.[1] | Generally efficient, but the bulky biotin molecule can sometimes hinder enzymatic incorporation, potentially leading to lower or more variable labeling density compared to the smaller aminoallyl group. | High specificity and efficiency in enzymatic incorporation. The DIG system is known for its low background in hybridization applications. |
| Detection Method | Dependent on the coupled label (e.g., fluorescence imaging for fluorescent dyes). | Streptavidin or avidin conjugates (e.g., with HRP or fluorophores) for colorimetric, chemiluminescent, or fluorescent detection. | Anti-digoxigenin antibody conjugates (e.g., with AP or HRP) for colorimetric or chemiluminescent detection. |
| Pros | - Versatile choice of labels- Consistent and high labeling density- Potentially less steric hindrance during enzymatic incorporation | - Strong and stable biotin-streptavidin interaction- Well-established protocols and reagents | - High specificity and low background- Robust and sensitive detection system |
| Cons | - Two-step process is more time-consuming- Requires an additional purification step after incorporation | - Potential for steric hindrance affecting incorporation- Endogenous biotin can cause background in some cell/tissue types | - Requires antibody-based detection, which can be more expensive than streptavidin-based systems |
Experimental Workflows and Validation
I. Aminoallyl-dUTP Incorporation and Labeling Workflow
The overall process involves the enzymatic incorporation of AA-dUTP into a DNA probe, followed by the chemical coupling of an amine-reactive dye.
II. Methods for Validating AA-dUTP Incorporation
1. Agarose Gel Electrophoresis (Qualitative)
This method confirms the successful synthesis of the DNA product in the presence of AA-dUTP.
-
Principle: The size of the synthesized DNA is verified by running an aliquot of the enzymatic reaction product on an agarose gel alongside a DNA ladder. A band of the expected size indicates successful amplification.[2]
-
Observation: The incorporation of AA-dUTP generally does not cause a significant shift in the migration of DNA fragments on a standard agarose gel. The primary purpose is to confirm the presence of the desired DNA product.
2. Dot Blot Assay (Semi-Quantitative)
A dot blot can be used to estimate the labeling efficiency by comparing the signal from the labeled DNA to a known standard.
-
Principle: Serial dilutions of the labeled DNA and a labeled control DNA are spotted onto a membrane. The label is then detected using an appropriate method (e.g., streptavidin-HRP for biotin, anti-DIG-AP for digoxigenin, or an antibody against a fluorescent dye). The intensity of the spots from the sample is compared to the standard to estimate the labeling efficiency.
3. Spectrophotometry (Quantitative)
This is the most common method for quantifying the degree of labeling after coupling a fluorescent dye to the aminoallyl-modified DNA.
-
Principle: The absorbance of the labeled DNA is measured at 260 nm (for DNA) and at the maximum absorbance wavelength (λmax) of the dye. These values are used to calculate the concentration of the DNA and the dye, and subsequently the dye-to-base ratio.
Experimental Protocols
Protocol 1: Enzymatic Incorporation of AA-dUTP via PCR
-
Reaction Setup: Prepare a standard PCR reaction mix. For a 50 µL reaction, a typical nucleotide mix would be:
-
10 µL 5x PCR Buffer
-
1 µL 10 mM dATP
-
1 µL 10 mM dCTP
-
1 µL 10 mM dGTP
-
0.65 µL 10 mM dTTP
-
1.35 µL 10 mM Aminoallyl-dUTP
-
Template DNA, primers, Taq polymerase, and nuclease-free water to 50 µL.
-
Note: The ratio of AA-dUTP to dTTP can be optimized, a 2:1 ratio is a good starting point.
-
-
PCR Cycling: Perform PCR with appropriate cycling conditions for your template and primers.
-
Verification (Optional): Run 5 µL of the PCR product on a 1% agarose gel to confirm amplification of a product of the correct size.
-
Purification: Purify the aminoallyl-modified DNA using a PCR purification kit or ethanol precipitation to remove unincorporated nucleotides, primers, and enzyme. This step is crucial as residual amines will compete in the subsequent coupling reaction.
Protocol 2: NHS-Ester Dye Coupling to Aminoallyl-DNA
-
Resuspend DNA: Resuspend the purified aminoallyl-DNA in 5 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).
-
Prepare Dye: Dissolve one vial of an amine-reactive NHS-ester dye in 2-3 µL of high-quality, anhydrous DMSO.
-
Coupling Reaction: Add the dissolved dye to the DNA solution. Mix well by pipetting.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature in the dark.
-
Purification: Purify the labeled DNA from the unreacted dye using a PCR purification kit, following the manufacturer's instructions. Elute the labeled DNA in nuclease-free water or TE buffer.
Protocol 3: Quantification of Labeling Efficiency by Spectrophotometry
-
Measure Absorbance: Measure the absorbance of the purified, labeled DNA at 260 nm (A260) and at the λmax of the dye (Adye) using a spectrophotometer.
-
Calculate DNA Concentration:
-
Corrected A260 = A260 - (Adye × CF260)
-
CF260 is the correction factor for the dye's absorbance at 260 nm (provided by the dye manufacturer).
-
-
DNA concentration (µg/mL) = Corrected A260 × 50 µg/mL (for dsDNA)
-
-
Calculate Dye Concentration:
-
Dye concentration (pmol/µL) = (Adye × 1,000,000) / εdye
-
εdye is the molar extinction coefficient of the dye in cm-1M-1 (provided by the dye manufacturer).
-
-
-
Calculate Degree of Labeling (DOL):
-
pmol of DNA = (µg of DNA × 1,000) / (length of DNA in bp × 650)
-
DOL (dyes per 1000 bases) = (pmol of dye / pmol of DNA) × 1000
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no DNA amplification | - Suboptimal PCR conditions- Inhibition of polymerase by AA-dUTP | - Optimize PCR parameters (annealing temperature, extension time, MgCl2 concentration).- Decrease the ratio of AA-dUTP to dTTP. |
| Low labeling efficiency | - Incomplete removal of amine-containing buffers (e.g., Tris) from the aminoallyl-DNA.- Hydrolysis of the NHS-ester dye due to moisture.- Incorrect pH of the coupling buffer. | - Ensure thorough purification of the aminoallyl-DNA. Use a purification kit or perform ethanol precipitation.- Use fresh, high-quality anhydrous DMSO to dissolve the dye. Prepare dye solution immediately before use.- Prepare fresh sodium bicarbonate buffer (pH 9.0) for the coupling reaction. |
| High background in hybridization | - Unincorporated dye not fully removed. | - Repeat the purification of the labeled DNA. |
This guide provides a framework for validating the incorporation of AA-dUTP and comparing it with alternative labeling methods. The optimal choice will depend on the specific experimental requirements and available resources. By following the detailed protocols and troubleshooting advice, researchers can achieve reliable and efficient labeling of DNA for their downstream applications.
References
A Head-to-Head Comparison: Aminoallyl-dUTP Indirect Labeling vs. Direct-Labeled dUTPs for Nucleic Acid Analysis
For researchers, scientists, and drug development professionals engaged in molecular biology techniques such as microarrays and Fluorescence In Situ Hybridization (FISH), the choice of nucleic acid labeling strategy is a critical determinant of experimental success. The two predominant methods, indirect labeling via aminoallyl-dUTP (AA-dUTP) and direct labeling with fluorescently conjugated dUTPs, each present a unique set of advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the most appropriate method for your research needs.
Principle of Labeling Methods
Indirect Labeling (AA-dUTP): This is a two-step process. Initially, an amine-modified nucleotide, aminoallyl-dUTP, is incorporated into the DNA during enzymatic synthesis (e.g., reverse transcription or PCR).[1][2][3] Subsequently, an amine-reactive fluorescent dye (commonly an NHS-ester) is chemically coupled to the incorporated aminoallyl groups.[1][4]
Direct Labeling: In this single-step method, a dUTP that is already conjugated to a fluorescent dye is directly incorporated into the growing DNA strand by a polymerase.
Performance Comparison: AA-dUTP vs. Direct-Labeled dUTPs
The choice between these two labeling strategies often involves a trade-off between labeling efficiency, enzymatic incorporation efficiency, and experimental workflow complexity.
| Performance Metric | AA-dUTP (Indirect Labeling) | Direct-Labeled dUTPs | Key Considerations |
| Enzymatic Incorporation Efficiency | Generally higher due to the smaller size of the AA-dUTP molecule, leading to less steric hindrance for the polymerase. Aminoallyl-NTPs are incorporated with similar efficiency as unmodified NTPs. | Can be lower, as the bulky fluorescent dye attached to the dUTP can sterically hinder the polymerase, potentially leading to lower yields of labeled probes, especially with high degrees of labeling. | The choice of polymerase and the specific dye can significantly impact incorporation efficiency in direct labeling. |
| Labeling Efficiency & Consistency | This two-step process can result in a uniform and high degree of labeling. The labeling efficiency can be around 5-8 dyes per 100 bases. | Can be variable and may introduce dye bias, where different fluorescent dyes (e.g., Cy3 vs. Cy5) are incorporated with different efficiencies. However, for fragments above 200 bp, direct labeling with Cy5-dUTPs can achieve more efficient labeling. | The linker arm length between the nucleotide and the dye in direct-labeled dUTPs can affect incorporation efficiency and signal intensity. |
| Signal Intensity | Can lead to increased fluorescent signal intensities compared to direct labeling, potentially due to a higher rate of reverse transcription in the presence of the smaller AA-dUTP. | The signal intensity is directly proportional to the number of incorporated labeled dUTPs. However, high-density labeling can sometimes lead to fluorescence quenching. | The choice of fluorescent dye is critical. For example, Alexa Fluor dyes are often brighter and more photostable than Cy dyes. |
| Workflow Complexity | More complex, involving two separate reactions (enzymatic incorporation and chemical coupling) with an intermediate purification step. | Simpler and faster, as labeling occurs in a single enzymatic reaction. | The multi-step nature of indirect labeling increases the potential for sample loss and introduces more variables. |
| Cost-Effectiveness | Generally more economical, as unlabeled AA-dUTP is less expensive than pre-labeled fluorescent dUTPs. | Can be more expensive due to the higher cost of fluorescently conjugated nucleotides. | For high-throughput applications, the cost savings of the indirect method can be substantial. |
| Flexibility | Offers greater flexibility in the choice of fluorescent dye, as any amine-reactive dye can be used for the coupling reaction. | The choice of fluorophore is limited to the commercially available directly conjugated dUTPs. | Indirect labeling allows for the use of novel or custom dyes. |
Experimental Workflows
To visually compare the two methodologies, the following diagrams illustrate the key steps in each process.
Caption: Workflow for indirect labeling using AA-dUTP.
Caption: Workflow for direct labeling using fluorescently-labeled dUTPs.
Experimental Protocols
Below are generalized protocols for key experiments. Note that specific reagent concentrations and incubation times may need to be optimized for your particular application.
Protocol 1: Indirect Labeling of cDNA using AA-dUTP
This protocol is adapted for generating labeled cDNA from total RNA for microarray analysis.
Part 1: Enzymatic Incorporation of Aminoallyl-dUTP
-
Reaction Setup: In a nuclease-free tube, combine the following:
-
Total RNA (10-20 µg) or poly(A)+ RNA (200-400 ng)
-
Primers (e.g., oligo(dT) or random primers)
-
Nuclease-free water to a final volume of ~15 µL.
-
-
Denaturation: Incubate the mixture at 70°C for 10 minutes, then immediately place on ice for 5 minutes.
-
Reverse Transcription Mix: Prepare a master mix containing:
-
5X First-Strand Buffer
-
DTT (0.1 M)
-
dNTP mix with AA-dUTP (e.g., 0.5 mM dATP, dCTP, dGTP; 0.3 mM AA-dUTP; 0.15 mM dTTP)
-
-
Reverse Transcription: Add the reverse transcription mix to the RNA/primer tube. Add reverse transcriptase (e.g., SuperScript II) and incubate at 42°C for 2 hours.
-
RNA Hydrolysis: Add NaOH to a final concentration of 0.2 M and incubate at 65°C for 15 minutes to hydrolyze the RNA. Neutralize the reaction with an equimolar amount of HCl.
-
Purification: Purify the amine-modified cDNA using a PCR purification kit to remove unincorporated nucleotides and other reaction components.
Part 2: Coupling with Amine-Reactive Dyes
-
Resuspend cDNA: Resuspend the purified, amine-modified cDNA in a coupling buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0).
-
Dye Preparation: Dissolve an aliquot of an amine-reactive fluorescent dye (e.g., Cy3 or Cy5 NHS-ester) in DMSO.
-
Coupling Reaction: Add the dissolved dye to the cDNA solution. Incubate for 1-2 hours at room temperature in the dark.
-
Final Purification: Purify the labeled cDNA from the unreacted dye using a DNA purification kit or ethanol precipitation.
Protocol 2: Direct Labeling of cDNA using Fluorescently Labeled dUTP
This protocol is a general guide for direct labeling during reverse transcription.
-
Reaction Setup: In a nuclease-free tube, combine:
-
Total RNA (10-20 µg) or poly(A)+ RNA (200-400 ng)
-
Primers (e.g., oligo(dT) or random primers)
-
Nuclease-free water to a final volume of ~15 µL.
-
-
Denaturation: Incubate at 70°C for 10 minutes, then place on ice for 5 minutes.
-
Labeling Master Mix: Prepare a master mix containing:
-
5X First-Strand Buffer
-
DTT (0.1 M)
-
dNTP mix including the fluorescently labeled dUTP (e.g., a 3:1 ratio of labeled dUTP to unlabeled dTTP is often recommended).
-
-
Labeling Reaction: Add the labeling master mix to the RNA/primer tube. Add reverse transcriptase and incubate at 42°C for 1-2 hours.
-
Enzyme Inactivation: Inactivate the reverse transcriptase by incubating at 70°C for 10 minutes.
-
RNA Degradation: Add RNase H and incubate at 37°C for 30 minutes to degrade the RNA template.
-
Purification: Purify the fluorescently labeled cDNA using a PCR purification kit to remove unincorporated labeled nucleotides.
Conclusion
The decision to use AA-dUTP indirect labeling or direct-labeled dUTPs depends on the specific requirements of the experiment.
-
Choose AA-dUTP (Indirect Labeling) when:
-
Cost is a major consideration.
-
High and consistent labeling efficiency is crucial.
-
Flexibility in fluorophore choice is desired.
-
The polymerase used is sensitive to bulky adducts on the dNTP.
-
-
Choose Direct-Labeled dUTPs when:
-
A simpler, faster workflow is a priority.
-
Working with longer DNA fragments where direct labeling can be more efficient.
-
Potential sample loss from multiple purification steps is a concern.
-
For many applications, especially in microarray analysis, the indirect labeling method using aminoallyl-dUTP has been a popular choice due to its cost-effectiveness and the high quality of the resulting labeled probes. However, the convenience and speed of direct labeling make it an attractive option, particularly as polymerases with improved acceptance of modified nucleotides become more widely available. Ultimately, a careful consideration of the experimental goals, budget, and available resources will guide the optimal choice of labeling strategy.
References
A Head-to-Head Comparison: AA-dUTP vs. Biotin-dUTP for DNA Probe Generation
For researchers, scientists, and drug development professionals, the choice of labeling method for DNA probes is a critical step that can significantly impact the sensitivity, specificity, and overall success of an experiment. The two most common non-radioactive labeling methods involve the incorporation of either aminoallyl-dUTP (AA-dUTP) for indirect labeling or biotin-dUTP for direct labeling. This guide provides an objective comparison of these two methods, supported by experimental principles and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.
The fundamental difference between these two methods lies in the labeling strategy. AA-dUTP labeling is an indirect, two-step process where an amine-modified nucleotide is first incorporated into the DNA probe, which is then chemically coupled to a fluorescent dye or other reporter molecule. In contrast, biotin-dUTP is directly incorporated into the probe enzymatically, and its detection relies on the high-affinity interaction between biotin and streptavidin, which is typically conjugated to a reporter.
Performance Comparison: AA-dUTP vs. Biotin-dUTP
| Parameter | AA-dUTP (Indirect Labeling) | Biotin-dUTP (Direct Labeling) |
| Labeling Strategy | Two-step: Enzymatic incorporation of AA-dUTP followed by chemical coupling of a reporter molecule. | One-step: Direct enzymatic incorporation of biotin-labeled dUTP. |
| Labeling Efficiency | High and consistent. Optimal labeling for FISH is reported to be around 5-8 dyes per 100 bases. | Can be variable and potentially lower due to steric hindrance from the bulky biotin molecule affecting polymerase efficiency. |
| Detection | Direct detection of the coupled fluorophore. | Indirect detection via streptavidin conjugated to a fluorophore or an enzyme (e.g., HRP) for signal amplification. |
| Signal Intensity | Generally high and tunable by adjusting the dye-to-nucleotide ratio. | Can be high, especially with enzymatic signal amplification (e.g., tyramide signal amplification), but this can also increase background.[2][3] |
| Signal-to-Noise Ratio | Often higher due to more uniform labeling and direct detection. | May be lower due to potential non-specific binding of streptavidin conjugates, though signal amplification can improve it. |
| Flexibility | High. A single batch of AA-dUTP labeled probe can be coupled with various reporter molecules (different fluorophores, haptens, etc.). | Lower. The probe is directly labeled with biotin, limiting detection to biotin-binding proteins. |
| Cost | Can be more cost-effective as fluorescent dyes are coupled in a separate step, and unmodified dNTPs are generally less expensive. | Can be more expensive, especially when using specialized biotin-conjugated nucleotides. |
| Time | More time-consuming due to the two-step process. | Faster as it is a single enzymatic reaction. |
Experimental Workflows
The choice between AA-dUTP and biotin-dUTP will also depend on the desired experimental workflow. The following diagrams illustrate the key steps in each process.
Experimental Protocols
Below are representative protocols for generating DNA probes using both AA-dUTP and biotin-dUTP via nick translation.
Protocol 1: Aminoallyl-dUTP (AA-dUTP) Labeling by Nick Translation
This protocol is a two-step procedure involving the initial incorporation of AA-dUTP into the DNA probe followed by the chemical coupling of an amine-reactive fluorescent dye.
Materials:
-
DNA template (1 µg)
-
10x Nick Translation Buffer (0.5 M Tris-HCl, pH 7.8, 50 mM MgCl₂, 0.5 mg/mL BSA)
-
dNTP mix (0.2 mM dATP, 0.2 mM dCTP, 0.2 mM dGTP, 0.1 mM dTTP)
-
1 mM Aminoallyl-dUTP (AA-dUTP)
-
DNase I (diluted appropriately)
-
DNA Polymerase I
-
Nuclease-free water
-
0.5 M EDTA, pH 8.0
-
Purification columns (e.g., PCR purification kit)
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
Amine-reactive fluorescent dye (e.g., NHS-ester of Cy3 or Cy5) dissolved in DMSO
Procedure:
Step 1: Enzymatic Incorporation of AA-dUTP
-
On ice, combine the following in a microcentrifuge tube:
-
1 µg DNA template
-
5 µL 10x Nick Translation Buffer
-
5 µL dNTP mix
-
2.5 µL 1 mM AA-dUTP
-
DNase I (empirically determined amount for desired probe size)
-
1 µL DNA Polymerase I (10 U/µL)
-
Nuclease-free water to a final volume of 50 µL.
-
-
Mix gently and centrifuge briefly.
-
Incubate at 15°C for 2-4 hours.
-
Stop the reaction by adding 5 µL of 0.5 M EDTA.
-
Purify the amine-modified DNA using a PCR purification kit according to the manufacturer's instructions. Elute in a non-amine-containing buffer (e.g., water or phosphate buffer).
Step 2: Coupling of Amine-Reactive Dye
-
Dry the purified amine-modified DNA in a vacuum centrifuge.
-
Resuspend the DNA pellet in 5 µL of 0.1 M sodium bicarbonate buffer, pH 9.0.
-
In a separate tube, dissolve one vial of amine-reactive dye in 5 µL of high-quality, anhydrous DMSO.
-
Add the 5 µL of dissolved dye to the resuspended DNA.
-
Incubate for 1-2 hours at room temperature in the dark.
-
Purify the labeled probe using a PCR purification kit to remove uncoupled dye. Elute in a suitable buffer (e.g., TE buffer).
-
The labeled probe is now ready for use in hybridization experiments.
Protocol 2: Biotin-dUTP Labeling by Nick Translation
This protocol outlines the direct incorporation of biotin-16-dUTP into a DNA probe.
Materials:
-
DNA template (1 µg)
-
10x Nick Translation Buffer (0.5 M Tris-HCl, pH 7.5, 50 mM MgCl₂, 100 mM 2-mercaptoethanol)
-
dNTP mix (0.2 mM dATP, 0.2 mM dCTP, 0.2 mM dGTP)
-
1 mM Biotin-16-dUTP
-
0.2 mM dTTP
-
DNase I (diluted appropriately)
-
DNA Polymerase I
-
Nuclease-free water
-
0.5 M EDTA, pH 8.0
-
Purification columns (e.g., spin column)
Procedure:
-
On ice, combine the following in a microcentrifuge tube:
-
1 µg DNA template
-
5 µL 10x Nick Translation Buffer
-
5 µL dNTP mix (without dTTP)
-
2.5 µL 0.2 mM dTTP
-
2.5 µL 1 mM Biotin-16-dUTP
-
DNase I (empirically determined amount for desired probe size)
-
1 µL DNA Polymerase I (10 U/µL)
-
Nuclease-free water to a final volume of 50 µL.
-
-
Mix gently and centrifuge briefly.
-
Incubate at 15°C for 2 hours.
-
Stop the reaction by adding 5 µL of 0.5 M EDTA.
-
Purify the biotinylated probe using a spin column to remove unincorporated biotin-dUTP.
-
The biotin-labeled probe is ready for use in hybridization and subsequent detection with streptavidin conjugates.
Conclusion
The choice between AA-dUTP and biotin-dUTP for probe generation depends on the specific requirements of the experiment. For applications demanding high sensitivity, flexibility in reporter choice, and a robust signal-to-noise ratio, the indirect labeling approach with AA-dUTP is often superior. The two-step process allows for a higher and more consistent incorporation of the modified nucleotide, leading to potentially brighter and more reliable results.
Conversely, when speed and simplicity are paramount, and a well-established detection system is in place, biotin-dUTP offers a straightforward, one-step labeling method. The strength of the biotin-streptavidin interaction provides a reliable detection mechanism, although care must be taken to minimize non-specific binding and potential background issues.
Ultimately, the optimal choice will be dictated by the experimental goals, available resources, and the specific application, such as FISH, microarrays, or blotting techniques.
References
Assessing the Labeling Efficiency of AA-dUTP: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate and efficient labeling of nucleic acids is paramount for a multitude of applications, from microarray analysis to cell proliferation assays. Aminoallyl-dUTP (AA-dUTP) has emerged as a versatile tool for indirect labeling of DNA. This guide provides an objective comparison of AA-dUTP's performance against other common alternatives, supported by experimental data and detailed protocols.
Executive Summary
Aminoallyl-dUTP (AA-dUTP) offers a robust and cost-effective two-step method for labeling DNA. This indirect approach involves the enzymatic incorporation of AA-dUTP into the DNA backbone, followed by the chemical coupling of an amine-reactive fluorescent dye or hapten. This strategy often leads to higher and more consistent labeling densities compared to the direct incorporation of bulky dye-conjugated nucleotides, which can be inefficiently utilized by DNA polymerases.
This guide compares the labeling efficiency and workflows of AA-dUTP with three other widely used methods:
-
Biotin-dUTP: A well-established method for indirect detection using the high-affinity biotin-streptavidin interaction.
-
5-ethynyl-2'-deoxyuridine (EdU): A modern approach for labeling newly synthesized DNA, detected via a highly efficient and specific "click" chemistry reaction.
-
5-bromo-2'-deoxyuridine (BrdU): A traditional method for proliferation assays that relies on antibody-based detection.
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and performance metrics of each labeling method. It is important to note that direct quantitative comparisons across different studies can be challenging due to variations in experimental conditions. However, the data presented reflects the general consensus within the scientific literature.
Table 1: Comparison of Labeling Efficiency and Signal Intensity
| Feature | AA-dUTP | Biotin-dUTP | EdU (Click Chemistry) | BrdU (Immunodetection) |
| Labeling Principle | Two-step: Enzymatic incorporation of aminoallyl-dUTP followed by chemical dye coupling. | One-step enzymatic incorporation of biotin-dUTP. | One-step enzymatic incorporation of EdU. | One-step enzymatic incorporation of BrdU. |
| Detection Method | Direct fluorescence of coupled dye. | Indirect detection with fluorescently labeled streptavidin. | Covalent reaction with a fluorescent azide ("click" chemistry). | Indirect detection with a specific anti-BrdU antibody. |
| Relative Incorporation Efficiency | High | Moderate to High | High | High |
| Relative Signal Intensity | High | High (signal amplification possible) | Very High | High |
| Signal-to-Noise Ratio | Good to Excellent | Good to Excellent | Excellent | Good |
Table 2: Comparison of Workflow and Experimental Considerations
| Feature | AA-dUTP | Biotin-dUTP | EdU (Click Chemistry) | BrdU (Immunodetection) |
| Workflow Complexity | Moderate (two steps) | Simple | Simple and fast | Complex and lengthy |
| Requirement for Harsh Reagents | No | No | No | Yes (DNA denaturation with acid or heat required) |
| Multiplexing Capability | Excellent | Good | Excellent | Limited (harsh conditions can damage other epitopes) |
| Cost-Effectiveness | High | Moderate | Moderate to High | Moderate |
| Primary Applications | Microarrays, FISH, PCR product labeling | Microarrays, FISH, EMSA, Southern/Northern blotting | Cell proliferation, DNA synthesis imaging | Cell proliferation, cell cycle analysis |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the conceptual workflows for each of the discussed DNA labeling and detection methods.
Experimental Protocols
The following are generalized protocols for the key experiments. Optimal conditions may vary depending on the specific application, cell type, or enzyme used.
Protocol 1: AA-dUTP Labeling of DNA by PCR
-
PCR Setup:
-
Assemble a standard PCR reaction mixture containing DNA template, primers, DNA polymerase, and a dNTP mix with a modified ratio of dTTP to AA-dUTP. A common starting point is a 2:1 to 1:2 ratio of AA-dUTP to dTTP.
-
The final concentration of each dNTP (dATP, dCTP, dGTP) is typically 200 µM, while the combined concentration of dTTP and AA-dUTP is also 200 µM.
-
-
PCR Amplification:
-
Perform PCR using standard cycling conditions appropriate for the template and primers.
-
-
Purification of Amine-Modified DNA:
-
Purify the PCR product using a PCR purification kit or ethanol precipitation to remove unincorporated nucleotides and primers.
-
-
Dye Coupling:
-
Resuspend the purified amine-modified DNA in a coupling buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0).
-
Add the amine-reactive fluorescent dye (e.g., an NHS-ester of Cy3 or Cy5) dissolved in a small volume of anhydrous DMSO.
-
Incubate for 1-2 hours at room temperature in the dark.
-
-
Purification of Labeled DNA:
-
Purify the labeled DNA from the unreacted dye using a purification kit, ethanol precipitation, or gel filtration.
-
Protocol 2: Biotin-dUTP Labeling of DNA by Nick Translation
-
Reaction Setup:
-
Combine the DNA to be labeled, a dNTP mix containing biotin-dUTP in place of or in addition to dTTP, DNase I, and DNA Polymerase I in a reaction buffer.
-
The ratio of biotin-dUTP to dTTP can be optimized to achieve the desired labeling density.
-
-
Incubation:
-
Incubate the reaction at 15°C for 1-2 hours. The DNase I will introduce nicks into the DNA, and DNA Polymerase I will incorporate biotin-dUTP as it synthesizes new DNA from these nicks.
-
-
Reaction Termination:
-
Stop the reaction by adding EDTA.
-
-
Purification:
-
Purify the biotinylated DNA using a spin column or ethanol precipitation.
-
-
Detection:
-
For visualization (e.g., on a blot), block the membrane to prevent non-specific binding.
-
Incubate with a streptavidin-conjugate (e.g., streptavidin-HRP for chemiluminescent detection or fluorescently labeled streptavidin).
-
Wash and develop the signal according to the manufacturer's instructions for the chosen detection reagent.
-
Protocol 3: EdU Labeling and Detection in Cultured Cells
-
Cell Labeling:
-
Add EdU to the cell culture medium at a final concentration of 10 µM.
-
Incubate the cells for a desired period (e.g., 1-2 hours) to allow for EdU incorporation into newly synthesized DNA.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 15 minutes at room temperature.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.5% Triton X-100 in PBS) for 20 minutes.
-
-
Click Reaction:
-
Prepare the click reaction cocktail containing a fluorescent azide, a copper(I) catalyst, and a reaction buffer.
-
Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells with PBS.
-
The cells are now ready for imaging by fluorescence microscopy or analysis by flow cytometry.
-
Protocol 4: BrdU Labeling and Immunodetection in Cultured Cells
-
Cell Labeling:
-
Add BrdU to the cell culture medium at a final concentration of 10 µM.
-
Incubate the cells for the desired pulse duration.
-
-
Fixation and Permeabilization:
-
Fix and permeabilize the cells as described for the EdU protocol.
-
-
DNA Denaturation:
-
Treat the cells with 2 M HCl for 10-30 minutes at room temperature to denature the DNA and expose the incorporated BrdU.
-
Neutralize the acid with a solution such as 0.1 M sodium borate, pH 8.5.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., PBS with 1% BSA).
-
Incubate with a primary anti-BrdU antibody for 1 hour at room temperature.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour.
-
-
Washing and Imaging:
-
Wash the cells and mount for fluorescence microscopy or prepare for flow cytometry analysis.
-
Conclusion
The choice of a DNA labeling method depends on the specific experimental goals, available resources, and the need for multiplexing. AA-dUTP stands out as a highly efficient and economical method for generating fluorescently labeled DNA probes, particularly for microarray applications. Its two-step nature allows for the efficient incorporation of a small, minimally disruptive modification, followed by versatile and high-density labeling with a wide range of fluorescent dyes.
For cell proliferation studies, EdU with click chemistry detection offers a superior alternative to the traditional BrdU method, providing a faster, more sensitive, and less harsh workflow that is more compatible with multiplexing. Biotin-dUTP remains a reliable and versatile tool for a variety of applications, especially when signal amplification is desired. Each method has its own set of advantages and disadvantages, and a thorough understanding of these is crucial for designing and executing successful experiments.
A Comparative Guide to the Quality Control of AA-dUTP Labeled Probes
For Researchers, Scientists, and Drug Development Professionals
In molecular biology, the quality of labeled nucleic acid probes is paramount for the accuracy and reliability of various applications, including fluorescence in situ hybridization (FISH), microarrays, and blotting techniques. This guide provides a comprehensive comparison of quality control methods for aminoallyl-dUTP (AA-dUTP) labeled probes and other common labeling alternatives. We present supporting experimental data, detailed protocols for key quality control experiments, and visual workflows to aid in the selection and validation of the most suitable probes for your research needs.
Comparing Labeling Chemistries: Indirect vs. Direct Methods
Nucleic acid probes can be labeled using two primary strategies: indirect and direct labeling.
-
Indirect Labeling (e.g., AA-dUTP): This two-step method involves the enzymatic incorporation of a modified nucleotide, such as aminoallyl-dUTP, into the DNA probe. This is followed by a chemical coupling reaction where an amine-reactive fluorescent dye or hapten (like biotin or digoxigenin) is conjugated to the incorporated aminoallyl groups. This method offers flexibility in the choice of label and can result in high labeling densities.
-
Direct Labeling: In this approach, a fluorescently- or hapten-labeled deoxynucleotide (e.g., fluorescently-labeled dUTP or biotin-dUTP) is directly incorporated into the probe during the enzymatic synthesis. This method is simpler and faster as it involves a single step.
The choice between these methods depends on the specific application, required sensitivity, and experimental workflow.
Key Quality Control Parameters
Regardless of the labeling method, several key parameters must be assessed to ensure probe quality and performance. These include:
-
Labeling Efficiency (Degree of Labeling): This is the measure of the number of label molecules incorporated per 100 bases of the probe. It is a critical factor influencing the signal intensity of the hybridization experiment.
-
Purity: The presence of unincorporated nucleotides, free dye, or short, labeled fragments can lead to high background and reduced signal-to-noise ratios.
-
Integrity: The labeled probe should be of the correct size and free from degradation to ensure specific hybridization to the target sequence.
-
Hybridization Performance: The ultimate test of a probe's quality is its ability to generate a strong, specific signal with low background in the intended application.
Quantitative Performance Comparison
The following table summarizes a comparative analysis of key performance metrics for probes labeled via the indirect AA-dUTP method versus direct labeling with fluorescently-labeled dUTP and biotin-dUTP.
| Parameter | AA-dUTP (Indirect Fluorescent) | Direct Fluorescent-dUTP | Biotin-dUTP (Indirect Detection) | Reference |
| Typical Labeling Efficiency (Dyes/100 bases) | 5 - 8 | 2 - 5 | N/A (Hapten) | [1] |
| Relative Signal Intensity | High | Moderate to High | Very High (with amplification) | [2] |
| Signal-to-Noise Ratio | Good to Excellent | Good | Excellent | [3] |
| Flexibility in Label Choice | High | Low | Moderate (detection reagents) | |
| Workflow Complexity | High (Two-step) | Low (One-step) | Moderate (Multi-step detection) |
Experimental Protocols for Quality Control
Accurate assessment of probe quality requires robust experimental protocols. Below are detailed methodologies for essential quality control assays.
Spectrophotometric Determination of Labeling Efficiency
This method is used to calculate the degree of labeling (DoL) for fluorescently labeled probes.
Protocol:
-
Purify the Labeled Probe: Remove unincorporated dyes and nucleotides using a suitable method such as ethanol precipitation or a spin column.
-
Measure Absorbance:
-
Measure the absorbance of the purified probe solution at the absorbance maximum of the nucleic acid (typically 260 nm, A260).
-
Measure the absorbance at the absorbance maximum of the fluorescent dye (Adye).
-
-
Calculate the Concentration of the Nucleic Acid:
-
Nucleic Acid Concentration (µg/mL) = A260 × dilution factor × extinction coefficient of DNA (typically 50 µg/mL for dsDNA).
-
-
Calculate the Concentration of the Dye:
-
Dye Concentration (pmol/µL) = (Adye × dilution factor) / (molar extinction coefficient of the dye × path length in cm).
-
-
Calculate the Degree of Labeling:
-
DoL = (pmol of dye) / (pmol of nucleic acid).
-
pmol of nucleic acid = (µg of nucleic acid × 1000) / (length of probe in bases × 330 pg/pmol).
-
Agarose Gel Electrophoresis for Integrity and Purity Assessment
This technique verifies the size and integrity of the labeled probe and can provide a qualitative assessment of purity.
Protocol:
-
Prepare an Agarose Gel: Prepare a 1-2% agarose gel in a suitable running buffer (e.g., TBE or TAE).
-
Prepare Samples: Mix a small amount of the labeled probe with loading dye. It is also useful to run an unlabeled control probe and a DNA ladder for size comparison.
-
Run the Gel: Load the samples into the wells and run the electrophoresis at a constant voltage until the dye front has migrated an adequate distance.
-
Visualize the Bands:
-
For fluorescently labeled probes, visualize the gel directly on a UV transilluminator or a gel imager with the appropriate filter set.
-
For hapten-labeled probes (e.g., biotin), the probe can be visualized after transfer to a membrane and detection with a streptavidin-conjugate.
-
The presence of a single, sharp band at the expected size indicates a high-quality probe. Smearing may indicate degradation, and the presence of smaller bands can indicate unincorporated labels or primer-dimers.[4][5]
-
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Reverse-phase HPLC is a powerful technique for assessing the purity of labeled oligonucleotide probes.
Protocol:
-
System Preparation:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.
-
Mobile Phase B: 0.1 M TEAA in acetonitrile.
-
-
Sample Preparation: Dilute the purified probe in Mobile Phase A.
-
Run HPLC:
-
Inject the sample onto the column.
-
Elute with a gradient of increasing Mobile Phase B.
-
Monitor the elution profile using a UV detector (at 260 nm for the oligonucleotide) and a fluorescence detector (at the excitation/emission wavelengths of the dye).
-
-
Data Analysis: A pure probe will show a single major peak in both the UV and fluorescence chromatograms. The presence of multiple peaks indicates impurities such as unlabeled probes, free dye, or synthesis failure products.
Visualizing the Workflows
The following diagrams, generated using the DOT language, illustrate the key workflows described in this guide.
Caption: Comparison of indirect and direct probe labeling workflows.
Caption: General workflow for the quality control of labeled probes.
Troubleshooting Poor Hybridization Signals
Weak or no signal in a hybridization experiment can be due to several factors related to probe quality.
| Problem | Possible Cause | Recommended Action | Reference |
| Weak or No Signal | Low labeling efficiency | Re-label the probe, optimizing the ratio of labeled to unlabeled nucleotides. | |
| Probe degradation | Check probe integrity by gel electrophoresis. Synthesize a new probe if necessary. | ||
| Inefficient hybridization | Optimize hybridization temperature, time, and probe concentration. | ||
| High Background | Unincorporated labels or free dye | Purify the probe again using a spin column or HPLC. | |
| Non-specific binding | Increase the stringency of the post-hybridization washes. Include blocking agents in the hybridization buffer. |
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic synthesis of biotin-labeled polynucleotides: novel nucleic acid affinity probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FISH Tips and Troubleshooting - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. biotium.com [biotium.com]
A Comparative Analysis of Aminoallyl-dUTP from Leading Suppliers for Labeling Applications
Product Specifications
A summary of the key specifications for AA-dUTP from the three suppliers is presented in the table below. This information has been compiled from the suppliers' product information sheets.
| Feature | Thermo Fisher Scientific | Jena Bioscience | Sigma-Aldrich (Merck) |
| Product Name | Aminoallyl-dUTP | Aminoallyl-dUTP | Aminoallyl-dUTP sodium salt |
| Purity | Information not available | ≥ 95% (HPLC)[1] | ≥85%[2] |
| Formulation | Solution in water (10 mM, 50 mM) | Solution in water (10 mM, 100 mM) or lyophilized solid[1] | Lyophilized powder[2] |
| Concentration | 10 mM, 50 mM | 10 mM, 100 mM (solutions)[1] | Not applicable (solid) |
| Storage | -20°C | -20°C | -20°C |
| Quality Control | Functionally tested in reverse transcription. | Purity confirmed by HPLC. | Purity specified as ≥85%. |
Experimental Protocols
To facilitate a direct comparison of AA-dUTP from different suppliers, the following experimental protocols for reverse transcription labeling and subsequent dye coupling are provided. These protocols are based on standard methodologies and can be adapted for specific applications.
I. Enzymatic Incorporation of Aminoallyl-dUTP via Reverse Transcription
This protocol describes the synthesis of aminoallyl-modified cDNA from an RNA template.
Materials:
-
Total RNA or mRNA template
-
Oligo(dT) or random primers
-
Reverse transcriptase (e.g., SuperScript™ III or RevertAid)
-
5X Reaction Buffer (supplied with reverse transcriptase)
-
RNase inhibitor
-
dNTP mix (dATP, dCTP, dGTP at 10 mM each)
-
Aminoallyl-dUTP (from each supplier, reconstituted to 10 mM if lyophilized)
-
dTTP (10 mM)
-
Nuclease-free water
Procedure:
-
Prepare the RNA/primer mix: In a nuclease-free tube, combine:
-
1-5 µg of total RNA or 0.5-2 µg of mRNA
-
1 µL of oligo(dT) (500 µg/mL) or random primers (500 µg/mL)
-
Nuclease-free water to a final volume of 12 µL
-
-
Denature RNA: Incubate the tube at 65°C for 5 minutes, then immediately place on ice for at least 1 minute.
-
Prepare the reverse transcription master mix: In a separate tube, prepare a master mix for each AA-dUTP to be tested. For each reaction, combine:
-
4 µL of 5X Reaction Buffer
-
1 µL of RNase inhibitor (40 U/µL)
-
2 µL of dNTP mix (10 mM each dATP, dCTP, dGTP)
-
1.5 µL of 10 mM dTTP
-
1.5 µL of 10 mM Aminoallyl-dUTP
-
1 µL of Reverse Transcriptase (200 U/µL)
-
-
Combine and incubate: Add 8 µL of the master mix to the 12 µL of denatured RNA/primer mix. Mix gently by pipetting.
-
Incubate at 42°C for 2 hours.
-
Hydrolyze the RNA: Add 10 µL of 0.5 M NaOH/50 mM EDTA and incubate at 65°C for 15 minutes.
-
Neutralize the reaction: Add 10 µL of 0.5 M HCl.
-
Purify the aminoallyl-cDNA: Use a PCR purification kit to purify the cDNA. Elute in 30 µL of elution buffer (e.g., 10 mM Tris-HCl, pH 8.5).
II. Amine-Reactive Dye Coupling
This protocol describes the labeling of the aminoallyl-modified cDNA with an amine-reactive fluorescent dye (e.g., Cy3 or Cy5 NHS ester).
Materials:
-
Purified aminoallyl-cDNA
-
Amine-reactive dye (e.g., Cy3 or Cy5 NHS ester), reconstituted in DMSO
-
0.1 M sodium bicarbonate buffer, pH 9.0
-
4 M hydroxylamine
Procedure:
-
Dry the cDNA: Dry the purified aminoallyl-cDNA in a vacuum centrifuge.
-
Resuspend the cDNA: Resuspend the dried cDNA pellet in 5 µL of 0.1 M sodium bicarbonate buffer, pH 9.0.
-
Prepare the dye: Add 5 µL of the reconstituted amine-reactive dye to the resuspended cDNA.
-
Incubate: Incubate the reaction for 1 hour at room temperature in the dark.
-
Quench the reaction: Add 5 µL of 4 M hydroxylamine to quench the unreacted dye. Incubate for 15 minutes at room temperature in the dark.
-
Purify the labeled cDNA: Purify the labeled cDNA using a PCR purification kit to remove unincorporated dye. Elute in a suitable buffer for your downstream application.
Performance Evaluation
To quantitatively compare the performance of AA-dUTP from different suppliers, the following parameters should be assessed:
-
Labeling Efficiency: The efficiency of dye incorporation can be determined spectrophotometrically by measuring the absorbance of the purified labeled cDNA at the dye's maximum absorption wavelength and at 260 nm (for DNA). The ratio of dye to nucleotide can then be calculated.
-
Yield of Labeled cDNA: The total yield of purified labeled cDNA can be quantified using a spectrophotometer or a fluorometer.
-
Performance in Downstream Applications: The performance of the labeled probes should be evaluated in the intended application (e.g., microarray, FISH). For microarrays, this would involve hybridizing the probes to an array and comparing the signal intensities and signal-to-noise ratios.
Visualizing the Workflow and Principles
To better understand the experimental process and the underlying molecular interactions, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for comparing AA-dUTP from different suppliers.
Caption: The two-step process of indirect nucleic acid labeling using AA-dUTP.
By following the provided protocols and evaluation guidelines, researchers can make an informed decision on the most suitable AA-dUTP for their specific needs, ultimately leading to more robust and reliable experimental outcomes.
References
A Comparative Guide to AA-dUTP Labeled Probes for Clinical Diagnostics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of aminoallyl-dUTP (AA-dUTP) labeled probes with alternative methods for use in clinical diagnostics. The information presented is based on experimental data and established protocols to assist researchers in making informed decisions for their specific applications.
Introduction to AA-dUTP Labeling
Aminoallyl-dUTP is a modified deoxyuridine triphosphate that can be enzymatically incorporated into DNA probes. This incorporation introduces a primary amine group, which can then be chemically coupled to an amine-reactive fluorescent dye or other reporter molecules. This two-step, indirect labeling process offers a versatile and often more cost-effective alternative to direct labeling methods, where fluorescently modified nucleotides are incorporated in a single step.
Performance Comparison: AA-dUTP vs. Alternative Labeling Methods
The choice of a probe labeling strategy can significantly impact the performance of diagnostic assays such as Fluorescence In Situ Hybridization (FISH). Below is a comparison of key performance indicators for AA-dUTP labeled probes versus direct labeling and biotin-based detection methods.
Quantitative Data Summary
| Performance Metric | AA-dUTP Indirect Labeling | Direct Labeling (Fluorescent-dUTP) | Biotin-based Indirect Labeling |
| Labeling Efficiency | High; enzymatic incorporation of AA-dUTP is efficient, followed by a chemical coupling step. One study noted that with a long linker, up to 18% of possible substitution sites could be labeled by nick translation[1]. | Variable; can be lower due to steric hindrance from the bulky fluorescent dye affecting polymerase activity. PCR-based labeling with a long linker achieved up to 28% substitution[1]. | High; enzymatic incorporation of biotin-dUTP is generally efficient. |
| Signal Intensity | Can be higher due to the potential for incorporating multiple fluorophores per probe and reduced steric hindrance during hybridization. Some studies have shown an increase in fluorescent signal intensities with the amino-allyl method compared to direct incorporation[2]. | Generally provides bright signals, but high-density labeling can lead to fluorescence quenching[3]. The linker length between the nucleotide and the fluorophore can impact signal intensity[1]. | Strong signal amplification is possible through the use of streptavidin-enzyme conjugates and chromogenic or fluorogenic substrates. |
| Signal-to-Noise Ratio | Generally high, with low background staining. | Good, but can be affected by non-specific binding of highly fluorescent probes. | Can be very high with amplification, but may also be prone to higher background if blocking is not optimal. |
| Cost-Effectiveness | Generally more economical than using pre-labeled fluorescent nucleotides. | Can be more expensive due to the high cost of fluorescently labeled dNTPs. | Can be cost-effective, with the main cost associated with the detection reagents. |
| Versatility | High; the same amine-modified probe can be labeled with a wide variety of different fluorophores or other reporter molecules. | Lower; the fluorophore is fixed during the enzymatic labeling step. | High; biotinylated probes can be detected with various streptavidin conjugates (enzymes, fluorophores). |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for key experiments involving AA-dUTP labeled probes.
I. AA-dUTP Probe Labeling via Nick Translation (Two-Step)
A. Enzymatic Incorporation of AA-dUTP
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
1 µg of purified DNA (e.g., BAC, fosmid, or plasmid)
-
5 µL of 10x Nick Translation Buffer
-
5 µL of dNTP mix (dATP, dCTP, dGTP)
-
A mix of dTTP and Aminoallyl-dUTP (a common starting ratio is 2:1 or 1:1)
-
1 µL of DNase I (diluted to an optimal concentration)
-
1 µL of DNA Polymerase I
-
Nuclease-free water to a final volume of 50 µL.
-
-
Incubation: Incubate the reaction at 15°C for 2-4 hours.
-
Inactivation: Stop the reaction by adding 5 µL of 0.5 M EDTA and heating at 70°C for 10 minutes.
-
Purification of Amine-Modified DNA: Purify the AA-dUTP incorporated DNA using a PCR purification spin column or through ethanol precipitation to remove unincorporated nucleotides.
B. Chemical Coupling with Amine-Reactive Dye
-
Resuspend DNA: Resuspend the purified amine-modified DNA in a coupling buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0).
-
Prepare Dye: Dissolve an amine-reactive fluorescent dye (e.g., an NHS-ester of Cy3 or Alexa Fluor 555) in anhydrous DMSO.
-
Coupling Reaction: Add the dissolved dye to the DNA solution. The molar ratio of dye to DNA will need to be optimized. Incubate the reaction for 1-2 hours at room temperature in the dark.
-
Purification of Labeled Probe: Purify the labeled probe using a spin column or ethanol precipitation to remove unreacted dye.
II. Fluorescence In Situ Hybridization (FISH) Protocol
-
Slide Preparation: Prepare slides with fixed cells or tissue sections. Pre-treat slides to permeabilize the cells (e.g., with pepsin) and denature the cellular DNA.
-
Probe Preparation: Mix the labeled probe with hybridization buffer containing blocking agents like Cot-1 DNA (for human probes) to suppress repetitive sequences.
-
Denaturation: Denature the probe mixture at 75°C for 5-10 minutes and then pre-anneal at 37°C for 30-60 minutes.
-
Hybridization: Apply the denatured probe mixture to the prepared slide, cover with a coverslip, and seal. Incubate overnight at 37°C in a humidified chamber.
-
Post-Hybridization Washes: Wash the slides in a series of increasingly stringent buffers (e.g., formamide/SSC washes at elevated temperatures) to remove non-specifically bound probe.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the slides with an anti-fade mounting medium.
-
Imaging: Visualize the fluorescent signals using a fluorescence microscope with appropriate filter sets.
Validation for Clinical Diagnostics
The validation of any laboratory-developed test, including those using AA-dUTP labeled probes, is critical for clinical use and is regulated by agencies such as the FDA and under CLIA guidelines.
Key Validation Parameters
| Parameter | Description |
| Analytical Specificity | The ability of the probe to bind only to the intended target sequence. This is typically assessed by hybridizing the probe to metaphase chromosome spreads and observing signals at the correct chromosomal location. A high analytical specificity is crucial to avoid false-positive results. |
| Analytical Sensitivity | The ability to detect the target sequence when it is present. For FISH, this is often evaluated by the percentage of cells showing the expected signal pattern in samples known to be positive for the target. |
| Clinical Sensitivity | The ability of the test to correctly identify individuals who have the disease or condition of interest. This requires testing a cohort of patients with known clinical outcomes. |
| Clinical Specificity | The ability of the test to correctly identify individuals who do not have the disease or condition. This is also determined through clinical studies on a relevant patient population. |
| Cut-off Values | Establishing the range for a normal result and the threshold for an abnormal result. This is determined by analyzing a set of normal control samples. |
| Reproducibility | The consistency of results when the test is repeated on the same sample under the same conditions (intra-assay) and under different conditions (inter-assay, e.g., different days, different technologists). |
Visualizing the Workflow and Logic
To better understand the processes involved, the following diagrams illustrate the key workflows and logical relationships.
Caption: Workflow for two-step AA-dUTP probe labeling.
Caption: General workflow for Fluorescence In Situ Hybridization (FISH).
Caption: Pathway for clinical validation of a diagnostic FISH probe.
References
A Comparative Guide to DNA Polymerases for Aminoallyl-dUTP Incorporation in Labeling Reactions
For researchers, scientists, and drug development professionals, the efficient and reliable incorporation of modified nucleotides is crucial for a variety of applications, from microarray analysis to next-generation sequencing. Aminoallyl-dUTP (AA-dUTP) is a commonly used modified nucleotide that allows for the subsequent labeling of DNA with fluorescent dyes or other reporter molecules. The choice of DNA polymerase significantly impacts the efficiency and fidelity of AA-dUTP incorporation. This guide provides an objective comparison of different polymerases for this application, supported by experimental data and detailed protocols.
The enzymatic incorporation of AA-dUTP into a DNA strand is a critical step in generating labeled probes for various molecular biology techniques. The structure of the polymerase, particularly its active site, determines its ability to accommodate and incorporate modified nucleotides. This guide focuses on three commonly used types of DNA polymerases: Taq polymerase, Klenow fragment of E. coli DNA polymerase I, and high-fidelity proofreading polymerases.
Comparative Performance of DNA Polymerases for AA-dUTP Incorporation
The selection of a DNA polymerase for AA-dUTP incorporation depends on the specific requirements of the downstream application, such as the need for high yield, long products, or sequence accuracy. The following table summarizes the key performance characteristics of different polymerases.
| Polymerase Type | Key Advantages | Key Disadvantages | AA-dUTP Incorporation Efficiency | Fidelity (Error Rate) | Processivity |
| Taq Polymerase | Thermostable, good processivity, readily available.[1][2] | Lacks proofreading activity, leading to higher error rates.[3] | Moderate to High. Some engineered versions show enhanced efficiency for dUTP incorporation.[3][4] | ~1 x 10-5 mutations/bp/duplication | Moderate (synthesizes ~60 nt/sec at 70°C) |
| Klenow Fragment | Active at lower temperatures, useful for random priming. | Not thermostable, lower processivity. | Moderate. Can incorporate various nucleotide analogs. | Lacks 5'->3' exonuclease activity, but the exo+ version has 3'->5' proofreading. | Low |
| High-Fidelity Polymerases (e.g., Pfu, Phusion) | Possess 3'→5' exonuclease (proofreading) activity, resulting in very low error rates. | Can be inhibited by dUTP, potentially lowering yields. Some are engineered to overcome this. | Generally lower than Taq for modified nucleotides. Performance can be formulation-dependent. | >50-fold higher than Taq | High (especially fusion polymerases) |
Experimental Workflow for AA-dUTP Labeling
The general workflow for labeling DNA with AA-dUTP involves an enzymatic reaction followed by purification and coupling to a reactive dye. The specific conditions will vary depending on the chosen polymerase and labeling method (e.g., PCR, random priming, nick translation).
Detailed Experimental Protocols
The following are example protocols for AA-dUTP incorporation using different polymerases. These should be optimized for specific templates and applications.
Protocol 1: PCR-based Labeling with Taq DNA Polymerase
This method is suitable for amplifying and labeling specific DNA fragments.
Materials:
-
DNA Template
-
Forward and Reverse Primers
-
Taq DNA Polymerase (5 U/µL)
-
10X Taq Reaction Buffer (with MgCl₂)
-
dNTP mix (10 mM each dATP, dCTP, dGTP; 5 mM dTTP)
-
Aminoallyl-dUTP (50 mM)
-
Nuclease-free water
Procedure:
-
Set up the following 50 µL reaction on ice:
-
10X Taq Reaction Buffer: 5 µL
-
dNTP mix (as above): 1 µL
-
Aminoallyl-dUTP (50 mM): 0.5 µL
-
Forward Primer (10 µM): 2 µL
-
Reverse Primer (10 µM): 2 µL
-
DNA Template (1-10 ng): 1 µL
-
Taq DNA Polymerase (5 U/µL): 0.5 µL
-
Nuclease-free water: to 50 µL
-
-
Mix gently and spin down.
-
Perform PCR using the following cycling conditions (to be optimized for primers and template):
-
Initial Denaturation: 95°C for 2 minutes
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds
-
Extension: 72°C for 1 minute per kb
-
-
Final Extension: 72°C for 5 minutes
-
-
Purify the amine-modified DNA using a PCR clean-up kit according to the manufacturer's instructions. It is recommended to use a phosphate wash buffer to avoid interference with amine-reactive dyes.
Protocol 2: Random Primed Labeling with Klenow Fragment
This method is ideal for labeling whole plasmids or genomic DNA.
Materials:
-
DNA Template (e.g., 1 µg)
-
Random Primers (hexamers or nonamers)
-
Klenow Fragment (exo-) (5 U/µL)
-
10X Klenow Reaction Buffer
-
dNTP mix (10 mM each dATP, dCTP, dGTP; 5 mM dTTP)
-
Aminoallyl-dUTP (50 mM)
-
Nuclease-free water
Procedure:
-
In a total volume of 20 µL, combine 1 µg of DNA template and 2 µL of random primers.
-
Denature the DNA by heating at 95°C for 5 minutes, then immediately place on ice for 5 minutes.
-
Set up the labeling reaction on ice by adding the following:
-
Denatured DNA/primer mix: 22 µL
-
10X Klenow Reaction Buffer: 3 µL
-
dNTP mix (as above): 0.5 µL
-
Aminoallyl-dUTP (50 mM): 1.5 µL
-
Klenow Fragment (5 U/µL): 1 µL
-
Nuclease-free water: to 30 µL
-
-
Incubate at 37°C for 1-2 hours.
-
Stop the reaction by adding 3 µL of 0.5 M EDTA.
-
Purify the amine-modified DNA using a spin column purification kit.
Signaling Pathways and Logical Relationships
The choice of polymerase is dictated by a logical decision-making process based on experimental goals.
Conclusion
The choice of DNA polymerase for aminoallyl-dUTP incorporation is a critical parameter that influences the outcome of DNA labeling experiments. For applications where high yield of a specific PCR product is the primary goal and fidelity is less critical, Taq polymerase is a robust and cost-effective choice. When sequence accuracy is paramount, such as in preparation for cloning or next-generation sequencing, a high-fidelity proofreading polymerase is recommended, though optimization may be required to ensure efficient incorporation of the modified nucleotide. For labeling complex templates like genomic DNA via random priming, the Klenow fragment remains a valuable tool. By understanding the distinct characteristics of these enzymes, researchers can select the most appropriate polymerase to achieve reliable and reproducible results in their specific applications.
References
A Comparative Guide to the Evaluation of AA-dUTP in Automated DNA Sequencing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of aminoallyl-dUTP (AA-dUTP) for indirect labeling in automated DNA sequencing, comparing its performance with common alternative direct labeling methods. The information presented herein is intended to assist researchers in selecting the optimal labeling strategy for their specific experimental needs, with a focus on performance, efficiency, and data quality.
Introduction to Non-Radioactive Labeling in Automated DNA Sequencing
Automated DNA sequencing, predominantly based on the Sanger chain-termination method, relies on the detection of fluorescently labeled DNA fragments.[1][2] Non-radioactive labeling techniques have become the standard due to safety and convenience.[1][3][4] These methods can be broadly categorized into two main strategies: direct and indirect labeling.
-
Direct Labeling: This approach involves the direct incorporation of a fluorescently labeled deoxynucleotide triphosphate (dNTP) or dideoxynucleotide triphosphate (ddNTP) into the growing DNA strand by a DNA polymerase. Other direct labeling methods utilize haptens like biotin or digoxigenin (DIG) conjugated to dNTPs.
-
Indirect Labeling: This two-step method first incorporates a modified nucleotide containing a reactive group, such as the aminoallyl group in AA-dUTP. In a subsequent step, a fluorescent dye or other label with a reactive moiety is chemically coupled to the incorporated aminoallyl group.
This guide focuses on the evaluation of AA-dUTP as a key reagent for indirect labeling and compares it to direct labeling alternatives.
Comparison of Labeling Strategies
The choice of labeling strategy can significantly impact the outcome of an automated sequencing experiment. Key performance indicators include labeling efficiency, signal intensity, and the quality of the sequencing data, such as read length and accuracy.
Qualitative Comparison
| Feature | AA-dUTP (Indirect Labeling) | Fluorescently-Labeled dNTPs (Direct) | Biotin/DIG-dUTP (Direct) |
| Principle | Two-step: Enzymatic incorporation of AA-dUTP followed by chemical coupling of a label. | One-step: Direct enzymatic incorporation of a fluorescently labeled nucleotide. | One-step: Direct enzymatic incorporation of a hapten-labeled nucleotide. |
| Enzymatic Incorporation Efficiency | High, similar to unmodified dNTPs as the aminoallyl group is relatively small. | Can be lower due to the steric hindrance of the bulky fluorescent dye, which may affect polymerase activity. | Generally efficient, as biotin and DIG are smaller than many fluorescent dyes. |
| Flexibility in Label Choice | High. A wide variety of amine-reactive fluorescent dyes or other labels can be used in the second step. | Limited to the commercially available fluorescently-labeled dNTPs. | Detection is dependent on specific binding partners (streptavidin or anti-DIG antibodies). |
| Cost-Effectiveness | Generally more cost-effective as unmodified fluorescent dyes are less expensive than dye-labeled dNTPs. | Can be more expensive due to the cost of proprietary dye-labeled nucleotides. | Cost-effective, with a wide range of detection reagents available. |
| Workflow Complexity | More complex due to the additional chemical coupling and purification steps. | Simpler, one-step enzymatic reaction. | Simpler one-step enzymatic reaction, but requires subsequent detection steps. |
Quantitative Performance Comparison (Inferred and from Analogous Applications)
| Performance Metric | AA-dUTP (Indirect Labeling) | Fluorescently-Labeled dNTPs (Direct) | Biotin/DIG-dUTP (Direct) |
| Signal Intensity | Potentially high and tunable by optimizing the dye coupling reaction. | Variable; can be affected by lower incorporation efficiency and potential quenching. | Strong signal amplification is possible with enzyme-conjugated streptavidin or antibodies. |
| Signal-to-Noise Ratio | Can be high with efficient removal of unreacted dye. | May be lower if unincorporated labeled dNTPs are not completely removed. | Generally high due to the specificity of the binding interaction. |
| Read Length | Potentially longer reads due to less interference with the DNA polymerase during incorporation. | May be shorter if the bulky dye leads to premature termination by the polymerase. | Generally does not significantly impact read length. |
| Peak Height Uniformity | Expected to be more uniform due to the consistent incorporation of the smaller AA-dUTP. | Can be less uniform due to sequence-dependent variations in the incorporation of bulky labeled dNTPs. | Generally good peak uniformity. |
| Base-Calling Accuracy | Potentially higher due to improved peak uniformity. | May be reduced in regions of poor peak uniformity or low signal. | High accuracy is generally achievable. |
Experimental Protocols
To facilitate a direct comparison of these labeling methods, a comprehensive experimental workflow is proposed. This protocol is designed to evaluate the performance of AA-dUTP-based indirect labeling against direct labeling with a fluorescently labeled dUTP and biotin-dUTP.
I. Preparation of Labeled DNA Fragments
This section describes the generation of labeled DNA fragments using three different methods from the same starting template and primer.
A. Indirect Labeling with AA-dUTP
-
Cycle Sequencing with AA-dUTP Incorporation:
-
Set up a cycle sequencing reaction using a standard Sanger sequencing kit.
-
In the dNTP mix, substitute a portion of the dTTP with AA-dUTP. A common starting ratio is 1:3 to 1:1 of AA-dUTP to dTTP.
-
Perform thermal cycling according to the sequencing kit's recommendations.
-
-
Purification of Aminoallyl-DNA:
-
Purify the PCR products to remove unincorporated dNTPs, AA-dUTP, and primers using a suitable PCR purification kit or ethanol precipitation.
-
-
Coupling with Amine-Reactive Dye:
-
Resuspend the purified aminoallyl-DNA in a coupling buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0).
-
Add the amine-reactive fluorescent dye (e.g., an NHS-ester dye) dissolved in DMSO.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Purification of Labeled DNA:
-
Purify the labeled DNA from the unreacted dye using a purification kit or ethanol precipitation.
-
B. Direct Labeling with Fluorescently-Labeled dUTP
-
Cycle Sequencing with Fluorescent dUTP Incorporation:
-
Set up a cycle sequencing reaction.
-
In the dNTP mix, substitute a portion of the dTTP with a fluorescently-labeled dUTP (e.g., Cy3-dUTP). The optimal ratio may need to be determined empirically.
-
Perform thermal cycling.
-
-
Purification of Labeled DNA:
-
Purify the reaction products to remove unincorporated labeled dNTPs.
-
C. Direct Labeling with Biotin-dUTP
-
Cycle Sequencing with Biotin-dUTP Incorporation:
-
Set up a cycle sequencing reaction.
-
In the dNTP mix, substitute a portion of the dTTP with Biotin-11-dUTP. A 1:3 ratio of biotin-dUTP to dTTP is a good starting point.
-
Perform thermal cycling.
-
-
Purification of Biotinylated DNA:
-
Purify the reaction products.
-
II. Sample Preparation for Automated Sequencing
-
Resuspend the purified, labeled DNA fragments in highly deionized formamide.
-
Denature the samples by heating at 95°C for 5 minutes, followed by immediate cooling on ice.
III. Automated DNA Sequencing and Data Analysis
-
Load the samples onto an automated capillary DNA sequencer.
-
For biotin-labeled DNA, detection would require a secondary step involving a fluorescently-labeled streptavidin conjugate, which is not standard for automated sequencers and would require a custom detection setup. Therefore, for standard automated sequencing, direct fluorescence detection is necessary.
-
Analyze the generated electropherograms for the following metrics:
-
Signal Intensity: Measure the average and maximum peak heights.
-
Signal-to-Noise Ratio: Calculate the ratio of the average peak height to the baseline noise.
-
Read Length: Determine the number of high-quality bases (e.g., Phred score > 20).
-
Peak Height Uniformity: Assess the variation in peak heights across the sequence.
-
Base-Calling Accuracy: Compare the obtained sequence with a known reference sequence to determine the error rate.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key workflows described in this guide.
Conclusion
The evaluation of AA-dUTP in automated DNA sequencing reveals it to be a versatile and cost-effective option for indirect labeling. Its primary advantage lies in the high efficiency of enzymatic incorporation, which is comparable to that of natural dNTPs. This can lead to more uniform labeling and potentially higher quality sequencing data with longer read lengths and better peak height uniformity. While the two-step process is more complex than direct labeling, the flexibility in choosing from a wide array of fluorescent dyes allows for greater experimental control and optimization.
Direct labeling methods, while simpler, may suffer from reduced incorporation efficiency due to the steric hindrance of bulky labels, potentially impacting data quality. The choice between these methods will ultimately depend on the specific requirements of the experiment, including the desired performance, cost considerations, and workflow simplicity. For applications demanding the highest data quality and flexibility, the indirect labeling approach with AA-dUTP presents a compelling option.
References
Safety Operating Guide
Navigating the Disposal of AA-dUTP Sodium Salt in a Laboratory Setting
Researchers and laboratory personnel handling AA-dUTP (aminoallyl-dUTP) sodium salt must adhere to proper disposal procedures to ensure safety and regulatory compliance. While specific disposal instructions for this compound are not always explicitly detailed by manufacturers, a conservative approach based on general laboratory chemical waste guidelines is recommended. The primary determinant for the disposal route is the classification of the waste—as either hazardous or non-hazardous—a decision best made in consultation with an institution's Environmental Health and Safety (EHS) department.
AA-dUTP sodium salt is a modified nucleotide intended for research use only.[1][2] For spills, it is advised to sweep up the solid material, place it in a suitable container for disposal, and thoroughly clean the affected area.[1] Some suppliers indicate that in the small quantities typically used in laboratory settings, this chemical may not be classified as hazardous.[3] However, all chemical waste should be treated as potentially hazardous until a formal determination is made by qualified personnel.
Standard Operating Procedure for Disposal
The following steps provide a general framework for the safe disposal of this compound and associated waste. This procedure emphasizes a safety-first approach and alignment with institutional protocols.
1. Waste Characterization and Segregation: The initial and most critical step is to determine if the this compound waste is considered hazardous. This determination should be made in conjunction with your institution's EHS department. Factors influencing this classification include the concentration of the solution, the presence of other chemicals, and local regulations.
It is crucial to segregate non-hazardous waste from hazardous waste to prevent the entire volume from requiring costly and complex disposal procedures.[4]
2. Disposal of Unused or Expired this compound: If the pure chemical is to be disposed of, it should be collected in a clearly labeled, sealed, and compatible waste container. The label should include the full chemical name, concentration, and the date of accumulation.
3. Disposal of Contaminated Labware: Disposable labware such as pipette tips, tubes, and gloves that have come into contact with this compound should be collected in a designated waste container. For materials associated with recombinant or synthetic nucleic acids (even at Biosafety Level 1), institutional protocols may require initial disinfection, such as autoclaving or chemical treatment with a disinfectant like bleach, prior to disposal as regular trash.
4. Disposal of Liquid Waste: Aqueous solutions containing this compound should be collected in a designated, leak-proof container. Disposal of any chemical waste down the sanitary sewer is generally not permitted without explicit written approval from the EHS department.
5. Empty Container Disposal: Empty containers of this compound should be triple-rinsed with a suitable solvent (such as water). The rinsate should be collected and disposed of as chemical waste, as it may contain residual amounts of the substance. After rinsing, the container labels should be defaced or removed, and the container can then typically be disposed of in the regular trash or recycling, in accordance with institutional policy.
Quantitative Data Summary
| Waste Type | Recommended Container | Disposal Pathway |
| Solid this compound | Sealed, labeled chemical waste container | EHS pickup for hazardous or non-hazardous chemical waste |
| Contaminated Labware | Lined, puncture-resistant container | Disinfection (if required), then as regular trash or biohazardous waste |
| Aqueous Solutions | Leak-proof, labeled liquid waste container | EHS pickup for hazardous or non-hazardous chemical waste |
| Triple-Rinsate | Leak-proof, labeled liquid waste container | EHS pickup for hazardous or non-hazardous chemical waste |
| Empty, Rinsed Containers | Regular trash or recycling bin | Standard institutional waste stream |
Experimental Protocols
The primary "experimental protocol" in the context of disposal is the waste characterization process, which should be conducted as follows:
-
Consult the Safety Data Sheet (SDS): Review the SDS for this compound, paying close attention to sections on disposal considerations and ecological information.
-
Contact Institutional EHS: Provide the EHS department with the SDS and a description of the waste stream (e.g., solid, aqueous solution, contaminated labware).
-
Follow EHS Guidance: Adhere to the specific disposal procedures provided by the EHS department. They will provide guidance on whether the waste is considered hazardous and the proper steps for collection and pickup.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling AA-dUTP sodium salt
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Aminoallyl-dUTP (AA-dUTP) sodium salt. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
While AA-dUTP sodium salt in the small quantities typically used in laboratory settings is not classified as a hazardous substance, it is imperative to follow standard laboratory safety protocols to minimize any potential risks.[1] Best practices dictate treating all laboratory reagents with a consistent level of caution.
Personal Protective Equipment (PPE)
The minimum required PPE when handling this compound and any subsequent reactions includes:
-
Lab Coat: A buttoned lab coat should be worn to protect clothing and skin from potential spills.[2][3]
-
Gloves: Disposable nitrile gloves are required. If direct contact with a chemical occurs, gloves should be removed immediately, hands washed, and a new pair worn.[1] For added protection, consider wearing two pairs of gloves.
-
Eye Protection: Safety glasses with side shields are the minimum requirement.[1] For tasks with a higher risk of splashing, safety goggles are recommended.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Before handling this compound, ensure the designated workspace, such as a laboratory bench, is clean and decontaminated.
-
Personal Protective Equipment (PPE): Put on all required PPE as outlined above.
-
Reagent Handling:
-
Retrieve the this compound from its designated storage, typically at or below -20°C.
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation, which could compromise the reagent.
-
Use a mechanical pipetting device for all liquid transfers. Mouth pipetting is strictly prohibited.
-
Handle the reagent carefully to avoid creating splashes or aerosols.
-
-
Post-Handling:
-
After use, securely cap the vial and return it to the appropriate cold storage.
-
Decontaminate the work surface.
-
Properly dispose of all contaminated materials as described in the disposal plan below.
-
Remove gloves and wash hands thoroughly.
-
Quantitative Data Summary
| Parameter | Value | Source |
| Storage Temperature | ≤ -20°C or -80°C | Product Information Sheets |
Experimental Workflow for Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
